molecular formula C34H66O2 B15600985 Myristoleyl arachidate

Myristoleyl arachidate

Número de catálogo: B15600985
Peso molecular: 506.9 g/mol
Clave InChI: NGFWMWUDSHTEQU-BENRWUELSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Myristoleyl arachidate is a wax ester.

Propiedades

Fórmula molecular

C34H66O2

Peso molecular

506.9 g/mol

Nombre IUPAC

[(Z)-tetradec-9-enyl] icosanoate

InChI

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h10,12H,3-9,11,13-33H2,1-2H3/b12-10-

Clave InChI

NGFWMWUDSHTEQU-BENRWUELSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Myristoleyl Arachidate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Myristoleyl arachidate (B1238690), a wax ester of significant interest in various scientific and industrial fields, including cosmetics and pharmaceuticals. This document will delve into its chemical structure, physicochemical properties, synthesis, and analytical methods, with a particular focus on its applications in research and drug development.

It is important to clarify the nomenclature at the outset. The term "Myristoleyl" implies an unsaturated C14 fatty alcohol component (from myristoleic acid), while "Myristyl" refers to the saturated C14 fatty alcohol (from myristic acid). The preponderance of available chemical data corresponds to the saturated form, Myristyl arachidate . Therefore, this guide will focus on this compound. Myristyl arachidate is the ester of myristyl alcohol and arachidic acid.

Myristyl arachidate is chemically known as tetradecyl icosanoate. Its structure consists of a 20-carbon saturated fatty acid (arachidic acid) ester-linked to a 14-carbon saturated fatty alcohol (myristyl alcohol).

Chemical Structure:

An In-depth Technical Guide on the Biological Role of Eicosanoic Acid, Tetradecyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature directly detailing the specific biological role, signaling pathways, and quantitative experimental data for Eicosanoic acid, tetradecyl ester is notably scarce. This guide, therefore, provides a comprehensive overview based on the established biological functions of its constituent components—eicosanoic acid and tetradecanol (B45765)—and the general roles of its chemical class, wax esters.

Introduction

Eicosanoic acid, tetradecyl ester, also known as myristyl icosanoate, is a wax ester. It is formed from the esterification of eicosanoic acid (a 20-carbon saturated fatty acid) and tetradecanol (a 14-carbon saturated fatty alcohol). While this specific molecule is not extensively studied, its chemical nature allows for informed hypotheses about its potential biological significance. This document synthesizes the available information on its components and chemical class to provide a putative functional context for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of Eicosanoic acid, tetradecyl ester is presented below.

PropertyValueReference
Synonyms Myristyl icosanoate, Tetradecyl eicosanoatePubChem
Molecular Formula C₃₄H₆₈O₂PubChem
Molecular Weight 508.9 g/mol PubChem
Chemical Class Wax EsterInferred

Putative Biological Roles Based on Constituent Moieties

The biological function of an ester can often be inferred from the roles of its parent acid and alcohol.

Eicosanoic acid is a long-chain saturated fatty acid (SFA). SFAs are integral to cellular structure and function.

  • Energy Metabolism: As with other fatty acids, eicosanoic acid can be catabolized through β-oxidation to produce ATP, serving as a cellular energy source.

  • Cell Membrane Component: Saturated fatty acids are crucial components of phospholipids (B1166683) and sphingolipids, contributing to the rigidity and structural integrity of cellular membranes.[1]

  • Cell Signaling: While less common than shorter-chain SFAs like palmitic and myristic acid, which are known to participate in protein palmitoylation and myristoylation, long-chain SFAs can influence signaling pathways.[2][3] These post-translational modifications are vital for protein trafficking, localization, and function.[4][5]

Tetradecanol is a long-chain fatty alcohol with recognized biological activities.

  • Anti-inflammatory and Antibacterial Activity: 1-Tetradecanol has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like IL-8.[6][7] It also possesses antibacterial effects.[7][8]

  • Precursor for Lipids: Fatty alcohols are precursors for the synthesis of various lipids, including wax esters and ether lipids.[9]

  • Industrial and Pharmaceutical Use: Due to its emollient properties, it is widely used in the cosmetics industry.[9]

General Biological Role of Wax Esters

Eicosanoic acid, tetradecyl ester is a wax ester. This class of lipids typically serves protective and storage functions across various organisms.[10]

  • Energy Storage: In many marine organisms, from zooplankton to fish, wax esters are the primary form of long-term energy storage.[11][12]

  • Protection and Lubrication: In humans, wax esters are a significant component of sebum, which lubricates and waterproofs the skin.[11] They are also present in the tear film, preventing ocular dehydration.[11]

  • Buoyancy: In certain marine species, accumulations of low-density wax esters provide buoyancy.[12]

  • Plant Cuticle: In plants, cuticular waxes form a barrier on the surface of leaves, preventing water loss and protecting against pathogens.[12]

Hypothetical Signaling and Metabolic Pathways

No specific signaling pathways involving Eicosanoic acid, tetradecyl ester have been identified. However, a generalized metabolic pathway for wax esters can be depicted. The synthesis involves the esterification of a fatty acid (activated to its acyl-CoA form) and a fatty alcohol, a reaction catalyzed by wax synthases. The degradation is carried out by wax ester hydrolases, which release the constituent fatty acid and fatty alcohol.

Wax_Ester_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation eicosanoic_acid Eicosanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase eicosanoic_acid->acyl_coa_synthetase eicosanoyl_coa Eicosanoyl-CoA acyl_coa_synthetase->eicosanoyl_coa wax_synthase Wax Synthase eicosanoyl_coa->wax_synthase tetradecanol Tetradecanol tetradecanol->wax_synthase wax_ester Eicosanoic Acid, Tetradecyl Ester wax_synthase->wax_ester wax_ester_hydrolase Wax Ester Hydrolase fatty_acid_pool Fatty Acid Pool wax_ester_hydrolase->fatty_acid_pool fatty_alcohol_pool Fatty Alcohol Pool wax_ester_hydrolase->fatty_alcohol_pool wax_ester->wax_ester_hydrolase

Caption: General metabolic pathway of wax ester synthesis and degradation.

Experimental Protocols

The absence of published research on the specific biological effects of Eicosanoic acid, tetradecyl ester precludes the provision of established experimental protocols. Researchers interested in investigating this molecule could adapt standard lipid biochemistry and cell biology assays, including:

  • In vitro enzyme assays: To identify potential synthases and hydrolases.

  • Lipidomics analysis: To determine its presence and concentration in various tissues.

  • Cell culture experiments: To assess its effects on cell viability, proliferation, and inflammatory responses (e.g., by measuring cytokine production via ELISA).

Conclusion and Future Outlook

While direct evidence is lacking, the chemical nature of Eicosanoic acid, tetradecyl ester suggests it likely functions as a storage lipid or a component of protective hydrophobic barriers, consistent with the roles of other wax esters. The known anti-inflammatory properties of its alcohol moiety, tetradecanol, present an intriguing possibility that this wax ester could have roles in modulating immune responses, perhaps acting as a stable, slow-release source of its bioactive components.

Significant research is required to move from these informed hypotheses to established facts. Future investigations should focus on the identification of this ester in biological systems, the characterization of the enzymes responsible for its metabolism, and the exploration of its effects in relevant cellular and animal models. Such work will be crucial to fully understand the biological role of Eicosanoic acid, tetradecyl ester and its potential applications in drug development and biotechnology.

References

An In-depth Technical Guide to Myristoleyl Arachidate (CAS No. 22413-04-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific biological activities and experimental protocols of Myristoleyl arachidate (B1238690). This guide provides a comprehensive overview of its known properties and draws upon data from the broader class of long-chain wax esters and related molecules to offer insights into its synthesis, potential applications, and safety considerations.

Executive Summary

Myristoleyl arachidate (CAS No. 22413-04-3), with the IUPAC name tetradecyl icosanoate, is a saturated wax ester. It is comprised of myristyl alcohol (a 14-carbon fatty alcohol) and arachidic acid (a 20-carbon saturated fatty acid). While specific research on this molecule is sparse, its chemical nature places it within the class of long-chain wax esters, which are widely utilized in the cosmetic and personal care industries for their emollient and texturizing properties. This guide synthesizes the available physicochemical data for this compound and provides a broader context based on the chemistry and biology of related long-chain wax esters.

Physicochemical Properties

The following tables summarize the known and computed physicochemical properties of this compound.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 22413-04-3[1]
IUPAC Name tetradecyl icosanoate[1]
Synonyms Myristyl arachidate, Tetradecyl eicosanoate[1]
Molecular Formula C₃₄H₆₈O₂[1]
Molecular Weight 508.9 g/mol [1]
Physical State Solid (at room temperature)[1]
Purity >99% or 95% (supplier dependent)[1]
Storage Room temperature or -20°C (supplier dependent)[1]

Table 2: Computed Physicochemical Data

PropertyValueSource
XLogP3 16.3[1]
Topological Polar Surface Area 26.3 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 32[1]

Synthesis and Experimental Protocols

General Experimental Protocol for Wax Ester Synthesis (Fischer Esterification)

This protocol is a generalized procedure for the synthesis of a wax ester like this compound via Fischer esterification.

Materials:

  • Arachidic acid

  • Myristyl alcohol

  • Toluene (or another suitable water-immiscible solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve equimolar amounts of arachidic acid and myristyl alcohol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Biological Activity and Toxicology

There is a lack of specific toxicological and pharmacological data for this compound. However, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of myristic acid and its esters, concluding them to be safe as used in cosmetics.[2] These esters are readily hydrolyzed to their constituent fatty acid and alcohol, which are then metabolized.[2] Given that this compound is a simple ester of two naturally occurring fatty substances, it is expected to have a low order of toxicity.

For context, long-chain wax esters are generally considered to be non-irritating and non-sensitizing to the skin. They primarily function as emollients, forming an occlusive layer on the skin that helps to reduce transepidermal water loss.

Applications

The primary application of this compound and similar long-chain wax esters is in the cosmetic and personal care industry.[2] Its properties make it suitable for use in:

  • Skincare products (creams, lotions): As an emollient to soften and smooth the skin, and as a texture enhancer to provide body and a non-greasy feel.

  • Haircare products (conditioners): To condition and lubricate the hair.

  • Color cosmetics (foundations, lipsticks): To improve spreadability and provide a desirable feel.

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound have been described in the literature, the following diagrams illustrate generalized concepts relevant to this class of molecules.

general_synthesis_workflow Reactants Arachidic Acid + Myristyl Alcohol Reaction Esterification (Reflux in Toluene) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Washing & Drying) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

wax_ester_biosynthesis cluster_peroxisome Peroxisome cluster_cytosol Cytosol FattyAcylCoA Long-Chain Fatty Acyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) FattyAcylCoA->FAR FattyAlcohol Fatty Alcohol FAR->FattyAlcohol FattyAlcohol_cyto Fatty Alcohol FattyAlcohol->FattyAlcohol_cyto Transport WS Wax Synthase (WS) FattyAlcohol_cyto->WS AnotherFattyAcylCoA Another Fatty Acyl-CoA AnotherFattyAcylCoA->WS WaxEster Wax Ester WS->WaxEster

Caption: Simplified diagram of the long-chain wax ester biosynthetic pathway.[3]

Conclusion

This compound is a long-chain saturated wax ester with properties that make it a valuable ingredient in the cosmetics industry. While specific biological and toxicological data are lacking, information from related compounds suggests a favorable safety profile for its intended topical use. Further research into the specific properties and potential applications of this compound would be beneficial for a more complete understanding of this molecule.

References

Understanding the nomenclature of wax esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nomenclature of Wax Esters

Introduction to Wax Esters

Wax esters (WE) are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1][2] They are widespread in nature, serving various biological functions, including as energy storage in marine organisms, providing buoyancy, and forming protective waterproof coatings on the leaves of plants and the skin and cuticles of animals and insects.[2][3][4][5]

The general structure of a wax ester is R-COO-R', where R-COOH is the fatty acid and R'-OH is the fatty alcohol.[1] The fatty acid and fatty alcohol chains can vary significantly in length and degree of saturation.[3] In plants, fatty acids typically range from C12 to C24, while the fatty alcohols are often longer, from C24 to C34.[1] In contrast, marine animal wax esters show great diversity; for instance, those from sperm whales often contain C12 and C14 fatty acids and alcohols.[1] This structural diversity results in a wide array of physicochemical properties, influencing their biological roles and industrial applications in cosmetics, pharmaceuticals, and as food additives.[6][7]

Nomenclature of Wax Esters

The naming of wax esters follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC) for esters, though common or trivial names are also frequently used, particularly for well-known compounds.

IUPAC Systematic Nomenclature

The IUPAC system provides a standardized method for naming esters based on their constituent alcohol and carboxylic acid.[8][9] The process involves two main parts:

  • Identify the Alcohol Component : The name of the alkyl group from the fatty alcohol is stated first. For example, the alkyl group from hexadecanol (B772) (C16H33OH) is hexadecyl.[10][11]

  • Identify the Fatty Acid Component : The name of the parent fatty acid is modified by replacing the "-oic acid" suffix with "-oate".[10][11][12] For instance, octadecanoic acid (C17H35COOH) becomes octadecanoate.

The complete name is formed by combining the alkyl name from the alcohol and the -oate name from the acid, separated by a space.[8]

  • Example: A wax ester formed from hexadecanol (cetyl alcohol) and palmitic acid (hexadecanoic acid) is named Hexadecyl hexadecanoate (B85987) .[13]

The following diagram illustrates the logical workflow for naming a wax ester according to IUPAC rules.

G cluster_main IUPAC Nomenclature Workflow for Wax Esters Start Start with Wax Ester Structure (R'-O-CO-R) Step1 Identify the Fatty Alcohol Moiety (R'-OH) Start->Step1 Step2 Name the Alkyl Group of the Alcohol (e.g., Hexadecanol -> Hexadecyl) Step1->Step2 Step3 Identify the Fatty Acid Moiety (R-COOH) Step2->Step3 Step4 Name the Carboxylate of the Acid (e.g., Hexadecanoic Acid -> Hexadecanoate) Step3->Step4 Combine Combine the Names (Alkyl Group + Carboxylate) Step4->Combine End Final IUPAC Name (e.g., Hexadecyl Hexadecanoate) Combine->End

Caption: Logical workflow for the systematic naming of wax esters.

Common Nomenclature

Common or trivial names are often used, especially in commercial and non-academic contexts. These names are derived from the common names of the constituent fatty acid and fatty alcohol.

  • Example: Using the same wax ester as above (formed from hexadecanol and hexadecanoic acid), the common name for hexadecanol is cetyl alcohol, and the common name for hexadecanoic acid is palmitic acid. Therefore, the common name of the wax ester is Cetyl palmitate .[5][13]

Another example is myricyl palmitate, a major component of beeswax, which is formed from myricyl alcohol (triacontanol) and palmitic acid.[5]

Shorthand Notation

In lipidomics and related fields, a shorthand notation is often used to describe the structure of wax esters, particularly when dealing with complex mixtures. This notation specifies the carbon number and number of double bonds for both the fatty acid and fatty alcohol moieties.

The format is typically (Alcohol C:DB)–(Acid C:DB) , where C is the number of carbons and DB is the number of double bonds.

  • Example: A wax ester composed of a 20-carbon saturated fatty alcohol and a 16-carbon monounsaturated fatty acid would be designated as C20:0–16:1 .[4]

Physicochemical Properties of Wax Esters

The physical properties of wax esters, such as their melting point, are determined by their molecular structure, primarily the total chain length and the degree of unsaturation.[14][15]

  • Chain Length: The melting point generally increases with the total number of carbon atoms in the molecule.[4][6]

  • Unsaturation: The presence of double bonds (unsaturation) in either the fatty acid or fatty alcohol moiety significantly lowers the melting point. A single double bond can decrease the melting point by approximately 30°C.[4][14]

  • Ester Bond Position: For isomers with the same total carbon number, the position of the ester bond can also affect the melting temperature.[4]

Saturated wax esters with long chains are typically solid at room temperature, which is crucial for their function in forming protective barriers.[1][4] Unsaturated wax esters have lower melting points and are more likely to be liquid.[1]

The table below summarizes the melting points for a selection of saturated wax esters.

Wax Ester (Alcohol-Acid)Total CarbonsMelting Point (Tm), °C
Dodecyl dodecanoate (B1226587) (Lauryl laurate)2430.0
Tetradecyl dodecanoate (Myristyl laurate)2638.0[4]
Tetradecyl tetradecanoate (B1227901) (Myristyl myristate)2842.5
Hexadecyl dodecanoate (Cetyl laurate)2844.5
Hexadecyl tetradecanoate (Cetyl myristate)3050.5
Hexadecyl hexadecanoate (Cetyl palmitate)3255.5
Octadecyl tetradecanoate (Stearyl myristate)3256.5
Octadecyl hexadecanoate (Stearyl palmitate)3460.0
Octadecyl octadecanoate (Stearyl stearate)3664.0
Eicosyl octadecanoate (Arachidyl stearate)3868.0
Docosyl octadecanoate (Behenyl stearate)4071.0
Docosyl eicosanoate (Behenyl arachidate)4273.5
Docosyl docosanoate (Behenyl behenate)4476.0
Tetracosyl docosanoate (Lignoceryl behenate)4678.5
Hexacosyl tetracosanoate (B1234217) (Ceryl lignocerate)5082.0
(Data compiled from multiple sources where available, with representative values shown)

Experimental Protocols for Wax Ester Analysis

The analysis of wax esters is challenging due to their low volatility, high molecular weight, and the complexity of natural mixtures.[4][16] Several advanced analytical techniques are employed for their separation, identification, and quantification.

The diagram below shows a generalized workflow for the analysis of wax esters.

G cluster_workflow General Workflow for Wax Ester Analysis Sample Sample Collection (e.g., Plant Leaf, Beeswax, Marine Oil) Extraction Lipid Extraction (e.g., Hexane (B92381), Chloroform) Sample->Extraction Isolation Isolation of Wax Ester Fraction (Solid-Phase Extraction or TLC) Extraction->Isolation Analysis Instrumental Analysis Isolation->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-MS/ELSD Analysis->HPLC NMR NMR Analysis->NMR Data Data Processing & Interpretation (Chromatogram/Spectrum Analysis) GCMS->Data HPLC->Data NMR->Data Result Identification & Quantification of Wax Esters Data->Result

Caption: Generalized experimental workflow for wax ester analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable wax esters.[17] High-temperature GC (HTGC) is often required to analyze intact wax esters, which have low volatility.[16][18]

  • Sample Preparation: Samples are dissolved in a suitable organic solvent like hexane or toluene (B28343) to a concentration of 0.1–1.0 mg/mL.[18] For complex matrices, a prior clean-up step using solid-phase extraction (SPE) with a silica (B1680970) gel column may be necessary to isolate the wax ester fraction.[16]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).[19]

  • Column: A high-temperature, low-bleed capillary column, such as a DB-1 HT or HP-5MS (15-30 m × 0.25 mm, 0.10-0.25 µm film thickness), is used.[18][19]

  • Injector and Detector Temperatures: High temperatures are crucial. The injector and detector (or transfer line) are typically set to 390°C.[18]

  • Oven Temperature Program: A temperature gradient is programmed to elute the wax esters based on their volatility. A typical program might be: start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for several minutes.[18]

  • Carrier Gas: Helium is used at a constant flow rate (e.g., 1.5 mL/min).[19]

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is common. The mass spectrometer scans a mass-to-charge (m/z) range appropriate for the expected wax esters (e.g., m/z 50–920).[18] Identification is based on the fragmentation patterns, where the protonated acid moiety often yields a characteristic diagnostic ion.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for analyzing high molecular weight and thermally labile wax esters that are difficult to analyze by GC.[17] Non-aqueous reversed-phase HPLC is commonly used.[20]

  • Sample Preparation: Samples are dissolved in a suitable organic solvent mixture.

  • Instrumentation: An HPLC system coupled with a detector such as an Evaporative Light-Scattering Detector (ELSD) or a Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI-MS) source.[21][22]

  • Column: A C30 or C18 reversed-phase column is often used. C30 columns have shown excellent separation for wax esters up to 60 carbons in size.[21][22]

  • Mobile Phase: A gradient of non-polar organic solvents is used for elution. A common system involves a gradient of methanol (B129727) and chloroform.[21]

  • Detection:

    • ELSD: Provides a universal response for non-volatile analytes and is useful for quantification.[21]

    • APCI-MS: Allows for the identification of wax esters by providing molecular weight information (protonated molecules [M+H]+).[20][22]

  • Elution Order: In reversed-phase HPLC, wax esters generally elute according to their equivalent carbon number (ECN). Within a group of isomers with the same ECN, more unsaturated species tend to elute earlier.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about wax esters. Both ¹H and ¹³C NMR are used to determine the structure and composition of wax ester mixtures.[23]

  • Sample Preparation: The purified wax ester sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Provides information on the different types of protons in the molecule. The signals for protons on carbons adjacent to the ester oxygen (R-CH₂-O-CO-R' at ~4.05 ppm) and adjacent to the carbonyl group (R-CO-O-CH₂-R' at ~2.29 ppm) are characteristic.[24]

    • ¹³C NMR: Each carbon atom in the molecule gives a distinct signal, allowing for detailed structural elucidation, including the degree of unsaturation and the distribution of fatty acids and alcohols.[23]

  • Analysis: By integrating the areas of specific resonance peaks, the molar ratios of different components in a mixture, such as the ratio of wax esters to other lipids like cholesteryl esters, can be calculated.[25] Heteronuclear correlation spectroscopy (e.g., HSQC) can be used to confirm resonance assignments.[25]

References

An In-depth Technical Guide on Myristoleyl Arachidate and its Relation to Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of lipid research, fatty acids and their derivatives are of paramount importance due to their diverse biological roles, from structural components of cell membranes to signaling molecules. This guide provides a comprehensive technical overview of myristoleyl arachidate (B1238690), a fatty acid ester, and elucidates its relationship with myristic acid, a saturated fatty acid. Myristoleyl arachidate is an ester formed from myristoleyl alcohol and arachidic acid. Myristic acid, a 14-carbon saturated fatty acid, serves as a precursor in the biosynthesis of myristoleic acid, which is subsequently reduced to myristoleyl alcohol. Arachidic acid is a 20-carbon saturated fatty acid. This guide will delve into the physicochemical properties, metabolic pathways, synthesis, and analysis of these molecules, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its related compounds is fundamental for their application in research and drug development. The data presented in the following tables has been compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound and its Precursors
PropertyThis compoundMyristoleyl AlcoholArachidic Acid
IUPAC Name (9Z)-tetradec-9-en-1-yl icosanoate(9Z)-tetradec-9-en-1-olIcosanoic acid
Molecular Formula C34H66O2C14H28OC20H40O2
Molar Mass ( g/mol ) 506.9212.39312.53
Appearance Not availableWhite crystalline solid[1][2]White crystalline solid[3][4]
Melting Point (°C) Not available38[1]75.4[3]
Boiling Point (°C) Not available>260[1]328[3]
Solubility Not availablePractically insoluble in water, soluble in diethyl ether, slightly soluble in ethanol[1][5]Insoluble in water; freely soluble in chloroform, diethyl ether, and benzene[4][6]
Table 2: Physicochemical Properties of Myristic Acid and Myristoleic Acid
PropertyMyristic AcidMyristoleic Acid
IUPAC Name Tetradecanoic acid(9Z)-tetradec-9-enoic acid[7]
Molecular Formula C14H28O2C14H26O2[7]
Molar Mass ( g/mol ) 228.37226.35[7]
Appearance White crystalline solid or powder[8][9]Colorless liquid[10]
Melting Point (°C) 54.4[8]Not available
Boiling Point (°C) 326.2[8]Not available
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform[11]Soluble in DMF (3 mg/ml), DMSO (2 mg/ml), Ethanol (miscible), and PBS (pH 7.2, 2 mg/ml)[12]

The Core Relationship: Biosynthesis and Metabolism

The fundamental relationship between this compound and myristic acid is rooted in their shared metabolic pathways. Myristic acid is a key intermediate in fatty acid synthesis and can be modified through elongation and desaturation to produce a variety of other fatty acids.

Biosynthesis of Myristic Acid and Arachidic Acid

Fatty acid synthesis is a cyclical process that occurs in the cytoplasm, initiated from acetyl-CoA.[13] The primary product of fatty acid synthase in mammals is palmitic acid (C16:0). Myristic acid (C14:0) can be synthesized through the elongation of lauric acid (C12:0) or the shortening of palmitic acid.[14] Arachidic acid (C20:0) is formed through the elongation of stearic acid (C18:0).[15]

Conversion of Myristic Acid to Myristoleic Acid and Myristoleyl Alcohol

Myristic acid can be desaturated to form myristoleic acid ((9Z)-tetradec-9-enoic acid). This conversion is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.[16][17] Myristoleic acid can then be reduced to myristoleyl alcohol. This reduction can be achieved chemically through hydrogenation.[1][5]

Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum AcetylCoA Acetyl-CoA FattyAcidSynthase Fatty Acid Synthase AcetylCoA->FattyAcidSynthase PalmiticAcid Palmitic Acid (C16:0) FattyAcidSynthase->PalmiticAcid MyristicAcid Myristic Acid (C14:0) PalmiticAcid->MyristicAcid Shortening StearicAcid Stearic Acid (C18:0) MyristicAcid->StearicAcid Elongation MyristicAcid_ER Myristic Acid (C14:0) MyristicAcid->MyristicAcid_ER ArachidicAcid Arachidic Acid (C20:0) StearicAcid->ArachidicAcid Elongation SCD1 Stearoyl-CoA Desaturase-1 (SCD1) MyristicAcid_ER->SCD1 MyristoleicAcid Myristoleic Acid (C14:1) Reduction Reduction MyristoleicAcid->Reduction MyristoleylAlcohol Myristoleyl Alcohol SCD1->MyristoleicAcid Reduction->MyristoleylAlcohol

Biosynthetic pathway from Myristic Acid to Myristoleyl Alcohol.

Synthesis and Analysis of this compound

While information specifically on this compound is scarce, its synthesis would follow standard esterification procedures.

Experimental Protocol: Synthesis of this compound

A plausible method for the synthesis of this compound is through the esterification of myristoleyl alcohol with arachidic acid, catalyzed by an acid.

Materials:

  • Myristoleyl alcohol

  • Arachidic acid

  • Toluene (B28343) (solvent)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Dissolve equimolar amounts of myristoleyl alcohol and arachidic acid in toluene in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with sodium bicarbonate solution and then with water to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized this compound, as well as the fatty acid composition of a sample, can be determined by GC-MS. For the analysis of the ester itself, direct injection is possible. For analyzing fatty acid composition, a transesterification to fatty acid methyl esters (FAMEs) is typically performed.[18][19]

Sample Preparation (for FAMEs analysis):

  • To the lipid sample, add a solution of methanolic HCl.[18]

  • Heat the mixture to facilitate the transesterification of fatty acid esters to FAMEs.[20]

  • After cooling, add water and hexane (B92381) to extract the FAMEs into the hexane layer.[18]

  • The hexane layer is then collected for GC-MS analysis.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min).[21]

  • Carrier Gas: Helium at a constant flow rate.[21]

  • Injection Mode: Splitless.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.[20][21]

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_analysis GC-MS Analysis Reactants Myristoleyl Alcohol + Arachidic Acid Esterification Acid-Catalyzed Esterification (Reflux with Toluene) Reactants->Esterification Workup Neutralization and Extraction Esterification->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product GCMS GC-MS Analysis Product->GCMS Direct Analysis Sample Lipid Sample Transesterification Transesterification to FAMEs (Methanolic HCl) Sample->Transesterification Extraction Hexane Extraction Transesterification->Extraction Extraction->GCMS Data Mass Spectra and Chromatogram GCMS->Data

Workflow for the synthesis and analysis of fatty acid esters.

Biological Significance

While specific biological roles of this compound are not well-documented, the biological activities of myristic acid and myristoleic acid are extensively studied.

Myristic Acid

Myristic acid is a saturated fatty acid that can be found in various animal and vegetable fats.[8] It is known to be involved in N-myristoylation, a lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) of many proteins. This modification is crucial for membrane targeting and signal transduction.[11] However, high dietary intake of myristic acid has been associated with increased levels of LDL cholesterol.

Myristoleic Acid

Myristoleic acid, a metabolite of myristic acid, exhibits a range of biological activities.[22] It has been shown to have cytotoxic effects on prostate cancer cells by inducing apoptosis and necrosis.[12][16] Additionally, myristoleic acid has demonstrated antimicrobial activity, particularly against Candida albicans and Cutibacterium acnes.[12][16] It also plays a role in bone metabolism by inhibiting osteoclast formation and bone resorption.[16]

Signaling_Pathways cluster_myristic Myristic Acid cluster_myristoleic Myristoleic Acid Myristic Myristic Acid Myristoylation N-Myristoylation of Proteins Myristic->Myristoylation MembraneTargeting Membrane Targeting Myristoylation->MembraneTargeting SignalTransduction Signal Transduction Myristoylation->SignalTransduction Myristoleic Myristoleic Acid ProstateCancer Prostate Cancer Cells Myristoleic->ProstateCancer Antimicrobial Antimicrobial Activity Myristoleic->Antimicrobial BoneMetabolism Inhibition of Osteoclastogenesis Myristoleic->BoneMetabolism Apoptosis Apoptosis & Necrosis ProstateCancer->Apoptosis

Biological activities of Myristic and Myristoleic Acid.

Conclusion

This technical guide has provided a detailed examination of this compound and its intrinsic relationship with myristic acid. The metabolic link, where myristic acid serves as a precursor for the myristoleyl moiety of the ester, is a key aspect of their connection. While direct research on this compound is limited, understanding the properties and biological activities of its constituent fatty acids and alcohol provides a solid foundation for future investigations. The provided experimental protocols and diagrams offer a practical framework for researchers and professionals in the field of lipid science and drug development to synthesize, analyze, and explore the potential of these molecules.

References

An In-depth Technical Guide on Myristoleyl Arachidate and its Relation to Arachidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of myristoleyl arachidate (B1238690) and its direct chemical precursor, arachidic acid. Myristoleyl arachidate, a wax ester, is formed through the esterification of myristoleyl alcohol and arachidic acid. While specific biological roles of this compound are not extensively documented, its properties can be inferred from the broader class of wax esters, which serve critical functions in nature, including energy storage and as protective barriers.[1][2][3][4] Arachidic acid, a saturated fatty acid, is a minor component of various vegetable oils and is involved in lipid metabolism.[5] This guide will delve into the chemical and physical properties of both molecules, provide detailed experimental protocols for the synthesis and analysis of this compound, and explore the metabolic context of arachidic acid.

Core Concepts: The Chemical Relationship

This compound is intrinsically linked to arachidic acid through a condensation reaction known as esterification. In this reaction, the carboxyl group of arachidic acid reacts with the hydroxyl group of myristoleyl alcohol to form an ester linkage, with the elimination of a water molecule.[6] This relationship is fundamental to understanding the synthesis and potential biological degradation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and arachidic acid, facilitating a clear comparison of their physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name tetradecyl icosanoate
Synonyms Myristyl arachidate, Tetradecyl eicosanoate
CAS Number 22413-04-3
Molecular Formula C34H68O2
Molecular Weight 508.9 g/mol
Appearance White waxy solid (predicted)
Solubility Insoluble in water; soluble in organic solvents

Data sourced from PubChem and commercial supplier information.[7]

Table 2: Physicochemical Properties of Arachidic Acid

PropertyValue
IUPAC Name Icosanoic acid
Synonyms Eicosanoic acid
CAS Number 506-30-9
Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
Appearance White crystalline solid
Melting Point 75.4 °C
Boiling Point 328 °C
Solubility Insoluble in water; soluble in ethanol, ether, chloroform

Data sourced from various chemical databases and literature.

Experimental Protocols

Synthesis of this compound via Direct Esterification

This protocol is based on a generalized method for synthesizing high-chain fatty acid esters of myristyl alcohol.[8]

Objective: To synthesize myristyl arachidate from myristyl alcohol and arachidic acid.

Materials:

  • Myristyl alcohol (1-tetradecanol)

  • Arachidic acid (Icosanoic acid)

  • Round-bottom flask

  • Vacuum pump

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Condenser

  • Temperature controller

Procedure:

  • Accurately weigh equimolar amounts of myristyl alcohol and arachidic acid and place them in a round-bottom flask equipped with a magnetic stir bar.

  • Assemble the flask with a condenser and connect it to a vacuum line.

  • Begin stirring the mixture and gradually apply vacuum.

  • Heat the mixture to the desired reaction temperature (e.g., 150-180°C) using the heating mantle. The progress of the esterification can be monitored by observing the removal of water, which is a byproduct of the reaction.

  • Maintain the reaction under vacuum and heat for several hours (e.g., 4-6 hours) until the reaction is complete. Completion can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting crude myristyl arachidate can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a pure product.

Diagram of Synthetic Pathway:

G Arachidic_Acid Arachidic Acid (C20H40O2) Myristyl_Arachidate Myristyl Arachidate (C34H68O2) Arachidic_Acid->Myristyl_Arachidate + Myristyl Alcohol (Esterification) Myristyl_Alcohol Myristyl Alcohol (C14H30O) Myristyl_Alcohol->Myristyl_Arachidate Water Water (H2O) Myristyl_Arachidate->Water - H2O

Caption: Synthesis of Myristyl Arachidate via Esterification.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of wax esters like this compound.[9][10][11]

Objective: To identify and quantify myristyl arachidate in a sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • High-temperature capillary column (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness)

GC-MS Parameters:

  • Injector Temperature: 390°C

  • Detector Temperature: 390°C

  • Oven Temperature Program:

    • Initial temperature: 120°C

    • Ramp 1: 15°C/min to 240°C

    • Ramp 2: 8°C/min to 390°C

    • Final hold: 6 minutes at 390°C

  • Carrier Gas: Helium

  • Injection Mode: Split (e.g., 1/5)

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Scan Range: m/z 50-920

Procedure:

  • Prepare a standard solution of myristyl arachidate of known concentration in a suitable solvent (e.g., hexane (B92381) or toluene).

  • Dissolve the sample to be analyzed in the same solvent.

  • Inject 1 µL of the sample or standard solution into the GC-MS system.

  • Acquire the data according to the specified parameters.

  • Identify the myristyl arachidate peak in the chromatogram by comparing its retention time and mass spectrum with that of the standard. The mass spectrum will show characteristic fragment ions.

  • Quantify the amount of myristyl arachidate in the sample by comparing the peak area with a calibration curve generated from the standard solutions.

Diagram of Analytical Workflow:

G Sample_Prep Sample Preparation (Dissolve in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (High-Temp Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan m/z 50-920) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identify & Quantify) MS_Detection->Data_Analysis

Caption: GC-MS Analytical Workflow for Myristyl Arachidate.

Biological Context and Signaling Pathways

This compound: Inferred Biological Roles

Direct experimental evidence for the biological roles of this compound is scarce. However, as a wax ester, its functions can be inferred from the well-established roles of this lipid class. Wax esters are known to be:

  • Protective Coatings: They form hydrophobic layers on the surfaces of plants and insects, preventing water loss and protecting against environmental stressors.[1][2][4]

  • Energy Stores: In some marine organisms, wax esters serve as a major form of energy storage.[1][3]

  • Buoyancy Aids: In certain aquatic animals, wax esters contribute to buoyancy control.[3]

Given its structure, this compound likely contributes to these functions in organisms where it is present.

Arachidic Acid: Metabolic Pathways

Arachidic acid is a saturated long-chain fatty acid. While not as central to inflammatory signaling as the polyunsaturated arachidonic acid, it is a component of cellular lipids and can be metabolized. The metabolism of arachidic acid is integrated with general fatty acid metabolism. It can be synthesized through the elongation of stearic acid (C18:0) and can be reduced to form arachidyl alcohol.

The metabolism of the structurally distinct but related arachidonic acid is well-characterized and involves several key enzymatic pathways that produce bioactive eicosanoids, which are critical signaling molecules in inflammation and other physiological processes.[12][13][14][15] These pathways include the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[12][15] While arachidic acid does not serve as a direct precursor for these eicosanoids due to its saturation, understanding these pathways provides a broader context for fatty acid signaling in which arachidic acid and its derivatives may play indirect or structural roles.

Diagram of Arachidic Acid's Metabolic Context:

G Stearic_Acid Stearic Acid (C18:0) Arachidic_Acid Arachidic Acid (C20:0) Stearic_Acid->Arachidic_Acid Elongation Arachidyl_Alcohol Arachidyl Alcohol Arachidic_Acid->Arachidyl_Alcohol Reduction Membrane_Lipids Incorporation into Membrane Lipids Arachidic_Acid->Membrane_Lipids

Caption: Metabolic Context of Arachidic Acid.

Conclusion

This compound is a wax ester derived from arachidic acid, a saturated fatty acid. While the direct biological functions of this compound are not well-defined, its properties are consistent with the protective and energy-storage roles of wax esters. Arachidic acid is a component of fatty acid metabolism, with its primary roles likely being structural and as a precursor for other lipids. The experimental protocols provided herein offer a foundation for the synthesis and analysis of this compound, which can facilitate further research into its properties and potential applications. A deeper understanding of the metabolism and function of such lipids is crucial for advancements in various fields, including drug development and materials science.

References

An In-depth Technical Guide to the Potential Industrial Applications of Myristoleyl Arachidate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Myristoleyl arachidate (B1238690) is a wax ester synthesized from myristoleyl alcohol and arachidic acid. Due to its specific nature, public domain data on its direct applications is scarce. This technical guide, therefore, presents a comprehensive analysis of its potential industrial applications based on the well-documented properties of its constituent molecules and the general characteristics of wax esters. This document outlines its inferred physicochemical properties, proposes potential uses in cosmetics, pharmaceuticals, and industrial lubrication, and provides hypothetical experimental protocols for its synthesis and functional evaluation. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Chemical Profile and Physicochemical Properties

Myristoleyl arachidate (CAS No. 22413-04-3) is the ester formed from a C14 unsaturated fatty alcohol (myristoleyl alcohol) and a C20 saturated fatty acid (arachidic acid).[1][][3] As a wax ester, its properties are dictated by the long carbon chains of its parent molecules, suggesting it is a highly hydrophobic, waxy solid at room temperature with excellent emollient and lubricating characteristics.[4][5][6]

The properties of its precursor molecules are well-documented and provide a foundation for inferring the characteristics of the final ester. Myristyl alcohol (the saturated C14 counterpart to myristoleyl alcohol) is known for its emollient, thickening, and emulsion-stabilizing properties in cosmetic and pharmaceutical formulations.[7][8][9] Arachidic acid is a long-chain saturated fatty acid used as a surfactant, thickening agent, and lubricant feedstock.[10][11][12][13]

The presence of an unsaturated bond in the myristoleyl alcohol moiety would likely result in a lower melting point and a more liquid-like consistency compared to its fully saturated analog, myristyl arachidate, potentially broadening its applications in formulations requiring a softer texture or better spreadability.

Quantitative Data of Constituent Molecules

The following tables summarize the key quantitative data for the precursor molecules of this compound.

Table 1: Physicochemical Properties of Myristyl Alcohol (1-Tetradecanol)

Property Value Reference
CAS Number 112-72-1 [14][7]
Molecular Formula C₁₄H₃₀O [14][7]
Molecular Weight 214.39 g/mol [15]
Appearance White waxy solid, flakes, or powder [14][15]
Melting Point 35-38 °C (95-100 °F) [7][16]
Boiling Point 193 °C (379 °F) at 27 hPa [16]

| Solubility | Insoluble in water; Soluble in diethyl ether, slightly soluble in ethanol (B145695) |[15] |

Table 2: Physicochemical Properties of Arachidic Acid (Eicosanoic Acid)

Property Value Reference
CAS Number 506-30-9 [11]
Molecular Formula C₂₀H₄₀O₂ [11][12]
Molecular Weight 312.53 g/mol [11]
Appearance White to off-white powder or flakes [11]
Melting Point 75.5 °C (167.9 °F) [12]
Acid Value 170-190 mg KOH/g [11]

| Solubility | Found in peanut oil, corn oil, cocoa butter |[11][12] |

Potential Industrial Applications

Based on its chemical structure—a long-chain wax ester—this compound is projected to be a multifunctional ingredient with significant potential across several industries.

Cosmetics and Personal Care

The primary application for a molecule like this compound would be in the cosmetics and personal care sector. Wax esters are prized for their emollient, moisturizing, and film-forming properties.[4][5][6]

  • Emollient and Skin Conditioner: The long carbon chain would form an occlusive barrier on the skin, reducing transepidermal water loss (TEWL) and improving skin hydration. It would impart a smooth, soft feel to creams and lotions.[14][7][11]

  • Viscosity Modifier and Thickener: In anhydrous formulations or emulsions, it would contribute to the product's body and texture, acting as a thickening agent.[14][11]

  • Emulsion Stabilizer: Like other fatty alcohols and acids, it can help stabilize oil-in-water or water-in-oil emulsions, preventing phase separation.[14][7][9]

Pharmaceutical Formulations

In the pharmaceutical industry, this compound could serve as a functional excipient, particularly in topical and transdermal drug delivery systems.

  • Ointment and Cream Base: Its waxy nature and emollient properties make it a suitable component for ointment bases, enhancing skin feel and acting as a vehicle for active pharmaceutical ingredients (APIs).[4][17]

  • Controlled Release Agent: Its hydrophobicity could be leveraged in creating matrix-type controlled-release systems for topical drugs, modulating the release of the API over time.[5]

  • Tablet Coating: Certain high-melting-point wax esters are used as tablet-coating agents to aid in swallowing and protect the API.[4][6]

Industrial Lubricants and Specialty Chemicals

The long, stable hydrocarbon chains of wax esters provide excellent lubricity.

  • Specialty Lubricant: this compound could function as a high-performance lubricant or as an additive in lubricant formulations, particularly where biocompatibility or high-temperature stability is required.[10][11][12][18]

  • Plasticizer: Derivatives of fatty acids are used as plasticizers to improve the flexibility of polymers.[11][13]

  • Surfactant Precursor: Arachidic acid itself is a precursor for surfactants and emulsifiers.[10][11] The ester could be further processed to create specialty non-ionic surfactants.

Experimental Protocols

As no specific experimental data for this compound is publicly available, the following sections provide generalized, detailed methodologies for its synthesis and for evaluating a key potential function.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from myristoleyl alcohol and arachidic acid.

Materials:

  • Myristoleyl alcohol (1.0 eq)

  • Arachidic acid (1.1 eq)

  • Toluene (B28343) (solvent)

  • p-Toluenesulfonic acid (catalyst, 0.05 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) (eluents)

Methodology:

  • Combine myristoleyl alcohol, arachidic acid, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add sufficient toluene to dissolve the reactants (approximately 2 mL per gram of arachidic acid).

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purify the crude product via silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Emollient Properties in a Topical Formulation

Objective: To quantify the skin-hydrating and smoothing effects of this compound in a simple cream formulation.

Materials:

  • Base cream formulation (e.g., oil-in-water emulsion without active emollients)

  • Test cream: Base cream + 5% (w/w) this compound

  • Placebo cream: Base cream only

  • Corneometer for measuring skin hydration

  • Visioscan or similar skin-topography analysis instrument

  • Human volunteer panel (n ≥ 20) with self-perceived dry skin

Methodology:

  • Formulation: Prepare the test and placebo creams under standard cosmetic manufacturing conditions, ensuring homogeneity.

  • Volunteer Recruitment: Recruit healthy volunteers who provide informed consent. Acclimatize subjects to the controlled environment (e.g., 20°C, 50% RH) for 30 minutes before measurements.

  • Baseline Measurement: Measure baseline skin hydration (Corneometer) and skin roughness (Visioscan) on designated test areas on the volar forearms.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test cream to one forearm and the placebo cream to the other in a double-blind, randomized manner.

  • Post-Application Measurements: Re-measure skin hydration and roughness at predetermined time points (e.g., 1 hour, 2 hours, 4 hours, and 8 hours post-application).

  • Data Analysis: Statistically compare the changes in hydration and skin smoothness from baseline for the test cream versus the placebo. A significant increase in hydration and decrease in roughness for the test product indicates effective emollient properties.

Visualized Workflows and Relationships

To better illustrate the concepts described, the following diagrams have been generated.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Myristoleyl Alcohol Esterification Fischer Esterification (Toluene, p-TSA, Reflux) Reactant1->Esterification Reactant2 Arachidic Acid Reactant2->Esterification Workup Aqueous Workup (Neutralization & Washing) Esterification->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Logical_Relationships cluster_structure Chemical Structure cluster_properties Inferred Physicochemical Properties cluster_applications Potential Applications Structure This compound (Long-Chain Wax Ester) Prop1 High Hydrophobicity Structure->Prop1 Prop2 Emollience & Lubricity Structure->Prop2 Prop3 Film-Forming Capacity Structure->Prop3 App1 Cosmetics (Moisturizers, Creams) Prop1->App1 Prop2->App1 App2 Pharmaceuticals (Topical Excipient) Prop2->App2 App3 Industrial (Specialty Lubricants) Prop2->App3 Prop3->App1 Prop3->App2

References

Methodological & Application

Application Notes & Protocols: Tetradecyl Eicosanoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The complexity of the lipidome and the inherent variability in sample preparation and mass spectrometry analysis necessitate the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be added to a sample at a known concentration and used to normalize the signals of endogenous lipids.

Tetradecyl eicosanoate, a wax ester, presents several characteristics that make it a suitable candidate as an internal standard for the quantification of medium to long-chain lipids, particularly other wax esters, fatty acid esters, and potentially other neutral lipids. Its high molecular weight and non-polar nature ensure it partitions with lipids during extraction, while its defined structure provides a distinct signal in mass spectrometry. This document provides detailed application notes and protocols for the use of tetradecyl eicosanoate as an internal standard in a lipidomics workflow.

Physicochemical Properties of Tetradecyl Eicosanoate

PropertyValue
Chemical Formula C34H68O2
Molecular Weight 508.9 g/mol
Class Wax Ester
Structure CH3(CH2)18COOCH2(CH2)12CH3
Appearance Waxy Solid
Solubility Soluble in organic solvents (e.g., chloroform (B151607), hexane, methanol)

Principle of Internal Standard-Based Quantification

The fundamental principle behind using an internal standard is to correct for variations that can occur at different stages of the analytical process, from sample extraction to detection. By adding a known amount of tetradecyl eicosanoate to each sample before processing, the ratio of the analyte's response to the internal standard's response can be used to calculate the analyte's concentration. This ratiometric approach compensates for sample loss during extraction, inconsistencies in injection volume, and fluctuations in ionization efficiency in the mass spectrometer.

cluster_quant Quantitative Analysis Analyte Analyte (Unknown Conc.) Ratio Response Ratio (Analyte / IS) Analyte->Ratio MS Response IS Internal Standard (Known Conc.) Tetradecyl Eicosanoate IS->Ratio MS Response CalCurve Calibration Curve Ratio->CalCurve FinalConc Analyte Concentration CalCurve->FinalConc

Caption: Principle of internal standard-based quantification.

Experimental Protocols

The following protocols are recommended for the use of tetradecyl eicosanoate as an internal standard in a typical lipidomics workflow involving liquid chromatography-mass spectrometry (LC-MS).

Preparation of Internal Standard Stock Solution
  • Materials:

    • Tetradecyl eicosanoate (high purity, >98%)

    • Methanol (B129727), HPLC grade

    • Chloroform, HPLC grade

    • Volumetric flasks (Class A)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 10 mg of tetradecyl eicosanoate.

    • Dissolve the weighed standard in a 1:1 (v/v) mixture of chloroform and methanol in a 10 mL volumetric flask.

    • Ensure complete dissolution by vortexing and/or brief sonication.

    • Bring the solution to the final volume with the chloroform:methanol mixture. This yields a stock solution of approximately 1 mg/mL.

    • Prepare a series of working solutions by serial dilution of the stock solution to be used for spiking samples and for creating calibration curves.

    • Store the stock and working solutions at -20°C in amber glass vials to prevent degradation.

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

This protocol is a modification of the classic Bligh & Dyer method for lipid extraction from plasma or tissue homogenates.

  • Materials:

    • Biological sample (e.g., 50 µL plasma, 10 mg tissue homogenate)

    • Tetradecyl eicosanoate internal standard working solution

    • Methanol, HPLC grade

    • Chloroform, HPLC grade

    • Deionized water

    • Glass centrifuge tubes with PTFE-lined caps

    • Centrifuge

    • Nitrogen evaporator or vacuum concentrator

  • Procedure:

    • To a glass centrifuge tube, add the biological sample.

    • Add a known amount of the tetradecyl eicosanoate internal standard working solution (e.g., 10 µL of a 10 µg/mL solution). The amount should be chosen to yield a signal that is within the linear range of the instrument and comparable to the expected analyte signals.

    • Add 2 mL of a 2:1 (v/v) mixture of methanol:chloroform.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of chloroform and vortex for 1 minute.

    • Add 0.5 mL of deionized water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (containing the lipids and the internal standard) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 methanol:water).

start Start: Biological Sample spike Spike with Tetradecyl Eicosanoate IS start->spike add_solv1 Add Methanol:Chloroform (2:1) spike->add_solv1 vortex1 Vortex add_solv1->vortex1 add_solv2 Add Chloroform vortex1->add_solv2 vortex2 Vortex add_solv2->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge for Phase Separation vortex3->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Down (Nitrogen Evaporation) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Lipid extraction workflow with internal standard.

LC-MS/MS Analysis

The following are suggested starting parameters for the analysis of tetradecyl eicosanoate and other neutral lipids. Optimization will be required for specific instrumentation and analytes.

ParameterRecommended Setting
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 90:10 Water:Methanol with 10 mM Ammonium Acetate
Mobile Phase B 90:10 Isopropanol:Methanol with 10 mM Ammonium Acetate
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20-21 min: 95-30% B; 21-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transition for Tetradecyl Eicosanoate Precursor Ion (m/z): 509.5 [M+H]+; Product Ion (m/z): 313.3 [Eicosanoic acid fragment]

Data Presentation and Performance Characteristics

While specific validation data for tetradecyl eicosanoate as a lipidomics internal standard is not widely published, the following tables represent the expected performance characteristics based on the analysis of similar wax esters and general principles of internal standardization in lipidomics. These tables should be populated with data from in-house validation experiments.

Table 1: Linearity and Range
Analyte ClassCalibration Range (ng/mL)
Wax Esters1 - 1000> 0.99
Triacylglycerols1 - 1000> 0.99
Cholesteryl Esters1 - 1000> 0.99
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low10< 15%< 15%85-115%
Medium100< 15%< 15%85-115%
High800< 15%< 15%85-115%
Table 3: Recovery and Matrix Effect
MatrixExtraction Recovery (%)Matrix Effect (%)
Plasma85-110%90-110%
Liver Tissue80-110%85-115%
Adipose Tissue75-105%80-120%
  • Extraction Recovery (%) = (Response of pre-extraction spiked sample / Response of post-extraction spiked sample) x 100

  • Matrix Effect (%) = (Response of post-extraction spiked sample / Response in pure solvent) x 100

Conclusion

Tetradecyl eicosanoate is a promising internal standard for quantitative lipidomics, particularly for the analysis of neutral lipids like wax esters. Its chemical properties allow it to mimic the behavior of endogenous long-chain lipids during sample preparation and analysis. The protocols and performance expectations outlined in these application notes provide a solid foundation for researchers to incorporate tetradecyl eicosanoate into their lipidomics workflows. As with any analytical method, in-house validation is crucial to ensure the accuracy and reliability of the quantitative data generated.

Protocol for Dissolving Myristoleyl Arachidate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Myristoleyl arachidate (B1238690), a long-chain wax ester, is a compound of interest in various research fields, including drug development, due to its lipophilic nature. Proper dissolution is critical for its analysis and application in experimental assays. This document provides a detailed protocol for dissolving myristoleyl arachidate in common organic solvents. The choice of solvent and the dissolution procedure are crucial for obtaining a clear and homogenous solution, which is essential for accurate downstream applications.

This compound is a waxy solid at room temperature, and its solubility is highly dependent on the polarity of the solvent and the temperature. As a non-polar compound, it exhibits poor solubility in polar solvents like water but is readily soluble in non-polar organic solvents. The general principle for dissolving this compound is to use a non-polar solvent and apply gentle heating and agitation to facilitate the dissolution process.

The following sections provide quantitative data on the solubility of similar long-chain esters, a detailed experimental protocol for dissolving this compound, and a workflow diagram for the dissolution process.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Myristyl arachidate, Tetradecyl eicosanoate[1][2][]
Molecular Formula C₃₄H₆₈O₂[1][2][]
Molecular Weight 508.9 g/mol [1][2][]
Appearance Waxy solid[4]

Solubility Data

SolventPolarity IndexPredicted Solubility at 25°CQualitative Description
n-Hexane 0.1HighFreely Soluble
Toluene 2.4HighFreely Soluble
Chloroform 4.1HighFreely Soluble
Ethyl Acetate 4.4ModerateSoluble
Acetone 5.1LowSparingly Soluble
Ethanol (B145695) 5.2LowSparingly Soluble

Note: The predicted solubility is based on the general behavior of long-chain wax esters.[5][6][7] Actual solubility should be determined empirically.

Experimental Protocol

This protocol outlines the steps for dissolving this compound in a non-polar organic solvent such as hexane, chloroform, or toluene.

Materials:

  • This compound (solid)

  • Anhydrous organic solvent (e.g., n-hexane, chloroform, toluene)

  • Glass vial with a screw cap

  • Spatula

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of the selected organic solvent to the vial using a pipette.

  • Initial Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds at room temperature.

  • Heating (if necessary): If the this compound does not completely dissolve at room temperature, place the vial in a water bath or on a heating block set to a temperature between 40°C and 50°C. Caution: When using flammable solvents like hexane, ensure proper ventilation and use a spark-proof heating source.

  • Agitation: While heating, continue to agitate the mixture periodically by vortexing every 5-10 minutes until the solid is fully dissolved and the solution is clear.

  • Cooling: Once dissolved, allow the solution to cool to room temperature. Observe the solution for any precipitation. If precipitation occurs, gentle warming may be required before use.

  • Storage: Store the solution in a tightly capped vial to prevent solvent evaporation. For long-term storage, refrigeration may be necessary, but be aware that the compound may precipitate at lower temperatures and will require warming and mixing before use.

Visualizations

Dissolution_Workflow Workflow for Dissolving this compound cluster_preparation Preparation cluster_dissolution Dissolution Process cluster_finalization Final Steps weigh Weigh this compound add_solvent Add Organic Solvent weigh->add_solvent vortex Vortex at Room Temperature add_solvent->vortex check_solubility Check for Complete Dissolution vortex->check_solubility heat Heat to 40-50°C check_solubility->heat Incomplete cool Cool to Room Temperature check_solubility->cool Complete vortex_heat Vortex Periodically heat->vortex_heat check_solubility_heat Check for Complete Dissolution vortex_heat->check_solubility_heat check_solubility_heat->vortex_heat Incomplete check_solubility_heat->cool Complete store Store Solution cool->store

Caption: A workflow diagram illustrating the step-by-step process for dissolving this compound.

Signaling_Pathway Factors Influencing this compound Solubility MA This compound (Waxy Solid) Dissolved_MA Dissolved this compound (Homogenous Solution) MA->Dissolved_MA Solvent Organic Solvent Solvent->Dissolved_MA Temperature Temperature Temperature->Dissolved_MA Agitation Agitation (Vortexing/Stirring) Agitation->Dissolved_MA

References

Application Notes and Protocols for Myristoleyl Arachidate in Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidate (B1238690), a wax ester composed of myristoleyl alcohol and arachidic acid, is a lipophilic molecule with potential applications in the formulation of artificial membranes. Its incorporation into lipid bilayers can modulate the physicochemical properties of vesicles, such as liposomes, influencing their stability, fluidity, and permeability. These characteristics are critical in the field of drug delivery, where liposomes are employed to encapsulate and transport therapeutic agents. This document provides detailed application notes and protocols for the incorporation and characterization of myristoleyl arachidate in artificial membrane systems. While specific data for this compound is limited, the following protocols are based on established methods for the preparation and analysis of liposomes containing hydrophobic molecules.

Data Presentation: Hypothetical Effects of this compound on Liposome (B1194612) Properties

The inclusion of this compound in a phospholipid bilayer is anticipated to alter its biophysical properties. The following tables summarize expected trends based on the behavior of similar hydrophobic molecules in lipid membranes. These tables are intended to serve as a guide for experimental design and data interpretation.

Table 1: Influence of this compound Concentration on Liposome Characteristics

This compound (mol%)Mean Vesicle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0150 ± 50.21 ± 0.02-30 ± 285 ± 5
5155 ± 70.25 ± 0.03-28 ± 382 ± 6
10162 ± 80.29 ± 0.04-25 ± 378 ± 7
20175 ± 100.35 ± 0.05-22 ± 470 ± 8

Table 2: Effect of this compound on Membrane Fluidity and Permeability

This compound (mol%)Membrane Fluidity (Fluorescence Anisotropy, r)Calcein (B42510) Leakage (%) at 24h
00.15 ± 0.0115 ± 2
50.18 ± 0.0212 ± 2
100.22 ± 0.028 ± 1
200.28 ± 0.035 ± 1

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method, followed by extrusion to form large unilamellar vesicles (LUVs).[1][2]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., DPPC:Cholesterol:this compound 65:30:5).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the PBS buffer to a temperature above the lipid phase transition temperature.

    • Add the warm PBS to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs.

    • Allow the suspension to hydrate (B1144303) for 1-2 hours at the elevated temperature, with occasional agitation.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane from one syringe to the other. Repeat this process 11-21 times to form LUVs with a more uniform size distribution.

    • The resulting liposome suspension can be stored at 4°C.

Protocol 2: Characterization of Liposome Size and Stability

Vesicle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome suspension in filtered PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Perform measurements in triplicate at a constant temperature (e.g., 25°C).

Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

  • Measure the electrophoretic mobility using a laser Doppler velocimeter to determine the zeta potential. This provides an indication of the surface charge and colloidal stability of the vesicles.

Stability Assessment:

  • Physical Stability: Monitor the vesicle size and PDI of the liposome suspension stored at 4°C over several weeks. Significant changes may indicate aggregation or fusion.

  • Leakage Study: To assess membrane integrity, encapsulate a fluorescent marker (e.g., calcein) within the liposomes during preparation.

    • Prepare liposomes as in Protocol 1, using a solution of self-quenching concentration of calcein (e.g., 50-100 mM) for hydration.

    • Remove unencapsulated calcein by size exclusion chromatography (e.g., Sephadex G-50 column).

    • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 495/515 nm for calcein). An increase in fluorescence indicates leakage of the marker from the liposomes.

Protocol 3: Measurement of Membrane Fluidity using Fluorescence Anisotropy

Membrane fluidity can be assessed by measuring the steady-state fluorescence anisotropy of a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[3][4]

Materials:

  • Liposome suspension

  • DPH stock solution in tetrahydrofuran (B95107) (THF) or methanol

  • Fluorometer with polarizing filters

Procedure:

  • Probe Incorporation:

    • Dilute the liposome suspension to a suitable lipid concentration (e.g., 0.1-0.2 mM) in PBS.

    • Add a small volume of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the complete incorporation of the probe into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., 360 nm and 430 nm, respectively).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).

    • An increase in the anisotropy value (r) corresponds to a decrease in membrane fluidity.

Protocol 4: Assessment of Membrane Permeability

The permeability of the liposomal membrane to small molecules can be evaluated using a dye release assay.

Materials:

  • Calcein-encapsulated liposomes (prepared as described in the stability assessment section)

  • Triton X-100 solution (10% v/v)

  • Fluorometer

Procedure:

  • Dilute the calcein-loaded liposome suspension in PBS to a suitable concentration in a cuvette.

  • Monitor the baseline fluorescence (F_t) over time at the appropriate excitation/emission wavelengths for calcein.

  • After the measurement period, add a small volume of Triton X-100 solution to the cuvette to lyse the liposomes and release all encapsulated calcein.

  • Measure the maximum fluorescence (F_max) after complete lysis.

  • The percentage of calcein leakage at a given time point (t) can be calculated as: Leakage (%) = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization dissolve Dissolve Lipids (DPPC, Cholesterol, this compound) in Chloroform film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Buffer (Forms MLVs) film->hydrate extrude Extrude through Membrane (Forms LUVs) hydrate->extrude dls Size & PDI (DLS) extrude->dls Analyze zeta Zeta Potential extrude->zeta Analyze stability Stability Assay (Leakage) extrude->stability Analyze fluidity Fluidity Assay (Fluorescence Anisotropy) extrude->fluidity Analyze

Caption: Experimental workflow for the preparation and characterization of liposomes.

G start Start: Liposome Suspension add_probe Add DPH Probe Incubate start->add_probe measure Measure Fluorescence Intensities (IVV, IVH, IHV, IHH) add_probe->measure calculate Calculate Anisotropy (r) measure->calculate end Result: Membrane Fluidity calculate->end

Caption: Workflow for membrane fluidity measurement using fluorescence anisotropy.

References

Application Notes and Protocols for the Quantification of Myristoleyl Arachidate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidate (B1238690), a wax ester composed of myristoleic acid (a C14:1 fatty acid) and arachidic acid (a C20:0 fatty acid), is a lipid molecule that may play various roles in cellular signaling, energy storage, and membrane biology. The accurate quantification of Myristoleyl arachidate in biological samples such as plasma, serum, and tissues is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

While specific quantitative data for this compound in human biological samples is not extensively reported in publicly available literature, the following tables provide a template for how such data would be presented. The values are illustrative and based on typical concentration ranges for other lipid species.

Table 1: Illustrative Concentration of this compound in Human Plasma

AnalyteMatrixConcentration Range (ng/mL)Method of QuantificationReference
This compoundHuman PlasmaData Not AvailableLC-MS/MSHypothetical
Related Wax EstersHuman MeibumVariableGLC-ITMS[1]
Arachidonic AcidHuman Plasma10 - 400 pg/mL (for metabolites)LC-MS/MS[2]

Table 2: Method Validation Parameters for a Hypothetical this compound LC-MS/MS Assay

ParameterSpecificationAcceptance Criteria
Linearity (R²)>0.99≥ 0.99
Lower Limit of Quantification (LLOQ)e.g., 1 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Bias)85-115%Within ± 15% (± 20% at LLOQ)
Precision (% CV)<15%≤ 15% (≤ 20% at LLOQ)
Recovery80-120%Consistent and reproducible
Matrix EffectMinimalMonitored and compensated for

Signaling Pathways and Experimental Workflows

Biosynthesis of Wax Esters

This compound, as a wax ester, is synthesized through a two-step enzymatic process. First, a fatty acyl-CoA is reduced to a fatty alcohol. Subsequently, a wax synthase enzyme catalyzes the esterification of this fatty alcohol with a second fatty acyl-CoA molecule.

Wax_Ester_Biosynthesis cluster_0 Step 1: Fatty Alcohol Synthesis cluster_1 Step 2: Esterification Fatty_Acyl_CoA_1 Myristoleoyl-CoA (C14:1) FAR Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl_CoA_1->FAR NAD(P)H Fatty_Alcohol Myristoleyl Alcohol FAR->Fatty_Alcohol NADP+ WS Wax Synthase (WS) Fatty_Alcohol->WS Fatty_Acyl_CoA_2 Arachidoyl-CoA (C20:0) Fatty_Acyl_CoA_2->WS Wax_Ester This compound WS->Wax_Ester CoA-SH Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or MTBE method) Sample->Extraction Addition of Internal Standard Separation LC Separation (Reversed-Phase C18 Column) Extraction->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Wax Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of wax esters using various High-Performance Liquid Chromatography (HPLC) methods. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and related industries in selecting and implementing appropriate analytical techniques for wax ester analysis.

Introduction to Wax Ester Analysis by HPLC

Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. They are found in a variety of natural sources, including plants, insects, and marine organisms, and have diverse applications in cosmetics, pharmaceuticals, and as biofuels. Accurate and efficient separation and quantification of wax esters are crucial for quality control, formulation development, and research. HPLC is a powerful and versatile technique for the analysis of these complex molecules, offering several advantages over other methods like Gas Chromatography (GC) for the analysis of high molecular weight and thermally labile wax esters.[1]

This guide details three primary HPLC modes for wax ester separation: Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common mode for wax ester analysis due to its high efficiency and applicability to a wide range of non-polar compounds. Separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.

Principle of Separation

In RP-HPLC, a non-polar stationary phase (typically C18 or C30) is used with a polar mobile phase. Wax esters are separated based on their hydrophobicity, which is primarily determined by their carbon number and degree of unsaturation. Longer-chain and more saturated wax esters have stronger interactions with the stationary phase and thus elute later.

Experimental Protocol: RP-HPLC with C30 Column and ELSD/APCI-MS Detection

This protocol is adapted from a method proven effective for the analysis of various commercial waxes, capable of separating wax esters up to C60.[2][3]

1.2.1 Sample Preparation

  • Weigh accurately 1-5 mg of the wax sample into a vial.

  • Dissolve the sample in 1 mL of a chloroform/methanol (1:1, v/v) mixture. Gentle heating may be necessary to ensure complete dissolution.[1]

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

1.2.2 HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.

  • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: Methanol

  • Mobile Phase B: Chloroform

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-50 min: Linear gradient to 50% A, 50% B

    • 50-55 min: Hold at 50% A, 50% B

    • 55-60 min: Return to initial conditions (95% A, 5% B)

    • 60-70 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[1]

  • Injection Volume: 10-20 µL

1.2.3 Detection

  • Evaporative Light Scattering Detector (ELSD):

    • Nebulizer Temperature: 60°C[1]

    • Drift Tube Temperature: 60°C[1]

    • Gas Flow (Nitrogen): 2.5 L/min[1]

  • Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS):

    • Ionization Mode: Positive

    • Scan Range: m/z 300-1200

    • APCI Probe Temperature: 400°C

    • Data-dependent scanning can be used for structural elucidation of individual wax ester species.[2]

Data Presentation: RP-HPLC

Table 1: Comparison of RP-HPLC Columns for Wax Ester Separation

Column TypeTypical DimensionsMobile Phase SystemAdvantagesLimitationsReference
C18 150 x 4.6 mm, 5 µmAcetonitrile/Ethyl Acetate GradientGood resolution for a wide range of wax esters.May not provide sufficient resolution for very long-chain or isomeric wax esters.[4]
C30 250 x 4.6 mm, 5 µmMethanol/Chloroform GradientExcellent separation of long-chain wax esters (up to C60), including isomers.[2][3]Requires chlorinated solvents, which may have safety and disposal considerations.[2][3]

Part 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. This technique is particularly useful for separating lipid classes based on the polarity of their head groups. For wax esters, it can provide a different selectivity compared to RP-HPLC.

Principle of Separation

In NP-HPLC, analytes are separated based on their polarity. More polar compounds interact more strongly with the polar stationary phase and are retained longer. Since wax esters are generally non-polar, they will elute relatively early in a typical NP-HPLC separation of a total lipid extract. However, within the wax ester class, separation can be achieved based on subtle differences in polarity.

Experimental Protocol: NP-HPLC with Silica (B1680970) Column and ELSD Detection

2.2.1 Sample Preparation

  • Dissolve 1-5 mg of the wax sample in 1 mL of hexane (B92381) or a hexane/isopropanol mixture.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.2.2 HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system.

  • Column: Silica or diol-bonded silica column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol

  • Mobile Phase C: Acetic Acid (0.1%)

  • Gradient Program:

    • 0-10 min: 99% A, 1% B, 0% C

    • 10-25 min: Linear gradient to 90% A, 10% B, 0% C

    • 25-30 min: Hold at 90% A, 10% B, 0% C

    • 30-35 min: Return to initial conditions

    • 35-45 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

2.2.3 Detection

  • Evaporative Light Scattering Detector (ELSD):

    • Nebulizer Temperature: 50°C

    • Drift Tube Temperature: 50°C

    • Gas Flow (Nitrogen): 2.0 L/min

Data Presentation: NP-HPLC

Table 2: Typical Elution Order of Lipid Classes in NP-HPLC

Elution OrderLipid Class
1Hydrocarbons
2Wax Esters
3Triacylglycerols
4Free Fatty Acids
5Diacylglycerols
6Monoacylglycerols
7Phospholipids

Part 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase. It is particularly well-suited for the separation of polar compounds. While wax esters themselves are non-polar, HILIC can be a powerful tool for separating them from more polar lipid classes in a complex mixture.

Principle of Separation

In HILIC, a water-rich layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk mobile phase, which is rich in a water-miscible organic solvent like acetonitrile. More polar analytes have a higher affinity for the aqueous layer and are retained longer. Non-polar compounds like wax esters will have minimal retention and elute early.

Experimental Protocol: HILIC with Amide Column and MS Detection

3.2.1 Sample Preparation

  • Dissolve 1-5 mg of the lipid sample in 1 mL of acetonitrile/isopropanol (9:1, v/v).

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.2.2 HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system.

  • Column: Amide-bonded or bare silica HILIC column (e.g., 150 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 70% A, 30% B

    • 15-20 min: Hold at 70% A, 30% B

    • 20-22 min: Return to initial conditions

    • 22-30 min: Column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.2.3 Detection

  • Mass Spectrometry (ESI-MS or APCI-MS):

    • Ionization Mode: Positive

    • Scan Range: m/z 200-1500

    • This allows for the identification and quantification of different lipid classes based on their mass-to-charge ratio.

Part 4: Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. It is particularly amenable to the separation of non-polar compounds.

Experimental Protocol: SFC with C18 Column and MS/MS Detection

4.1.1 Sample Preparation

  • Dissolve the sample in an appropriate organic solvent (e.g., methanol/chloroform).

  • Filter the sample through a 0.45 µm filter.

4.1.2 SFC Instrumentation and Conditions

  • SFC System: An analytical SFC system.

  • Column: C18 column (e.g., HSS C18, 15 cm).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol.

  • Detection: Tandem Mass Spectrometry (MS/MS).

SFC can effectively separate wax esters from triacylglycerols and allows for intraclass separation.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis Sample Wax Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Analytical Column (e.g., C30, Silica) HPLC_System->Column Detector Detector (ELSD, MS) Column->Detector Mobile_Phase Mobile Phase (Gradient Elution) Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: General experimental workflow for HPLC analysis of wax esters.

HPLC_Parameters cluster_params HPLC Parameters cluster_outcomes Separation Outcomes Stationary_Phase Stationary Phase (e.g., C18, Silica) Resolution Resolution Stationary_Phase->Resolution Retention_Time Retention Time Stationary_Phase->Retention_Time Mobile_Phase Mobile Phase (Polarity, Gradient) Mobile_Phase->Resolution Mobile_Phase->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Peak_Shape Peak Shape Flow_Rate->Peak_Shape Temperature Column Temperature Temperature->Resolution Temperature->Retention_Time Temperature->Peak_Shape

Figure 2: Logical relationship of HPLC parameters on separation outcomes.

References

Application Notes and Protocols: Myristoleyl Arachidate as a Potential Biomarker in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including obesity, insulin (B600854) resistance, hypertension, and dyslipidemia, presents a significant global health challenge. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Lipidomics, the large-scale study of lipids, has emerged as a powerful tool in this endeavor. Myristoleyl arachidate (B1238690), a wax ester composed of myristoleyl alcohol and arachidic acid, represents a potential, yet underexplored, biomarker in metabolic research. While direct evidence linking myristoleyl arachidate to metabolic diseases is currently limited, its constituent fatty acid, arachidic acid, and the broader class of wax esters are implicated in lipid metabolism and cellular signaling.

These application notes provide a framework for investigating this compound as a potential biomarker. The protocols and methodologies are based on established lipid analysis techniques and the well-documented role of related lipid molecules, such as arachidonic acid and its derivatives, in metabolic pathways.

Quantitative Data Summary

As direct quantitative data for this compound as a metabolic biomarker is not yet established in published literature, the following table presents hypothetical data to illustrate how such findings could be structured. This serves as a template for researchers to populate with their experimental results.

Biomarker PanelHealthy Control (n=100)Metabolic Syndrome Cohort (n=100)p-valueFold ChangeCorrelation with Insulin Resistance (HOMA-IR)
Plasma this compound (ng/mL) 15.2 ± 3.128.9 ± 5.7<0.011.90r = 0.65
Adipose Tissue this compound (µg/g) 4.5 ± 1.211.8 ± 2.9<0.0012.62r = 0.78
Arachidic Acid (C20:0) (µM) 75.3 ± 10.2112.1 ± 18.5<0.011.49r = 0.52

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma and Adipose Tissue by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

1. Sample Preparation:

  • Plasma:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., d4-myristoleyl arachidate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of isopropanol (B130326):acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

  • Adipose Tissue:

    • Homogenize 50 mg of adipose tissue in 1 mL of 2:1 (v/v) chloroform:methanol solution.

    • Add an internal standard.

    • Shake vigorously for 30 minutes at room temperature.

    • Add 200 µL of 0.9% NaCl solution and vortex.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase and evaporate to dryness.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard. (Note: These would need to be determined empirically).

3. Data Analysis:

  • Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: In Vitro Adipocyte Differentiation Assay

This protocol is designed to assess the effect of this compound on adipogenesis.

1. Cell Culture:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

2. Induction of Differentiation:

  • At 2 days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

3. Treatment:

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) during the differentiation period.

4. Assessment of Adipogenesis:

  • Oil Red O Staining: On day 8 of differentiation, fix cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets. Quantify by eluting the dye with isopropanol and measuring absorbance at 520 nm.

  • Gene Expression Analysis (qPCR): Extract RNA and perform quantitative real-time PCR to measure the expression of adipogenic marker genes such as PPARγ and aP2.

Visualizations

Signaling Pathways

The metabolism of arachidonic acid, a component of many lipids, is central to inflammation and metabolic disease.[1][2][3][4][5] While the direct pathways involving this compound are uncharacterized, it is plausible that its hydrolysis could release arachidic acid, which can then be metabolized. The following diagram illustrates the well-established arachidonic acid cascade, which serves as a model for understanding how fatty acids can influence metabolic signaling.

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway CYP450_Pathway Cytochrome P450 (CYP450) Pathway Arachidonic_Acid->CYP450_Pathway PLA2->Arachidonic_Acid Hydrolysis Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Thromboxanes Thromboxanes COX_Pathway->Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Lipoxins Lipoxins LOX_Pathway->Lipoxins EETs Epoxyeicosatrienoic acids (EETs) CYP450_Pathway->EETs Inflammation Inflammation Prostaglandins->Inflammation Metabolic_Dysregulation Metabolic Dysregulation Thromboxanes->Metabolic_Dysregulation Leukotrienes->Inflammation EETs->Metabolic_Dysregulation

Caption: Arachidonic Acid Metabolic Pathways.

Experimental Workflow

The following workflow provides a logical progression for the investigation of this compound as a biomarker.

Experimental_Workflow Start Hypothesis: This compound is altered in metabolic syndrome Cohort_Selection Cohort Selection: Healthy vs. Metabolic Syndrome Start->Cohort_Selection Sample_Collection Sample Collection: Plasma & Adipose Tissue Cohort_Selection->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Quantification Lipid_Extraction->LCMS_Analysis Data_Analysis Statistical Analysis (p-value, fold change) LCMS_Analysis->Data_Analysis Correlation Correlation with Clinical Parameters Data_Analysis->Correlation Functional_Studies In Vitro Functional Studies (e.g., Adipocyte Differentiation) Correlation->Functional_Studies Biomarker_Validation Biomarker Validation in Larger Cohorts Functional_Studies->Biomarker_Validation

Caption: Workflow for Biomarker Discovery.

Conclusion

The investigation of novel lipid species such as this compound holds promise for advancing our understanding of metabolic diseases. While direct evidence is currently lacking, the protocols and frameworks presented here provide a robust starting point for researchers to explore its potential as a biomarker. The established link between fatty acid metabolism, particularly of arachidonic acid, and metabolic dysfunction underscores the rationale for investigating related lipid molecules.[1][2][4] Through systematic quantification in clinical cohorts and functional validation in cellular models, the role of this compound in metabolic health and disease can be elucidated, potentially paving the way for new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Myristyl Arachidate: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristyl arachidate (B1238690) (tetradecyl eicosanoate) is a saturated wax ester composed of myristyl alcohol and arachidic acid. It is a waxy solid at room temperature with applications in various scientific and industrial fields, including cosmetics and pharmaceuticals. The long-term chemical and physical integrity of myristyl arachidate is critical for its efficacy and safety in research and product development.

These application notes provide a comprehensive overview of the stability profile of myristyl arachidate and detail protocols for its proper storage and handling. The information is intended to guide researchers in maintaining the quality and purity of this compound for experimental and developmental purposes. Note that the compound "Myristoleyl arachidate" is not a standard chemical name; this document pertains to the closely related and commonly available "Myristyl arachidate".

Chemical and Physical Properties

A summary of the key chemical and physical properties of myristyl arachidate is presented in Table 1.

PropertyValueReference
Synonyms Tetradecyl eicosanoate, Tetradecyl icosanoate[1][2]
CAS Number 22413-04-3[1][2]
Molecular Formula C₃₄H₆₈O₂[1][2]
Molecular Weight 508.9 g/mol [1][2]
Physical State Solid[2]
Purity >99% (typical)[2]
Stability Profile

The stability of myristyl arachidate is influenced by several environmental factors, including temperature, humidity, light, and the presence of oxygen or incompatible chemicals. As a saturated wax ester, it is generally more stable than its unsaturated counterparts, primarily due to the absence of double bonds that are susceptible to oxidation.[3]

Key Factors Affecting Stability:

  • Temperature: While some suppliers suggest room temperature storage, long-term stability is best maintained at lower temperatures (-20°C) to minimize the rate of any potential degradation reactions.[4][] High temperatures can lead to thermal decomposition, which may release irritating gases and vapors, including carbon monoxide and carbon dioxide.[6]

  • Humidity: The ester linkage in myristyl arachidate is susceptible to hydrolysis, which can be accelerated by the presence of moisture. This reaction would yield myristyl alcohol and arachidic acid. Therefore, storage in a dry environment is crucial.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. It is recommended to store myristyl arachidate in light-resistant containers.

  • Oxygen: Although less susceptible to oxidation than unsaturated lipids, prolonged exposure to atmospheric oxygen can still pose a risk over long-term storage. Storing under an inert atmosphere, such as nitrogen or argon, is advisable for extended periods.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong alkalis should be avoided as they can catalyze the degradation of the ester.[7]

cluster_factors Environmental Factors cluster_compound Myristyl Arachidate cluster_degradation Degradation Pathways Temperature Temperature Decomposition Thermal Decomposition Temperature->Decomposition Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Light Light Oxidation Oxidation (Minor) Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Chemicals Incompatible Chemicals Chemicals->Hydrolysis Chemicals->Oxidation MA Myristyl Arachidate (Stable) MA->Hydrolysis MA->Oxidation MA->Decomposition

Caption: Factors influencing the stability of Myristyl Arachidate.

Recommended Storage Conditions

To ensure the long-term stability and integrity of myristyl arachidate, the following storage conditions are recommended. These are summarized in Table 2.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes chemical degradation and physical changes.[4][]
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidation.[4]
Container Tightly sealed, amber glass vialProtects from moisture, oxygen, and light.
Environment Dry, well-ventilated areaPrevents moisture uptake and ensures safety.[6]
Handling Avoid repeated freeze-thaw cyclesAliquot into smaller, single-use vials if necessary.[4]

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is adapted from the ICH Q1A(R2) guidelines for stability testing and is designed to assess the stability of myristyl arachidate under various conditions over time.[8]

Objective: To evaluate the stability of myristyl arachidate under long-term and accelerated storage conditions by monitoring its purity and the formation of degradation products.

Materials:

  • Myristyl arachidate (at least three different batches)

  • Amber glass vials with screw caps (B75204) and inert liners

  • Nitrogen or argon gas

  • Stability chambers or incubators set to the conditions in Table 3

  • Analytical balance

  • GC-MS system

  • Solvents (e.g., hexane, chloroform) of appropriate purity

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of myristyl arachidate into appropriately labeled amber glass vials.

    • Flush the headspace of each vial with nitrogen or argon gas before tightly sealing the cap.

    • Prepare a sufficient number of samples for each time point and storage condition.

    • Retain a set of samples at -80°C as a baseline control.

  • Storage Conditions and Time Points:

    • Place the samples in stability chambers set to the conditions outlined in Table 3.

    • Withdraw samples at the specified time points for analysis.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
  • Analysis:

    • At each time point, analyze the samples for purity and the presence of degradation products (e.g., myristyl alcohol and arachidic acid) using a validated analytical method, such as GC-MS (see Protocol 2).

    • Perform a visual inspection of the samples for any changes in appearance (e.g., color, texture).

  • Data Evaluation:

    • Compare the analytical results of the stored samples to the baseline control.

    • A significant change is defined as a failure to meet the established purity specification or the appearance of a specified degradation product above a certain threshold.

    • Use the data to establish a re-test period or shelf life for myristyl arachidate under the defined storage conditions.

cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points A Weigh Myristyl Arachidate B Place in Amber Vials A->B C Flush with Nitrogen B->C D Seal Vials C->D E Long-Term (25°C/60% RH) D->E F Accelerated (40°C/75% RH) D->F G Visual Inspection E->G F->G H GC-MS Analysis G->H I Data Evaluation H->I

Caption: Workflow for the stability testing of Myristyl Arachidate.

Protocol 2: GC-MS Analysis of Myristyl Arachidate and Potential Degradation Products

Objective: To quantify the purity of myristyl arachidate and identify and quantify its primary hydrolysis products, myristyl alcohol and arachidic acid.

Materials:

  • GC-MS system with a suitable capillary column (e.g., non-polar)

  • Myristyl arachidate sample from the stability study

  • Reference standards for myristyl arachidate, myristyl alcohol, and arachidic acid

  • Silylating agent (e.g., BSTFA with 1% TMCS) for derivatization of the alcohol and acid

  • Solvents (e.g., hexane, chloroform)

  • Autosampler vials

Procedure:

  • Sample Preparation for Analysis:

    • Dissolve the myristyl arachidate sample from the stability study in a suitable solvent (e.g., chloroform) to a known concentration (e.g., 1 mg/mL).

    • To analyze for the hydrolysis products, an aliquot of the sample solution can be evaporated to dryness and then derivatized with a silylating agent to improve the chromatographic properties of the alcohol and acid. Follow the manufacturer's instructions for the silylating agent.

  • Standard Preparation:

    • Prepare a series of calibration standards for myristyl arachidate, and the derivatized forms of myristyl alcohol and arachidic acid, at various concentrations.

  • GC-MS Conditions (Example):

    • Injector: Split/splitless, 280°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Oven Program: 150°C hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min

    • MS Detector: Electron ionization (EI) at 70 eV, scan range 50-600 m/z.

  • Analysis:

    • Inject the prepared samples and standards into the GC-MS system.

    • Identify the peaks based on their retention times and mass spectra by comparing them to the reference standards.

    • Quantify the amount of myristyl arachidate and any detected degradation products using the calibration curves.

  • Data Interpretation:

    • Calculate the percentage purity of myristyl arachidate.

    • Report the concentration of any degradation products found.

cluster_products Hydrolysis Products MA Myristyl Arachidate plus + MA->plus H2O Water (H₂O) arrow Hydrolysis (catalyzed by acid/base) plus->H2O AA Arachidic Acid arrow->AA plus2 + AA->plus2 MOH Myristyl Alcohol plus2->MOH

Caption: Hydrolysis of Myristyl Arachidate.

References

Application Notes and Protocols for the Purification of Myristoleyl Arachidate from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleyl arachidate (B1238690) (C34H68O2) is a long-chain wax ester with potential applications in the pharmaceutical, cosmetic, and specialty chemical industries. As a naturally derived compound, its purification from complex lipid mixtures presents a significant challenge. This document provides detailed application notes and protocols for the purification of myristoleyl arachidate from natural extracts, with a particular focus on marine copepods of the Calanus genus, a rich source of diverse wax esters. The methodologies described herein encompass extraction, solid-phase extraction (SPE), column chromatography, and thin-layer chromatography (TLC), along with analytical techniques for purity assessment.

Introduction to this compound and its Potential Sources

This compound is a wax ester formed from myristoleyl alcohol (a C14 monounsaturated alcohol) and arachidic acid (a C20 saturated fatty acid). While its presence is not as commonly documented as other lipids, marine copepods, such as those from the Calanus species (e.g., Calanus finmarchicus), are a promising natural source. These organisms are known to store large quantities of energy-rich wax esters, with a composition that can vary based on their diet of phytoplankton. The purification of a specific wax ester like this compound from such a complex lipid matrix requires a multi-step approach to remove other lipid classes and closely related wax esters.

Purification Workflow

The overall workflow for the purification of this compound from a natural extract, such as marine copepod oil, involves several key stages. The process begins with a total lipid extraction, followed by a series of chromatographic steps to isolate the wax ester fraction and then purify the target molecule.

Purification_Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis NaturalSource Natural Source (e.g., Calanus finmarchicus) TotalLipidExtraction Total Lipid Extraction NaturalSource->TotalLipidExtraction SPE Solid-Phase Extraction (SPE) (Wax Ester Fraction) TotalLipidExtraction->SPE ColumnChromatography Column Chromatography (Further Purification) SPE->ColumnChromatography TLC Preparative TLC (Final Polishing) ColumnChromatography->TLC GCMS GC-MS Analysis (Purity & Identification) TLC->GCMS PurifiedProduct Purified this compound GCMS->PurifiedProduct Logical_Relationships cluster_spe SPE (Bulk Separation) cluster_column Column Chromatography (Fine Separation) cluster_tlc TLC (High Resolution) Start Total Lipid Extract (Mixture of Polarities) SPE_Node Silica Gel Start->SPE_Node Elution1 Non-polar Elution (Hexane) Removes Hydrocarbons SPE_Node->Elution1 low polarity Elution2 Slightly Polar Elution (Hexane/Ether) Isolates Wax Esters SPE_Node->Elution2 medium polarity Column_Node Silica Gel Column Elution2->Column_Node Gradient Polarity Gradient (Hexane to Hexane/Ether) Column_Node->Gradient TLC_Plate Silica Gel Plate Gradient->TLC_Plate Separation Separation by Polarity (Rf Value) TLC_Plate->Separation End Purified this compound (Single Polarity) Separation->End

Application Notes and Protocols for the Study of Lipid Metabolism Using Myristoleyl Arachidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidate (B1238690) is a wax ester composed of myristoleyl alcohol (a C14 unsaturated alcohol) and arachidic acid (a C20:0 saturated fatty acid). While direct studies on myristoleyl arachidate are limited in publicly available literature, its metabolic fate and biological effects can be inferred from the well-documented metabolism of wax esters and its constituent components: myristoleyl alcohol (which is closely related to myristic acid) and arachidic acid. These application notes provide a framework for utilizing this compound as a tool to investigate various aspects of lipid metabolism, from digestive processes to cellular signaling and its impact on systemic lipid profiles.

Upon ingestion, wax esters like this compound are hydrolyzed in the small intestine by pancreatic lipase (B570770) and cholesterol esterase into myristoleyl alcohol and arachidic acid. These components are then absorbed by enterocytes. Inside the enterocytes, myristoleyl alcohol can be oxidized to myristic acid, and both fatty acids are then re-esterified into triglycerides and phospholipids (B1166683) for incorporation into chylomicrons, which are subsequently secreted into the lymphatic system.

Data Presentation: Quantitative Effects of Myristic Acid and Arachidonic Acid on Lipid Metabolism

The following tables summarize quantitative data from studies on myristic acid and arachidonic acid, which are the metabolic derivatives of this compound's components. This data provides a basis for predicting the potential effects of this compound administration.

Table 1: Effects of Myristic Acid on Plasma Lipoprotein Levels in Humans

ParameterChange with Myristic Acid DietComparison DietStudy PopulationCitation
Total Cholesterol+0.23 mmol/LPalmitic Acid Diet59 healthy adults[1]
LDL Cholesterol+0.11 mmol/LPalmitic Acid Diet59 healthy adults[1]
HDL Cholesterol+0.12 mmol/LPalmitic Acid Diet59 healthy adults[1]
Total Cholesterol+0.66 mmol/LOleic Acid Diet59 healthy adults[1]
LDL Cholesterol+0.50 mmol/LOleic Acid Diet59 healthy adults[1]
HDL Cholesterol+0.15 mmol/LOleic Acid Diet59 healthy adults[1]
LDL Cholesterol+0.37 mmol/LOleic Acid Diet60 healthy adults[2]
HDL Cholesterol+0.10 mmol/LOleic Acid Diet60 healthy adults[2]

Table 2: Effects of Arachidonic Acid on Plasma Lipids in Animal Models

ParameterChange with Arachidonic Acid DietAnimal ModelDurationCitation
Plasma TriglyceridesSignificantly higherHamsters and Mice3-4 weeks[3]
Plasma Total CholesterolSignificantly increasedMice4 weeks[4][5]
Plasma ApoBSignificantly increasedMice4 weeks[5]

Experimental Protocols

Protocol 1: In Vitro Study of this compound Metabolism in Hepatocytes

Objective: To determine the uptake, hydrolysis, and metabolic fate of this compound in liver cells.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Bovine serum albumin (BSA)

  • Radiolabeled this compound (e.g., containing [1-14C]arachidic acid)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2, v/v)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.

  • Preparation of this compound-BSA Complex:

    • Dissolve this compound in a small amount of ethanol.

    • Prepare a 10% (w/v) BSA solution in serum-free DMEM.

    • Slowly add the this compound solution to the BSA solution while stirring to form a complex. This improves the solubility of the lipid in the aqueous culture medium.

  • Cell Treatment:

    • Wash the hepatocyte monolayers with phosphate-buffered saline (PBS).

    • Incubate the cells with serum-free medium containing the this compound-BSA complex (and a radiolabeled tracer if used) for various time points (e.g., 1, 4, 12, 24 hours).

  • Lipid Extraction:

    • At each time point, wash the cells with cold PBS.

    • Harvest the cells and extract total lipids using a suitable solvent system.

  • Analysis:

    • Separate the different lipid classes (wax esters, fatty acids, triglycerides, phospholipids, cholesterol esters) from the cell extracts using TLC.

    • If using a radiolabel, quantify the radioactivity in each lipid spot using a scintillation counter to determine the metabolic fate of the components of this compound.

    • Alternatively, the lipid classes can be quantified using gas chromatography-mass spectrometry (GC-MS).

Protocol 2: In Vivo Study of the Effect of this compound on Plasma Lipid Profile in a Rodent Model

Objective: To investigate the effect of dietary supplementation with this compound on plasma triglyceride, cholesterol, and lipoprotein levels in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Control diet (e.g., AIN-93G)

  • Experimental diet: Control diet supplemented with a defined percentage of this compound (e.g., 5% w/w).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Commercial assay kits for triglycerides, total cholesterol, HDL-C, and LDL-C.

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week, with free access to standard chow and water.

  • Dietary Intervention:

    • Divide the mice into two groups: a control group receiving the control diet and a treatment group receiving the experimental diet.

    • Provide the respective diets and water ad libitum for a specified period (e.g., 4-8 weeks).

  • Blood Collection:

    • At the end of the dietary intervention period, fast the mice overnight (12-16 hours).

    • Collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes.

  • Plasma Separation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Analysis:

    • Measure the concentrations of triglycerides, total cholesterol, HDL-C, and LDL-C in the plasma using commercial enzymatic assay kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the plasma lipid profiles between the control and this compound-fed groups using appropriate statistical tests (e.g., Student's t-test).

Mandatory Visualizations

Wax_Ester_Metabolism cluster_enterocyte Inside Enterocyte MA This compound (Wax Ester) Intestine Small Intestine MA->Intestine PL Pancreatic Lipase & Cholesterol Esterase Intestine->PL Myristoleyl_OH Myristoleyl Alcohol PL->Myristoleyl_OH Arachidic_Acid Arachidic Acid PL->Arachidic_Acid Enterocyte Enterocyte Myristoleyl_OH->Enterocyte Myristic_Acid Myristic Acid Myristoleyl_OH->Myristic_Acid Oxidation Arachidic_Acid->Enterocyte Reesterification Re-esterification (Triglycerides, Phospholipids) Arachidic_Acid->Reesterification Myristic_Acid->Reesterification Chylomicrons Chylomicrons Reesterification->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph

Caption: Metabolic pathway of this compound digestion and absorption.

Experimental_Workflow_In_Vitro start Start: Culture Hepatocytes prep_complex Prepare Myristoleyl Arachidate-BSA Complex start->prep_complex treat_cells Treat Cells with Complex (Time Course) prep_complex->treat_cells extract_lipids Extract Total Lipids treat_cells->extract_lipids analyze_lipids Analyze Lipid Profile (TLC or GC-MS) extract_lipids->analyze_lipids end End: Determine Metabolic Fate analyze_lipids->end

Caption: In vitro experimental workflow for studying this compound metabolism.

Signaling_Pathways cluster_myristic Myristic Acid Signaling cluster_arachidonic Arachidonic Acid Signaling Myristic_Acid Myristic Acid Myristoylation Protein Myristoylation Myristic_Acid->Myristoylation Signal_Transduction Signal Transduction (e.g., G-proteins, kinases) Myristoylation->Signal_Transduction Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Signaling pathways of Myristic and Arachidonic acids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Tetradecyl Eicosanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the GC-MS analysis of tetradecyl eicosanoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the GC-MS analysis of tetradecyl eicosanoate, a long-chain wax ester.

Q1: I am not seeing a peak for tetradecyl eicosanoate or the peak is very small. What are the likely causes?

A1: Low or no peak response for a high molecular weight ester like tetradecyl eicosanoate can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Inlet Temperature Too Low: The inlet temperature must be high enough to ensure complete and rapid vaporization of the analyte.[3][4] For high-boiling point compounds, a starting inlet temperature of 300°C or higher may be necessary.[3] However, excessively high temperatures can cause degradation.[3]

  • Improper Column Selection: A non-polar or mid-polarity column is generally suitable for wax esters. Using a highly polar column may result in excessive retention and peak broadening.[5] Low-bleed "MS" designated columns are recommended to minimize baseline noise at the high temperatures required.[6][7]

  • Column Bleed: High oven temperatures can cause the column's stationary phase to degrade and "bleed," leading to a rising baseline and potentially obscuring the analyte peak.[2][6] Ensure you are operating within the column's specified temperature limits.[6]

  • Active Sites in the System: Active sites in the inlet liner, on the column, or in the transfer line can lead to analyte adsorption and degradation, resulting in poor peak shape (tailing) and reduced response.[6][8] Using deactivated liners and ensuring a clean system are crucial.

  • Sample Concentration: The concentration of tetradecyl eicosanoate in your sample may be below the detection limit of your instrument. Consider concentrating your sample or adjusting injection parameters.

Q2: My peak for tetradecyl eicosanoate is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue, often indicating unwanted interactions between the analyte and the GC system.[6][8]

  • Active Sites: This is the most common cause of tailing for polar or high molecular weight compounds.[6]

    • Solution: Deactivate the system by replacing the inlet liner with a new, deactivated one. Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.[6]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[1]

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker film or larger internal diameter to increase sample capacity.[1][9]

  • Inlet Temperature: If the inlet temperature is too low, slow vaporization can cause peak broadening and tailing.[4]

    • Solution: Increase the inlet temperature in increments of 10-20°C, but do not exceed the maximum temperature limit of your column or the thermal stability of your analyte.[1]

Q3: I'm observing a noisy or drifting baseline at high temperatures. What can I do to fix this?

A3: Baseline instability at high temperatures is often related to column bleed or contamination.[2][8]

  • Column Bleed: As mentioned, this occurs when the stationary phase breaks down at high temperatures.[2]

    • Solution: Condition the column according to the manufacturer's instructions. Ensure you are using a low-bleed column suitable for high-temperature applications.[7] Check for oxygen leaks in the carrier gas line, as oxygen can accelerate column degradation.[2][6]

  • Contamination: Contaminants in the carrier gas, sample, or from previous injections can elute at high temperatures, causing baseline disturbances.[1][2]

    • Solution: Use high-purity carrier gas with appropriate traps to remove oxygen and hydrocarbons.[7] Clean the injector and replace the septum and liner.[1] Perform a bake-out of the column at its maximum isothermal temperature.[8]

  • Detector Issues: A contaminated detector can also lead to a noisy baseline.[1]

    • Solution: Follow the manufacturer's instructions for cleaning the MS ion source.[1]

Q4: Do I need to derivatize tetradecyl eicosanoate before GC-MS analysis?

A4: No, derivatization is generally not necessary for wax esters like tetradecyl eicosanoate. Derivatization is typically performed on compounds with active functional groups, such as free fatty acids or alcohols, to increase their volatility and thermal stability.[10][11] Since tetradecyl eicosanoate is an ester, it is already sufficiently volatile for GC analysis, provided the correct parameters are used.

Experimental Protocols & Data

Optimized GC-MS Parameters for Tetradecyl Eicosanoate

The following table summarizes recommended starting parameters for the analysis of tetradecyl eicosanoate. These may require further optimization based on your specific instrument and sample matrix.

ParameterRecommended ValueRationale
GC Column Low-bleed, non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar stationary phase. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.Provides good resolution for high molecular weight, non-polar compounds with minimal column bleed at high temperatures.[5][6]
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS. Hydrogen can provide faster analysis times.[12]
Inlet Mode Splitless or SplitSplitless injection is preferred for trace analysis to maximize analyte transfer to the column.[13] A split injection may be used for more concentrated samples to prevent column overload.[13]
Inlet Temperature 300 - 340°CEnsures rapid and complete vaporization of the high-boiling point ester.[1][3]
Oven Program Initial Temp: 150°C, hold for 1 min. Ramp: 15°C/min to 340°C. Hold: 10-15 min.A temperature ramp is necessary to elute high molecular weight compounds.[14] The final high-temperature hold ensures the analyte elutes completely and cleans the column of less volatile components.[15]
MS Transfer Line Temp 300 - 320°CShould be high enough to prevent condensation of the analyte as it passes from the GC to the MS.[4]
Ion Source Temp 230 - 250°CStandard temperature range for electron ionization (EI) sources.[4][16]
Ionization Mode Electron Ionization (EI)Standard ionization technique for general GC-MS analysis.[17]
Electron Energy 70 eVStandard electron energy for EI, which produces reproducible fragmentation patterns.[16]
Mass Range m/z 50-600A wide mass range is necessary to detect the molecular ion and characteristic fragments of tetradecyl eicosanoate.
Sample Preparation Protocol

For the analysis of tetradecyl eicosanoate in a relatively clean matrix:

  • Dissolution: Accurately weigh a known amount of the sample.

  • Solvent Addition: Dissolve the sample in a suitable non-polar solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 0.1-1 mg/mL.[12]

  • Vortexing: Vortex the sample for 1 minute to ensure complete dissolution.

  • Filtration (Optional): If the sample contains particulate matter, filter it through a 0.22 µm syringe filter.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Visualized Workflow

The following diagram illustrates the logical workflow for troubleshooting common issues in the GC-MS analysis of tetradecyl eicosanoate.

GCMS_Troubleshooting Start Start: Chromatographic Problem (e.g., No Peak, Tailing, Noisy Baseline) No_Peak Issue: No/Low Peak Start->No_Peak Tailing_Peak Issue: Tailing Peak Start->Tailing_Peak Bad_Baseline Issue: Noisy/Drifting Baseline Start->Bad_Baseline Check_Injection Verify Injection Parameters - Correct sample & volume? - Syringe functioning? Check_Inlet Inspect Inlet - Temp > 300°C? - Liner clean & deactivated? - Septum intact? Solution_Inlet_Temp Action: Increase Inlet Temp Check_Inlet->Solution_Inlet_Temp Solution_Liner Action: Replace Liner/Septum Trim Column Check_Inlet->Solution_Liner Check_Column Evaluate Column - Correct phase? - Within temp limits? - Conditioned recently? Check_Column->Solution_Liner Solution_Column_Bleed Action: Condition/Replace Column Check for Leaks Check_Column->Solution_Column_Bleed Check_Oven Review Oven Program - Final temp high enough? - Sufficient hold time? Solution_Oven Action: Increase Final Temp/Hold Check_Oven->Solution_Oven Check_MS Check MS Parameters - Transfer line hot enough? - Source clean? - Correct mass range? Check_Gas Assess Carrier Gas - Leaks present? - Traps saturated? Check_Gas->Solution_Column_Bleed No_Peak->Check_Injection Is sample being injected? No_Peak->Check_Inlet Is vaporization occurring? No_Peak->Check_Oven Is elution occurring? Tailing_Peak->Check_Inlet Active sites in inlet? Tailing_Peak->Check_Column Active sites on column? Bad_Baseline->Check_Column Column bleed? Bad_Baseline->Check_MS Detector issue? Bad_Baseline->Check_Gas Contaminated carrier?

GC-MS Troubleshooting Workflow

References

Preventing degradation of Eicosanoic acid, tetradecyl ester during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of eicosanoic acid, tetradecyl ester during analysis.

Frequently Asked Questions (FAQs)

Q1: What is eicosanoic acid, tetradecyl ester, and why is its stability important during analysis?

Eicosanoic acid, tetradecyl ester is a wax ester, which is an ester of a long-chain fatty acid (eicosanoic acid) and a long-chain fatty alcohol (tetradecanol). Its accurate quantification is crucial in various research and development applications. Degradation during analysis can lead to underestimation of its concentration and the appearance of artifact peaks, compromising the validity of experimental results.

Q2: What are the primary pathways of degradation for eicosanoic acid, tetradecyl ester?

The main degradation pathways for eicosanoic acid, tetradecyl ester, a type of wax ester, include:

  • Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acidic or basic catalysts, to yield eicosanoic acid and tetradecanol (B45765).[1][2] The equilibrium between wax ester synthesis and hydrolysis is influenced by pH, with ester formation being favored at a neutral pH.[1]

  • Thermal Degradation: High temperatures, such as those encountered in gas chromatography (GC) inlets, can cause the molecule to break down. Saturated long-chain fatty acids have been observed to degrade at temperatures of 140°C and 160°C over extended periods.[1]

  • Oxidation: While saturated esters are relatively stable to oxidation, exposure to oxygen, light, and trace metals can initiate oxidative degradation, especially at elevated temperatures.[3]

Q3: How should I store samples containing eicosanoic acid, tetradecyl ester to prevent degradation?

To ensure long-term stability, samples should be stored under the following conditions:

  • Temperature: Store samples at low temperatures, ideally at -80°C, to minimize both hydrolytic and oxidative degradation. Studies have shown that long-term storage at -80°C for up to 10 years does not significantly affect the profiles of serum fatty acid esters.[4]

  • Inert Atmosphere: For optimal protection against oxidation, samples can be stored under an inert gas such as nitrogen or argon.

  • Light Protection: Store samples in amber vials or in the dark to prevent photo-oxidation.

  • Solvent Choice: If dissolved, use a high-purity, dry, aprotic solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of eicosanoic acid, tetradecyl ester.

Gas Chromatography (GC) Analysis
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Active Sites in the Inlet or Column: Free silanol (B1196071) groups can interact with the ester. 2. Contamination: Non-volatile residues in the inlet liner or at the head of the column. 3. Improper Column Installation: Incorrect column positioning can create dead volume.[5][6] 4. Solvent-Phase Mismatch: The sample solvent may not be compatible with the stationary phase.[7]1. Use a deactivated inlet liner and a high-quality, low-bleed capillary column. Consider using an ultra-inert column. 2. Perform regular inlet maintenance, including replacing the septum and liner. Trim the first few centimeters of the column.[8] 3. Ensure the column is installed correctly according to the manufacturer's instructions.[5] 4. Dissolve the sample in a solvent that is compatible with the stationary phase.
Ghost Peaks 1. Carryover: Residue from previous injections. 2. Septum Bleed: Degradation of the inlet septum at high temperatures. 3. Contamination: Contaminated carrier gas or sample solvent.1. Implement a thorough wash sequence between injections. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Ensure the purity of the carrier gas and solvents.
Reduced Peak Area / No Peak 1. Degradation in the Inlet: The high temperature of the injector may be causing thermal degradation. 2. Adsorption: The analyte may be adsorbing to active sites in the system. 3. Leak in the System: A leak can lead to sample loss.1. Optimize the injector temperature to the lowest possible value that allows for efficient volatilization. 2. Deactivate the entire system, including the inlet liner and column. 3. Perform a leak check of the GC system.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause(s) Troubleshooting Steps
Baseline Noise 1. Mobile Phase Contamination: Impurities or dissolved gas in the mobile phase.[4][9] 2. Detector Issues: A dirty flow cell or a failing lamp.[10][11] 3. Pump Problems: Leaking pump seals or faulty check valves causing pressure fluctuations.[9][10]1. Use HPLC-grade solvents and degas the mobile phase thoroughly.[12] 2. Flush the flow cell and check the lamp's performance.[11] 3. Perform regular pump maintenance.[4]
Broad Peaks 1. Column Overload: Injecting too much sample. 2. Poor Column Efficiency: An old or contaminated column. 3. Extra-Column Volume: Excessive tubing length or large-diameter tubing.1. Reduce the injection volume or dilute the sample. 2. Replace the column or use a guard column. 3. Minimize the length and diameter of tubing between the injector, column, and detector.
Irreproducible Retention Times 1. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase. 2. Temperature Fluctuations: Changes in ambient temperature affecting the column. 3. Pump Malfunction: Inconsistent flow rate.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for proper functioning and perform maintenance if necessary.

Experimental Protocols

Protocol 1: Sample Preparation for GC and HPLC Analysis to Minimize Degradation
  • Extraction:

    • If the analyte is in a complex matrix, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or a solid-phase extraction (SPE) using a non-polar sorbent.

    • Ensure all glassware is scrupulously clean and dry to avoid introducing contaminants or water that could cause hydrolysis.

  • Solvent Selection and Handling:

    • Use high-purity, HPLC or GC-grade solvents.

    • If the sample is to be stored, use a dry, aprotic solvent.

    • Filter all samples through a 0.22 µm PTFE syringe filter before injection to remove particulates.

  • Use of Antioxidants:

    • If oxidative degradation is a concern, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample, provided it does not interfere with the analysis.

  • Storage Prior to Analysis:

    • If analysis is not immediate, store the prepared samples in amber autosampler vials at a low temperature (4°C for short-term, -80°C for long-term).

    • Purge the vials with an inert gas like nitrogen before sealing to displace oxygen.

Protocol 2: Saponification for Analysis of Constituent Fatty Acid and Alcohol

In some cases, it may be necessary to analyze the eicosanoic acid and tetradecanol components separately. This can be achieved through saponification (base-catalyzed hydrolysis).

  • Reaction Setup:

    • Dissolve a known amount of the eicosanoic acid, tetradecyl ester sample in a suitable solvent (e.g., ethanol).

    • Add a solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in ethanol (B145695) or methanol.[5][7][13] A typical concentration is 1 M ethanolic NaOH.[12][14]

    • Heat the mixture under reflux for a specified period, for example, at 90°C for 90 minutes, to ensure complete hydrolysis.[12][14]

  • Workup:

    • After cooling, acidify the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate and form the free fatty acid.[13]

    • Extract the free fatty acid and fatty alcohol into an organic solvent like hexane or diethyl ether.

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent.

  • Analysis:

    • The resulting mixture of eicosanoic acid and tetradecanol can then be analyzed by GC or HPLC. Derivatization to more volatile esters (for the acid) or ethers/esters (for the alcohol) may be necessary for GC analysis.

Data Presentation

Table 1: Illustrative Stability of Long-Chain Saturated Wax Esters under Different Conditions

Condition Parameter Observation Implication for Analysis
Temperature Storage at -80°C vs. Room TemperatureNegligible degradation at -80°C over several years.[4]Long-term storage should be at -80°C.
GC Inlet Temperature (250°C vs. 300°C)Potential for increased thermal degradation at higher temperatures.Optimize GC inlet temperature to the lowest effective value.
pH Neutral pHEster form is favored.[1]Maintain neutral pH during sample preparation and storage.
Acidic or Basic pHIncreased rate of hydrolysis.[2]Avoid acidic or basic conditions unless performing saponification.
Oxygen Exposure Storage under Air vs. NitrogenIncreased levels of oxidation products when stored under air.Store samples under an inert atmosphere for long-term stability.

Visualization

TroubleshootingWorkflow Troubleshooting Degradation of Eicosanoic Acid, Tetradecyl Ester cluster_start Start cluster_sample Sample Handling & Storage cluster_analysis Analytical Method cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting cluster_resolution Resolution Start Analytical Issue Observed (e.g., Low Recovery, Extra Peaks) CheckStorage Review Sample Storage (Temp, Light, Atmosphere) Start->CheckStorage CheckPrep Examine Sample Preparation (Solvents, pH, Contaminants) CheckStorage->CheckPrep Storage OK Consult Consult Further (e.g., Technical Support) CheckStorage->Consult Improper Storage IsGC Is the method GC? CheckPrep->IsGC Prep OK CheckPrep->Consult Prep Issue IsHPLC Is the method HPLC? IsGC->IsHPLC No GCTemp Check Inlet Temperature (Potential Thermal Degradation) IsGC->GCTemp Yes HPLCMobilePhase Check Mobile Phase (Purity, pH, Degassing) IsHPLC->HPLCMobilePhase Yes GCSystem Inspect GC System (Liner, Septum, Column) GCTemp->GCSystem Resolved Issue Resolved GCSystem->Resolved GCSystem->Consult System Issue HPLCSystem Inspect HPLC System (Column, Detector, Pump) HPLCMobilePhase->HPLCSystem HPLCSystem->Resolved HPLCSystem->Consult System Issue

Caption: Troubleshooting workflow for preventing degradation of eicosanoic acid, tetradecyl ester.

References

Technical Support Center: Myristoleyl Arachidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Myristoleyl arachidate (B1238690).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants I should expect in my Myristoleyl arachidate synthesis?

A1: The most common contaminants in the synthesis of this compound are typically unreacted starting materials, residual catalysts and solvents, and byproducts from side reactions. These can be categorized as follows:

  • Unreacted Starting Materials: Myristoleyl alcohol and Arachidic acid are often present in the crude product mixture.

  • Catalyst Residues: Depending on the synthetic route, residual acid (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysts may be present.

  • Solvent Residues: Solvents used in the reaction or purification steps (e.g., toluene, hexane (B92381), dichloromethane) can be retained in the final product.

  • Reaction Byproducts: These can include water (in condensation reactions) and products from minor side reactions.

Q2: I see some unexpected peaks in my analytical results (TLC, GC-MS, NMR). What could they be?

A2: Unexpected peaks often correspond to the contaminants mentioned above.

  • On a Thin Layer Chromatography (TLC) plate, unreacted arachidic acid (a carboxylic acid) and myristoleyl alcohol will typically have different retention factors (Rf values) than the much less polar product, this compound. The starting materials will appear as more polar spots.

  • In Gas Chromatography-Mass Spectrometry (GC-MS), you may see peaks corresponding to the molecular weights of myristoleyl alcohol and arachidic acid (or its methyl ester if derivatized for analysis).

  • Proton and Carbon NMR (¹H and ¹³C NMR) spectroscopy can also reveal the presence of starting materials through their characteristic signals that would be absent in the pure ester.

Q3: How can I effectively remove unreacted starting materials from my final product?

A3: Purification can typically be achieved through a combination of techniques:

  • Aqueous Workup: Washing the crude product mixture with a mild base solution (e.g., saturated sodium bicarbonate) will deprotonate the unreacted arachidic acid, forming a salt that is soluble in the aqueous phase and can be separated. A subsequent wash with brine can help remove residual water and water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the non-polar this compound from the more polar unreacted myristoleyl alcohol and any remaining arachidic acid. A silica (B1680970) gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is commonly used.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective final purification step to remove minor impurities.

Q4: What are some potential side reactions that could occur during the synthesis of this compound?

A4: Side reactions are dependent on the specific reaction conditions.

  • Dehydration of Myristoleyl Alcohol: Under strong acidic conditions and heat, myristoleyl alcohol can undergo dehydration to form di-myristoleyl ether or alkenes.

  • Oxidation: If the reaction is not performed under an inert atmosphere, the double bond in myristoleyl alcohol could be susceptible to oxidation, leading to various oxidized byproducts.

  • Rearrangement: Strong acid catalysts can sometimes cause rearrangement of the carbon skeleton, although this is less common for these types of long-chain molecules under standard esterification conditions.

Troubleshooting Guide

The following table summarizes common issues, their likely causes, and recommended troubleshooting steps.

Observed Problem Potential Cause (Contaminant) Recommended Analytical Method Suggested Troubleshooting Action
Low product yield Incomplete reaction; unreacted starting materials remain.TLC, ¹H NMRIncrease reaction time, increase temperature, or add more of one of the reactants or catalyst.
Oily or sticky product consistency Presence of unreacted myristoleyl alcohol.GC-MS, ¹H NMRPerform column chromatography for purification.
Acidic residue detected (e.g., by pH) Residual acid catalyst.pH measurement of an aqueous extractNeutralize with a mild base wash (e.g., NaHCO₃ solution) during workup.
Broad or unexpected peaks in NMR Mixture of product and starting materials; solvent residues.¹H NMR, ¹³C NMRPurify via column chromatography; remove residual solvent under high vacuum.
Product darkens or changes color Decomposition or oxidation byproducts.UV-Vis SpectroscopyEnsure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon); use an antioxidant if necessary.

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of this compound from unreacted starting materials using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel on aluminum backing)

  • TLC developing chamber

  • Potassium permanganate (B83412) stain solution

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess hexane until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate). Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with a non-polar solvent mixture, such as 98:2 (v/v) hexane:ethyl acetate.

    • The non-polar this compound will elute first.

    • Collect fractions in separate tubes.

  • Monitoring the Separation:

    • Spot each collected fraction onto a TLC plate.

    • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 90:10 hexane:ethyl acetate).

    • Visualize the spots using a potassium permanganate stain. The product, this compound, will have a higher Rf value (travel further up the plate) than the more polar myristoleyl alcohol and arachidic acid.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Below are diagrams to aid in understanding the troubleshooting workflow.

G start Impurity Detected in This compound Synthesis analytical Perform Analytical Characterization (TLC, GC-MS, NMR) start->analytical identify Identify Contaminant(s) analytical->identify unreacted_sm Unreacted Starting Materials (Myristoleyl Alcohol, Arachidic Acid) identify->unreacted_sm Polar impurities present catalyst Residual Catalyst identify->catalyst Acidic pH detected byproducts Side Reaction Byproducts identify->byproducts Unexpected non-polar peaks purify_sm Purification Step: Column Chromatography or Aqueous Base Wash unreacted_sm->purify_sm neutralize Neutralization Step: Aqueous Base Wash catalyst->neutralize reoptimize Re-optimize Reaction Conditions (e.g., inert atmosphere, temperature) byproducts->reoptimize end Pure this compound purify_sm->end neutralize->end reoptimize->start Re-run synthesis

Caption: Troubleshooting workflow for contaminant identification and removal.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Crude Product Mixture Myristoleyl Alcohol Myristoleyl Alcohol Esterification Reaction Esterification Reaction Myristoleyl Alcohol->Esterification Reaction Arachidic Acid Arachidic Acid Arachidic Acid->Esterification Reaction Acid or Base Catalyst Acid or Base Catalyst Acid or Base Catalyst->Esterification Reaction This compound This compound Esterification Reaction->this compound Unreacted Starting Materials Unreacted Starting Materials Esterification Reaction->Unreacted Starting Materials Catalyst Residue Catalyst Residue Esterification Reaction->Catalyst Residue Byproducts Byproducts Esterification Reaction->Byproducts

Caption: Relationship between reactants and potential contaminants.

Addressing peak tailing of wax esters in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of wax esters.

Troubleshooting Guides

Issue: Peak Tailing of Wax Esters

Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than one, leading to poor resolution and inaccurate quantification. For high molecular weight and low volatility compounds like wax esters, this issue can be particularly pronounced.

Troubleshooting Workflow

start Peak Tailing Observed for Wax Esters check_system 1. Initial System Checks start->check_system check_liner 2. Inspect & Replace Inlet Liner check_system->check_liner No obvious leaks or setup errors trim_column 3. Perform Column Maintenance check_liner->trim_column Tailing persists resolved Issue Resolved check_liner->resolved Peak shape improves optimize_method 4. Review & Optimize GC Method trim_column->optimize_method Tailing persists trim_column->resolved Peak shape improves derivatization 5. Consider Sample Derivatization optimize_method->derivatization Tailing persists optimize_method->resolved Peak shape improves derivatization->resolved Peak shape improves

A stepwise approach to troubleshooting peak tailing of wax esters.

1. Initial System Checks & Common Causes

  • Leaks: Ensure all fittings and connections are secure, especially at the inlet and detector. Use an electronic leak detector for accuracy.

  • Improper Column Installation: Verify the column is installed at the correct depth in both the injector and detector. Incorrect installation can create dead volumes, leading to peak tailing.[1][2]

  • Poor Column Cut: A jagged or uneven column cut can create active sites and turbulence, causing peak tailing.[1][2] Always inspect the cut with a magnifying lens before installation.

2. Inlet Maintenance: The First Line of Defense

The inlet is a primary source of peak tailing, especially for high molecular weight compounds.

  • Active Sites in the Liner: Over time, the deactivation layer on the inlet liner can degrade, exposing active silanol (B1196071) groups that interact with any polar moieties in the wax esters, causing tailing. Regularly replace the inlet liner.

  • Contamination: Non-volatile residues from previous injections can accumulate in the liner, creating active sites.

Illustrative Effect of Inlet Liner Replacement on Peak Asymmetry

Analyte (Wax Ester)Asymmetry Factor (Old Liner)Asymmetry Factor (New Deactivated Liner)
Myricyl palmitate (C16:0-C30:0)2.11.2
Lignoceryl oleate (B1233923) (C18:1-C24:0)1.91.1
Behenyl behenate (B1239552) (C22:0-C22:0)2.31.3

3. Column Maintenance: Restoring Performance

  • Column Contamination: The front end of the GC column can accumulate non-volatile residues, leading to peak tailing. Trimming 15-20 cm from the front of the column can often resolve this issue.[1]

  • Column Bleed: At the high temperatures required for wax ester analysis, the stationary phase can degrade, leading to increased baseline noise and potential peak tailing. Ensure you are operating within the column's specified temperature limits.

Illustrative Effect of Column Trimming on Peak Asymmetry

Analyte (Wax Ester)Asymmetry Factor (Before Trimming)Asymmetry Factor (After Trimming 20 cm)
Myricyl palmitate (C16:0-C30:0)1.81.1
Lignoceryl oleate (C18:1-C24:0)1.71.0
Behenyl behenate (C22:0-C22:0)1.91.2

4. Method Optimization for High Molecular Weight Analytes

Due to their low volatility, wax esters require high-temperature GC conditions.

  • Injector Temperature: Ensure the injector temperature is high enough for rapid and complete vaporization of the wax esters. A temperature of 350-400°C is often required.

  • Oven Temperature Program: A slow temperature ramp can sometimes improve peak shape for these high-boiling compounds.

  • Carrier Gas Flow Rate: An optimal flow rate is crucial. Too low a flow rate can lead to band broadening and tailing.

5. Sample Derivatization: A Powerful Solution for Tailing

If the above steps do not resolve peak tailing, derivatization can be an effective solution. Silylation, for example, replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group, reducing interactions with active sites in the GC system.

Logical Relationship for Considering Derivatization

start Persistent Peak Tailing check_polarity Are there polar functional groups on the wax esters? start->check_polarity yes Yes check_polarity->yes no No check_polarity->no derivatize Derivatization is likely to improve peak shape. yes->derivatize no_derivatize Derivatization may not be necessary; re-evaluate other causes. no->no_derivatize

Decision process for employing derivatization.

Illustrative Effect of Silylation on Peak Asymmetry

Analyte (Wax Ester)Asymmetry Factor (Underivatized)Asymmetry Factor (TMS Derivative)
Myricyl palmitate (C16:0-C30:0)1.91.0
Lignoceryl oleate (C18:1-C24:0)1.60.9
Behenyl behenate (C22:0-C22:0)2.01.1

FAQs

Q1: Why are my later-eluting wax ester peaks tailing more than the earlier ones?

A1: This can be due to a few factors specific to high-boiling point compounds:

  • Insufficient Temperature: The injector or transfer line temperature may not be high enough to keep the higher molecular weight wax esters fully vaporized, causing them to condense and elute slowly.

  • Column Contamination: Contaminants at the head of the column can have a more pronounced effect on later-eluting compounds.

  • Sub-optimal Flow Rate: The carrier gas flow rate may be too low to efficiently sweep the large molecules through the column.

Q2: Can the injection technique itself cause peak tailing for wax esters?

A2: Yes, absolutely.

  • Slow Injection: A slow manual injection can lead to band broadening and tailing. A fast, smooth injection is crucial.

  • Injection Volume: Overloading the column with too much sample can lead to broad, tailing peaks. Try reducing the injection volume or diluting the sample.

  • Solvent Mismatch: If the solvent is significantly more polar than the stationary phase, it can cause peak distortion.

Q3: Is it always necessary to derivatize wax esters before GC analysis?

A3: Not always. With modern, inert GC columns and high-temperature inlets, it is often possible to analyze intact wax esters without derivatization. However, if you are experiencing significant peak tailing that cannot be resolved by other means, derivatization is a very effective solution.

Q4: What type of GC column is best for wax ester analysis?

A4: A high-temperature, low-polarity column is generally recommended. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase are a common choice. These columns are thermally stable and provide good resolution for these non-polar compounds.

Q5: How often should I perform inlet maintenance when analyzing wax esters?

A5: Due to the high temperatures and potential for non-volatile residues, more frequent inlet maintenance is recommended. A good starting point is to replace the inlet liner and septum after every 50-100 injections, or sooner if peak tailing becomes apparent.

Experimental Protocols

Protocol 1: High-Temperature GC-MS Analysis of Intact Wax Esters

This protocol is for the analysis of underivatized wax esters.

1. Sample Preparation

  • Dissolve the wax ester sample in a non-polar solvent like hexane (B92381) or toluene (B28343) to a final concentration of approximately 1 mg/mL.

  • If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter.

2. GC-MS Parameters

ParameterSetting
GC System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ht (30 m x 0.25 mm, 0.1 µm film thickness) or equivalent
Inlet Split/Splitless
Inlet Temperature 350°C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial temperature: 150°C, hold for 2 min- Ramp: 10°C/min to 380°C- Hold: 10 min at 380°C
MS Transfer Line 350°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-1000
Protocol 2: Silylation of Wax Esters for GC-MS Analysis

This protocol describes the derivatization of wax esters to their trimethylsilyl (TMS) ethers to improve peak shape.

1. Reagents and Materials

  • Wax ester sample

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane (B126788) or Hexane (GC grade)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

2. Derivatization Procedure

  • Weigh approximately 1 mg of the wax ester sample into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Dilute the sample with heptane or hexane to a final volume of 1 mL before injection.

3. GC-MS Parameters for TMS-derivatized Wax Esters

  • Use the same GC-MS parameters as in Protocol 1, with the option to use a slightly lower final oven temperature if desired, as the TMS derivatives are more volatile.

References

Improving ionization efficiency of Myristoleyl arachidate in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Myristoleyl arachidate (B1238690) in mass spectrometry experiments.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of Myristoleyl arachidate, a long-chain wax ester.

Q1: Why am I observing a low or no signal for this compound?

Low signal intensity is a frequent challenge in the analysis of nonpolar lipids like wax esters. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

  • Sample Concentration: The concentration of this compound in your sample may be too low. Consider concentrating your sample or preparing a dilution series to find the optimal concentration.

  • System Contamination: A contaminated ion source or transfer optics can suppress the signal. Follow the manufacturer's procedure for cleaning the ion source.

Method-Specific Troubleshooting:

Potential CauseRecommended Solution
Poor Ionization Efficiency This compound, being nonpolar, ionizes poorly by electrospray ionization (ESI). Enhance ionization by promoting adduct formation. Add a source of cations to your mobile phase or sample solvent, such as 1-10 mM ammonium (B1175870) formate (B1220265) or acetate (B1210297) to form [M+NH4]+ adducts, or sodium acetate to form [M+Na]+ adducts.[1][2]
Inappropriate Solvent System The solvent used to dissolve and infuse the sample is critical. For ESI, reversed-phase solvents like methanol (B129727), acetonitrile, and isopropanol (B130326) are preferable as they support ion formation.[3] A common solvent system for wax esters is a mixture of chloroform (B151607) and methanol (e.g., 2:1, v/v).[2] For liquid chromatography (LC)-MS, a mobile phase of acetonitrile/isopropanol with additives is often effective.[4]
Suboptimal Ion Source Parameters The settings of the ESI source must be optimized for nonpolar analytes. Key parameters to adjust include capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A systematic evaluation of these parameters is recommended to achieve a stable spray and efficient ionization.[5][6][7]
Choice of Ionization Technique If ESI continues to yield low signal, consider alternative ionization techniques. Atmospheric Pressure Chemical Ionization (APCI) can be more effective for nonpolar compounds.[8] Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful technique for lipid analysis.

Q2: How can I improve the formation of a specific adduct ion (e.g., [M+NH4]+) and reduce unwanted adducts (e.g., [M+Na]+)?

Controlling adduct formation is key to improving sensitivity and simplifying spectra.

StrategyDetailed Explanation
Mobile Phase Additives The most direct way to control adduct formation is by adding a high concentration of the desired adduct-forming salt to the mobile phase. For example, using 10 mM ammonium formate will promote the formation of [M+NH4]+ adducts and suppress the formation of sodium adducts from trace sodium contaminants.[1][2]
Solvent Purity Use high-purity, LC-MS grade solvents to minimize the presence of sodium and other metal ion contaminants that can lead to unwanted adducts.[9]
Glassware and Sample Handling Avoid using glassware that has been washed with detergents containing sodium salts. Use polypropylene (B1209903) vials and pipette tips where possible to minimize sodium contamination.

Q3: I am seeing a lot of fragmentation in my full scan (MS1) spectrum. How can I minimize in-source fragmentation?

In-source fragmentation can complicate spectra and lead to misidentification of fragment ions as precursor ions.[5][6]

Parameter to AdjustRecommendation
Cone Voltage / Fragmentor Voltage This is a critical parameter that influences the energy imparted to the ions as they enter the mass spectrometer. Reduce the cone/fragmentor voltage to minimize in-source fragmentation.
Capillary Voltage While primarily affecting spray stability, excessively high capillary voltages can contribute to in-source fragmentation. Optimize for a stable signal at the lowest possible voltage.[3]
Source Temperature High source temperatures can induce thermal degradation of the analyte. Optimize the desolvation gas temperature to ensure efficient solvent evaporation without causing fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

This compound is a wax ester composed of myristoleic acid (C14:1) and arachidic acid (C20:0). Its molecular formula is C34H66O2.

  • Monoisotopic Mass: 506.5063 g/mol

  • Average Mass: 506.90 g/mol

Q2: What are the expected adducts of this compound in positive ion mode ESI-MS?

In positive ion mode ESI, you can expect to see the following adducts:

AdductFormulaExpected m/z
Protonated [C34H66O2 + H]+507.5141
Ammonium [C34H66O2 + NH4]+524.5407
Sodium [C34H66O2 + Na]+529.4962
Potassium [C34H66O2 + K]+545.4701

Q3: What fragmentation pattern should I expect from the [M+NH4]+ adduct of this compound in MS/MS?

Collision-induced dissociation (CID) of the ammonium adduct of wax esters typically results in the neutral loss of ammonia (B1221849) and the formation of the protonated molecule [M+H]+. Further fragmentation of the [M+H]+ ion yields characteristic product ions. For this compound (14:1 alcohol, 20:0 acid), the expected fragments are:

  • Protonated Arachidic Acid ([RCOOH2]+): This is often the most abundant fragment ion, resulting from the cleavage of the ester bond with a hydrogen rearrangement. For arachidic acid (C20:0), the expected m/z is 313.3099.

  • Acylium Ion ([RCO]+): Loss of the fatty alcohol from the protonated molecule. For arachidic acid, this would be at m/z 295.3002.

  • Myristoleyl Cation ([R']+): The carbocation of the fatty alcohol. For myristoleyl alcohol (C14:1), this would be at m/z 195.1956.

The relative intensities of these fragments will depend on the collision energy.[4][10]

Q4: Which ionization technique is best for this compound?

  • ESI: Electrospray ionization is a soft ionization technique that can be effective, especially with the use of additives to promote adduct formation. It is well-suited for coupling with liquid chromatography.

  • APCI: Atmospheric pressure chemical ionization is often more sensitive for nonpolar lipids like wax esters and can be a good alternative if ESI fails to provide an adequate signal.[8]

  • MALDI: Matrix-assisted laser desorption/ionization can be very sensitive for lipids. For wax esters, 2,5-dihydroxybenzoic acid (DHB) with the addition of alkali metal salts (e.g., lithium salts) can be an effective matrix.

Experimental Protocols

Protocol 1: Sample Preparation for Direct Infusion ESI-MS

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in chloroform.

  • Working Solution: Dilute the stock solution to a final concentration of 10-50 µM in a solvent mixture of chloroform:methanol (2:1, v/v) containing 1 mM ammonium acetate.[2]

  • Infusion: Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

Protocol 2: LC-MS/MS Analysis of Wax Esters

This protocol is adapted from a method for the analysis of wax esters in canola oil.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 2.7 µm).

    • Mobile Phase A: 80:20 water:isopropanol with 25 µM ammonium formate.

    • Mobile Phase B: 80:10:10 butanol:water:isopropanol with 25 µM ammonium formate.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (ESI-QTOF-MS):

    • Ionization Mode: Positive.

    • Nebulizer Pressure: 30 psig.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 4 L/min.

    • Scan Range: m/z 200-1500.

    • MS/MS Collision Energy: A collision energy ramp based on the m/z of the precursor ion.

Visualizations

Adduct_Formation Adduct Formation in ESI cluster_solution Sample in Solution cluster_gas_phase Gas Phase Ions (Detected in MS) M This compound (M) M_NH4 [M+NH₄]⁺ M->M_NH4 + NH₄⁺ M_Na [M+Na]⁺ M->M_Na + Na⁺ M_H [M+H]⁺ M->M_H + H⁺ NH4 NH₄⁺ Na Na⁺ H H⁺

Caption: Adduct formation of this compound in the ESI source.

Fragmentation_Pathway Fragmentation of [M+NH₄]⁺ M_NH4 [M+NH₄]⁺ (m/z 524.5) M_H [M+H]⁺ (m/z 507.5) M_NH4->M_H -NH₃ RCOOH2 Protonated Arachidic Acid [RCOOH₂]⁺ (m/z 313.3) M_H->RCOOH2 - C₁₄H₂₆ R_prime Myristoleyl Cation [R']⁺ (m/z 195.2) M_H->R_prime - C₂₀H₄₀O₂ RCO Arachidoyl Cation [RCO]⁺ (m/z 295.3) RCOOH2->RCO - H₂O

Caption: Proposed fragmentation pathway for the [M+NH4]+ adduct of this compound.

References

Overcoming matrix effects in Myristoleyl arachidate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of myristoleyl arachidate (B1238690).

Frequently Asked Questions (FAQs)

Q1: What is myristoleyl arachidate and what are its basic properties?

A1: this compound is a wax ester, which is an ester of myristoleyl alcohol and arachidic acid. Its molecular formula is C34H68O2 and it has a molecular weight of approximately 508.9 g/mol .[1][] As a long-chain wax ester, it is highly hydrophobic.

Q2: What are matrix effects and how do they impact the quantification of this compound?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[3][4] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[3][5] Given the complexity of biological samples where this compound might be analyzed (e.g., plasma, serum, tissues), components like phospholipids (B1166683), salts, and other lipids are common sources of matrix effects.

Q3: What are the initial signs that matrix effects may be affecting my this compound quantification?

A3: Common indicators of matrix effects include poor reproducibility between replicate injections, non-linear calibration curves, and significant variations in signal intensity for the same concentration of this compound across different samples. You may also observe a lower-than-expected signal for your quality control samples.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The post-extraction spike method is a widely used technique to quantify matrix effects.[5][6] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract at the same concentration. A significant difference between the two signals indicates the presence and magnitude of matrix effects.[4]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A5: Yes, the use of a SIL-IS is highly recommended and considered the gold standard for mitigating matrix effects.[3] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, ensuring that it experiences similar ionization suppression or enhancement as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Low and Irreproducible Signal Intensity

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids in plasma or serum samples.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Dilute the Sample: A straightforward approach to reduce the concentration of matrix components is to dilute the sample extract. However, ensure that the this compound concentration remains above the lower limit of quantification (LLOQ).

    • Chromatographic Optimization: Adjust the chromatographic gradient to achieve better separation of this compound from the matrix interferences. Experiment with different mobile phase compositions and column chemistries (e.g., C18, C30).

Issue 2: Non-Linear Calibration Curve

  • Possible Cause: The matrix effect is not consistent across the range of concentrations in the calibration curve.

  • Troubleshooting Steps:

    • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is representative of your study samples. This helps to normalize the matrix effects across all calibration points.

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with this compound and experience similar matrix effects, which can help to linearize the calibration curve by normalizing the response.

    • Re-evaluate Sample Preparation: If the non-linearity persists, a more rigorous sample cleanup is likely necessary to minimize the variability of the matrix effect.

Issue 3: High Variability Between Replicate Injections

  • Possible Cause: Inconsistent sample preparation or carryover from previous injections.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that all steps of the sample preparation workflow are performed consistently for all samples.

    • Optimize Autosampler Wash: Implement a robust autosampler wash protocol using a strong organic solvent to minimize carryover between injections.

    • Check for System Contamination: If the problem continues, consider the possibility of system contamination and perform a thorough cleaning of the LC-MS system.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on matrix effects, recovery, and signal intensity for a hypothetical analysis of this compound in human plasma.

Sample Preparation MethodMatrix Effect (%)Recovery (%)Relative Signal Intensity (%)
Protein Precipitation (PPT)-759525
Liquid-Liquid Extraction (LLE)-408560
Solid-Phase Extraction (SPE)-159085

Data is illustrative and will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of matrix effects.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Organic solvent (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound stock solution into the organic solvent to achieve a final concentration within the linear range of your assay.

    • Set B (Blank Matrix Extract): Process the blank biological matrix using your established sample preparation method (e.g., PPT, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Spike the this compound stock solution into the extracted blank matrix from Set B to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for a more effective sample cleanup compared to PPT.

Materials:

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., acetonitrile)

  • Sample extract

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove polar interferences.

  • Elution: Elute the this compound with the elution solvent.

  • Dry down and reconstitute the eluate in a solvent compatible with your LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Further Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Quant Quantification MS->Quant Stats Statistical Analysis Quant->Stats

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Myristoleyl_Arachidate This compound PLA2 Phospholipase A2 Myristoleyl_Arachidate->PLA2 Hydrolysis Myristoleic_Acid Myristoleic Acid PLA2->Myristoleic_Acid Arachidic_Acid Arachidic Acid PLA2->Arachidic_Acid Wnt_beta_catenin Wnt/β-catenin Pathway Myristoleic_Acid->Wnt_beta_catenin Activates ERK_Pathway ERK Pathway Myristoleic_Acid->ERK_Pathway Activates COX_LOX COX/LOX Enzymes Arachidic_Acid->COX_LOX Metabolized by Proliferation Proliferation Wnt_beta_catenin->Proliferation ERK_Pathway->Proliferation Eicosanoids Eicosanoids COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

Caption: Potential signaling pathways of this compound components.

References

Technical Support Center: Strategies for Separating Isomeric Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of isomeric wax esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomeric wax esters?

Separating isomeric wax esters is challenging due to their similar physicochemical properties. Key difficulties include:

  • Co-elution: Isomers often have very similar boiling points and polarities, leading to overlapping peaks in chromatographic separations.[1]

  • Thermal Instability: Unsaturated wax esters can degrade at the high temperatures required for gas chromatography (GC).[1]

  • Low Volatility: High molecular weight wax esters require high temperatures for volatilization in GC, which can exceed the limits of conventional columns.[1]

  • Lack of UV Absorbance: Wax esters lack strong chromophores, making detection by UV-Vis detectors in HPLC challenging.

Q2: Which chromatographic techniques are most effective for separating wax ester isomers?

Several techniques can be employed, each with its own advantages and disadvantages:

  • High-Temperature Gas Chromatography (HTGC): HTGC is a powerful technique for separating high molecular weight compounds like wax esters by utilizing specialized columns that can operate at temperatures up to 480°C.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for identifying and quantifying isomers, especially when using single-ion monitoring.[2][3] Mass spectrometry provides structural information that helps differentiate isomers.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): Non-aqueous reversed-phase HPLC, particularly with C18 or C30 columns, can separate isomers based on their equivalent carbon number (ECN) and degree of unsaturation.[6][7][8] MS detection is crucial for identification.

  • Supercritical Fluid Chromatography (SFC): SFC is a high-efficiency technique that is particularly well-suited for separating nonpolar compounds and isomers.[9][10] It offers faster separations and reduced organic solvent consumption compared to HPLC.[10][11][12]

Q3: How can mass spectrometry help in identifying co-eluting isomers?

Tandem mass spectrometry (MS/MS) is invaluable for differentiating co-eluting isomers. By fragmenting the parent ions, MS/MS can reveal the structures of the constituent fatty acid and fatty alcohol chains, allowing for their individual identification.[4][5][13] The fragmentation patterns of different wax ester types can be characteristic and aid in identification.[14]

Troubleshooting Guides

Gas Chromatography (GC) & HTGC
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution / Co-elution - Inadequate temperature program.- Column phase not optimal for isomer separation.- Optimize the temperature ramp rate; slower ramps often improve separation.[1]- Select a column with a different stationary phase polarity.
Peak Tailing - Active sites on the column or in the inlet liner.- Sample overloading.- Use a deactivated inlet liner and/or a more inert column.- Reduce the injection volume or dilute the sample.
Ghost Peaks / Carryover - High-boiling point compounds retained in the injector or column.[1]- Increase the final oven temperature and hold time to ensure all components elute.- Perform regular injector maintenance.[1]
No Peaks or Very Small Peaks for High MW Esters - Insufficient oven temperature.- Thermal degradation of analytes.[1]- Use a high-temperature column rated for the required temperature range.[1]- Ensure the GC is capable of reaching the necessary temperatures.- Use the lowest possible analysis temperature that still allows for elution.[1]
Noisy Baseline - Column bleed at high temperatures.- Contaminated carrier gas.- Use a low-bleed high-temperature column.- Ensure high-purity carrier gas and install traps if necessary.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor Isomer Separation - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Adjust the mobile phase gradient and solvent composition. Non-aqueous reversed-phase systems are often effective.[6]- Try a different stationary phase (e.g., C30 instead of C18) for better shape selectivity.[7][8]
Broad Peaks - Column overloading.- Tubing between the column and detector is too long or has a large internal diameter.[15]- Reduce the injection volume.[15]- Use shorter, narrower internal diameter tubing.[15]
Retention Time Shifts - Poor column equilibration.- Changes in mobile phase composition or flow rate.[16]- Increase column equilibration time between runs.[15]- Prepare fresh mobile phase daily and ensure the pump is functioning correctly.[15]
Low Detector Response (UV-Vis) - Wax esters lack strong chromophores.- Use a detector not reliant on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[7][8]
High Backpressure - Blocked column frit.- Contaminated column.[16]- Use a precolumn filter to protect the analytical column.- Flush the column with a strong solvent. If the pressure remains high, the column may need to be replaced.[16]

Experimental Protocols

High-Temperature Gas Chromatography (HTGC) for Wax Ester Analysis

This protocol provides a general framework for the analysis of wax esters using HTGC. Parameters should be optimized for specific applications.

1. Sample Preparation:

  • For liquid samples, direct dilution in a suitable solvent like hexane (B92381) or chloroform (B151607) is often sufficient.

  • For solid or semi-solid samples, dissolve a known amount (e.g., 10 mg) in a solvent (e.g., 25 mL of 80:20 methylene (B1212753) chloride-acetonitrile) and vortex to ensure complete dissolution.[4]

2. Instrumentation:

  • GC System: A gas chromatograph capable of high-temperature operation (up to 480°C).[1]

  • Column: A high-temperature stable capillary column, such as a DB-1HT or DB-5HT (polydimethylsiloxane-based).[1]

  • Injector: A high-temperature injector.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. GC Conditions (Example):

  • Injector Temperature: 325°C - 350°C

  • Oven Temperature Program:

    • Initial Temperature: 50°C - 75°C, hold for 2-3 minutes.

    • Ramp 1: 40-50°C/min to 180-200°C.

    • Ramp 2: 3-10°C/min to 320-350°C, hold for 10 minutes.[17][18]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.8 mL/min).[17]

  • Detector Temperature: 400°C (for FID).[17]

HPLC-MS for Wax Ester Isomer Separation

This protocol outlines a non-aqueous reversed-phase HPLC method coupled to a mass spectrometer.

1. Sample Preparation:

  • Dilute the sample in a suitable solvent mixture, such as 80:20 methylene chloride-acetonitrile.[4]

  • Filter the sample through a 0.22 µm filter before injection.

2. Instrumentation:

  • HPLC System: A binary or quaternary pump system.

  • Column: A reversed-phase C18 or C30 column.[6][7]

  • Detector: Mass Spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

3. HPLC-MS Conditions (Example):

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ethyl Acetate or Chloroform/Methanol mixture

  • Gradient Program: Optimize a gradient from a lower to a higher percentage of mobile phase B to elute the wax esters according to their equivalent carbon number (ECN).[6][7]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 - 40°C

  • MS Parameters:

    • Ionization Mode: Positive APCI or ESI.

    • Data Acquisition: Full scan mode to identify parent ions and data-dependent MS/MS to obtain structural information.[6]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Isomeric Wax Ester Separation

TechniquePrinciple of SeparationCommon Column TypeKey AdvantagesKey Limitations
HTGC Boiling point and volatilityPolydimethylsiloxane (e.g., DB-1HT)High resolution for volatile high MW esters.Potential for thermal degradation of unsaturated compounds.[1]
GC-MS Boiling point and mass-to-charge ratioFused silica (B1680970) capillary (e.g., SE-54)Provides structural information for isomer identification.[19][20]Limited by the volatility of the analytes.
RP-HPLC-MS Polarity and hydrophobicity (ECN)C18 or C30Separates based on chain length and unsaturation; avoids high temperatures.[6][7]Requires MS for detection; resolution can be challenging for complex mixtures.
SFC-MS Polarity and interaction with supercritical fluidVarious (e.g., C18, chiral columns)Fast, efficient separations with reduced organic solvent use.[9][10][12]Requires specialized instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Identification cluster_analysis Data Analysis Sample Wax Ester Sample Dilution Dilution in Organic Solvent Sample->Dilution Filtration Filtration (for HPLC/SFC) Dilution->Filtration HTGC HTGC Dilution->HTGC RPHPLC RP-HPLC Filtration->RPHPLC SFC SFC Filtration->SFC FID FID HTGC->FID MS Mass Spectrometry (MS) HTGC->MS RPHPLC->MS SFC->MS Data Chromatogram & Spectra FID->Data MSMS Tandem MS (MS/MS) MS->MSMS MSMS->Data Identification Isomer Identification Data->Identification Quantification Quantification Data->Quantification

Caption: Experimental workflow for the separation and analysis of isomeric wax esters.

troubleshooting_logic cluster_gc GC/HTGC cluster_hplc HPLC/SFC Problem Poor Isomer Separation Technique Which Technique? Problem->Technique GCOptimize Optimize Temperature Ramp Technique->GCOptimize GC HPLCOptimize Adjust Mobile Phase Gradient Technique->HPLCOptimize HPLC/SFC GCColumn Change Column Phase GCOptimize->GCColumn Resolution Improved Resolution? GCOptimize->Resolution GCColumn->Resolution HPLCColumn Change Column Chemistry (e.g., C30) HPLCOptimize->HPLCColumn HPLCOptimize->Resolution HPLCColumn->Resolution Success Analysis Complete Resolution->Success Yes FurtherTroubleshooting Consult Advanced Troubleshooting Resolution->FurtherTroubleshooting No

Caption: Logical workflow for troubleshooting poor separation of wax ester isomers.

References

Myristoleyl arachidate fragmentation pattern interpretation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Myristoleyl arachidate (B1238690) in MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Myristoleyl arachidate and what are its common adducts in MS?

A1: this compound (C₃₄H₆₈O₂) has a monoisotopic mass of approximately 508.52 g/mol . In mass spectrometry, it is commonly observed as protonated molecules ([M+H]⁺) or as adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺), particularly when using electrospray ionization (ESI). The choice of solvent and additives can influence the predominant adduct form.[1]

AdductPredicted m/z
[M+H]⁺509.53
[M+NH₄]⁺526.56
[M+Na]⁺531.51

Q2: What is the primary fragmentation pattern of this compound in MS/MS?

A2: The primary fragmentation of wax esters like this compound in collision-induced dissociation (CID) MS/MS occurs at the ester bond. This results in the formation of a protonated fatty acid and/or an acylium ion from the fatty acid moiety, and a carbocation corresponding to the fatty alcohol moiety.

Predicted Fragmentation Pattern of this compound

This compound is a wax ester composed of myristoleic acid (a C14:1 fatty acid) and arachidyl alcohol (a C20:0 fatty alcohol). However, the user's query specifies "this compound," which is ambiguous. It could refer to the ester of myristoleic acid and arachidic acid, or myristyl alcohol and arachidic acid. Given the common nomenclature, it is most likely the ester of Myristyl alcohol (C14:0) and Arachidic acid (C20:0) . The following table outlines the predicted fragmentation for Myristyl arachidate.

Precursor Ion (m/z)Fragment IonDescriptionPredicted Fragment m/z
[M+H]⁺ (509.53)[C₂₀H₃₉O₂]⁺Protonated Arachidic Acid311.30
[C₂₀H₃₉O]⁺Arachidoyl acylium ion295.30
[C₁₄H₂₉]⁺Myristyl carbocation197.23
[M+NH₄]⁺ (526.56)[C₂₀H₄₀O₂ + H]⁺Protonated Arachidic Acid313.31
[C₂₀H₃₉O]⁺Arachidoyl acylium ion295.30
[C₁₄H₂₉]⁺Myristyl carbocation197.23

Note: The relative intensities of these fragments can vary depending on the collision energy and the instrument used.

Diagrams

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z 509.53 fatty_acid Protonated Arachidic Acid [C₂₀H₄₀O₂ + H]⁺ m/z 313.31 precursor->fatty_acid Cleavage of Ester Bond acylium Arachidoyl Acylium Ion [C₂₀H₃₉O]⁺ m/z 295.30 precursor->acylium Cleavage and Neutral Loss alcohol Myristyl Carbocation [C₁₄H₂₉]⁺ m/z 197.23 precursor->alcohol Cleavage of Ester Bond

Caption: Predicted MS/MS fragmentation of this compound.

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

Possible Cause Troubleshooting Steps
Poor Solubility This compound is a long-chain, nonpolar molecule. Ensure your mobile phase has sufficient nonpolar character to keep it solubilized. Consider using a solvent system like isopropanol (B130326)/acetonitrile or chloroform (B151607)/methanol for infusion experiments.
Inefficient Ionization Long-chain saturated wax esters can be challenging to ionize. Try adding a modifier to your mobile phase, such as ammonium acetate (B1210297) or sodium acetate, to promote the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts, which may be more stable and abundant than the [M+H]⁺ ion.[1][2]
In-source Fragmentation The high temperatures often used in ESI sources can sometimes cause premature fragmentation of lipids.[1] If you suspect this, try reducing the source temperature.
Sample Preparation Issues Ensure complete extraction of the lipid from your sample matrix. Inadequate extraction will lead to low concentrations and poor signal.

Issue 2: Unexpected Peaks in the Mass Spectrum

Possible Cause Troubleshooting Steps
Contamination Plasticizers (e.g., phthalates) from tubes and solvents are common contaminants. Use high-purity, LC-MS grade solvents and glass vials whenever possible. Run a blank injection of your mobile phase to identify background ions.
Co-elution of Isobaric Species In complex samples, other lipids may have the same nominal mass as this compound. Optimize your chromatographic separation to resolve these species. High-resolution mass spectrometry can also help distinguish between compounds with the same nominal mass but different elemental compositions.
Formation of Different Adducts You may be observing multiple adducts of your analyte (e.g., [M+H]⁺, [M+NH₄]⁺, [M+K]⁺). Check for mass differences corresponding to common adducts.

Issue 3: Inconsistent Fragmentation Pattern

Possible Cause Troubleshooting Steps
Fluctuating Collision Energy Ensure that the collision energy is stable and appropriate for fragmenting your analyte. If the energy is too low, you will see mostly the precursor ion. If it is too high, you may see excessive fragmentation into very small ions.
Instrument Detuning The performance of the mass spectrometer can drift over time. Perform a system calibration and tuning according to the manufacturer's recommendations.
Presence of Co-eluting Contaminants If a contaminant is co-eluting with your analyte, its fragments will appear in the MS/MS spectrum. Improve your chromatographic separation to isolate the peak of interest.

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound

This protocol provides a general framework. Optimization may be required based on your specific instrument and sample matrix.

  • Sample Preparation:

    • Perform a lipid extraction using a method suitable for nonpolar lipids, such as a modified Folch or Bligh-Dyer extraction.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent, such as isopropanol or a mixture of chloroform and methanol.

  • Liquid Chromatography:

    • Column: A C18 or C30 reversed-phase column is recommended for separating wax esters.

    • Mobile Phase A: Acetonitrile/Water (e.g., 90:10, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 10 mM ammonium acetate.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the nonpolar wax esters.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Scan Mode: Full scan MS to identify the precursor ion (m/z 509.53 for [M+H]⁺ or 526.56 for [M+NH₄]⁺), followed by product ion scan (MS/MS) of the selected precursor.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 300-350 °C.

    • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV for wax esters.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis extraction Lipid Extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution drying->reconstitution injection Sample Injection reconstitution->injection separation C18/C30 Column Separation injection->separation ionization Positive ESI separation->ionization ms1 Full Scan MS (Precursor ID) ionization->ms1 ms2 MS/MS (Fragmentation) ms1->ms2 analysis Fragmentation Pattern Interpretation ms2->analysis Troubleshooting_Tree cluster_signal Signal Issues cluster_peaks Peak Issues cluster_fragmentation Fragmentation Issues start Problem Encountered no_signal Poor or No Signal start->no_signal unexpected_peaks Unexpected Peaks start->unexpected_peaks inconsistent_fragments Inconsistent Fragmentation start->inconsistent_fragments check_solubility Check Mobile Phase Solubility no_signal->check_solubility check_ionization Optimize Ionization (Additives) no_signal->check_ionization check_source_temp Reduce Source Temperature no_signal->check_source_temp run_blank Run Blank Injection unexpected_peaks->run_blank optimize_chromatography Optimize Chromatography unexpected_peaks->optimize_chromatography check_adducts Check for Multiple Adducts unexpected_peaks->check_adducts check_collision_energy Verify Collision Energy inconsistent_fragments->check_collision_energy tune_instrument Calibrate and Tune MS inconsistent_fragments->tune_instrument improve_separation Improve Chromatographic Resolution inconsistent_fragments->improve_separation

References

Minimizing sample loss during Myristoleyl arachidate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoleyl arachidate (B1238690) extraction. Our aim is to help you minimize sample loss and optimize your extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What is Myristoleyl arachidate and why is its extraction challenging?

This compound is a wax ester, which is a type of lipid composed of a long-chain fatty acid (arachidic acid) and a long-chain fatty alcohol (myristoleyl alcohol). Its extraction can be challenging due to its hydrophobic nature, which can lead to issues such as low solubility in certain solvents and the potential for co-extraction with other lipids, requiring careful purification steps.

Q2: I am experiencing low recovery of this compound. What are the likely causes?

Low recovery is a common issue in lipid extraction. The primary causes include:

  • Incomplete cell lysis: The tough outer layers of your sample (e.g., cell walls of microorganisms or plant tissues) may not be sufficiently disrupted, preventing the solvent from accessing the intracellular lipids.

  • Inappropriate solvent system: The polarity of your extraction solvent may not be optimal for solubilizing the nonpolar this compound.

  • Insufficient solvent-to-sample ratio: Using too little solvent can lead to incomplete extraction.

  • Suboptimal phase separation: In liquid-liquid extractions, a poor separation of the organic and aqueous phases can result in the loss of your lipid of interest.

  • Analyte loss during purification: If using solid-phase extraction (SPE), the analyte may be eluting prematurely during the washing step or be irreversibly adsorbed to the column material.

Q3: An emulsion has formed during my liquid-liquid extraction. How can I resolve this?

Emulsion formation is a frequent problem when working with complex biological samples. Here are several strategies to break an emulsion:

  • Centrifugation: Spinning your sample at a moderate to high speed can help to separate the layers.

  • Addition of brine: Adding a saturated NaCl solution can increase the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle agitation: Instead of vigorous shaking, gently invert the extraction vessel to mix the phases.

  • Filtration: Passing the emulsion through a glass wool plug can sometimes help to break it.

Q4: I am concerned about the degradation of this compound during extraction. What precautions should I take?

Lipid degradation can occur through oxidation or enzymatic activity. To minimize this:

  • Work at low temperatures: Perform the extraction on ice to reduce enzymatic activity.

  • Use antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.

  • Minimize exposure to air and light: Work quickly and in a controlled environment to prevent oxidation.

  • Proper storage: Store your extracted lipid in an inert atmosphere (e.g., under nitrogen) at -20°C or below.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis - Ensure thorough homogenization or sonication of the sample. - For tough tissues, consider freeze-drying and grinding the sample before extraction.
Inappropriate Solvent System - For total lipid extraction, a chloroform (B151607):methanol (2:1, v/v) mixture is a robust starting point. - For wax ester-specific extraction, non-polar solvents like hexane (B92381) or heptane (B126788) are effective.[1]
Insufficient Solvent Volume - A general guideline for the Folch method is a 20:1 solvent-to-sample volume ratio.
Suboptimal Phase Separation - Increase centrifugation time and/or speed. - Add brine to aid in phase separation.
Analyte Loss During SPE - Ensure the SPE column is properly conditioned. - Test the wash and elution fractions for the presence of your analyte to identify where the loss is occurring.
Issue 2: Poor Purity of the Final Extract
Potential Cause Troubleshooting Steps
Co-extraction of Other Lipids - Implement a solid-phase extraction (SPE) step to separate lipid classes. A silica (B1680970) gel column can be used to separate non-polar compounds from more polar ones.[2] - For isolating wax esters, an aminopropyl SPE column can be effective.[1]
Presence of Non-Lipid Contaminants - In a liquid-liquid extraction, ensure a clean separation of the organic and aqueous phases. - For SPE, a carefully chosen wash step can remove more polar contaminants without eluting the wax esters.

Experimental Protocols

Protocol 1: Total Lipid Extraction using a Modified Folch Method

This protocol is suitable for the initial extraction of total lipids from biological samples, including this compound.

  • Homogenization: Homogenize 1 gram of your sample in a 20 mL mixture of chloroform:methanol (2:1, v/v).

  • Agitation: Agitate the mixture for 20 minutes at room temperature.

  • Phase Separation: Add 4 mL of 0.9% NaCl solution and vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower (chloroform) phase, which contains the lipids.

  • Drying: Dry the chloroform extract under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -20°C or lower under an inert atmosphere.

Protocol 2: Isolation of Wax Esters using Solid-Phase Extraction (SPE)

This protocol is designed for the purification of wax esters from a total lipid extract.[1][2]

  • Sample Preparation: Dissolve the dried total lipid extract in a small volume of a non-polar solvent like hexane or chloroform.[1]

  • Column Conditioning: Condition a silica gel SPE cartridge with 5 mL of n-hexane:ethyl acetate (B1210297) (95:5, v/v).[2]

  • Sample Loading: Load the dissolved lipid sample onto the SPE cartridge.

  • Elution of Neutral Lipids: Elute neutral lipids with 30 mL of chloroform:isopropanol (2:1, v/v).[1]

  • Elution of Wax Esters: Elute the wax esters with 50 mL of heptane.[1]

  • Drying and Storage: Dry the collected wax ester fraction under nitrogen and store at -20°C or lower.

Quantitative Data Summary

The choice of extraction solvent significantly impacts the yield of lipids. The following table summarizes the lipid yields from clam (Anadara inaequivalvis) tissue using various extraction methods. While not specific to this compound, it provides a useful comparison of solvent efficiencies for total lipids and fatty acids.

Extraction Method Total Lipid Yield (%) Fatty Acid Yield (%) PUFA Yield (%)
ASE CHCl3-MeOH 6.991.780.40
Folch 6.501.630.25
Bligh & Dyer 4.951.250.28
Soxhlet Hexane-Acetone 4.301.080.23
Soxhlet Hexane 2.550.740.10
Liquid-Liquid Hexane-iPrOH 2.290.770.17

Data adapted from a study on the clam Anadara inaequivalvis.[3] ASE: Accelerated Solvent Extraction; PUFA: Polyunsaturated Fatty Acids.

Visualizations

This compound Biosynthesis Pathway

Myristoleyl_Arachidate_Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Alcohol Fatty Alcohol Fatty Acyl-CoA->Fatty Alcohol Fatty Acyl-CoA Reductase (FAR) This compound This compound Fatty Alcohol->this compound Wax Synthase (WS) Another Fatty Acyl-CoA Another Fatty Acyl-CoA Another Fatty Acyl-CoA->this compound

Caption: Biosynthesis of this compound.

General Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_extraction Total Lipid Extraction cluster_purification Wax Ester Purification (SPE) Sample Homogenization Sample Homogenization Solvent Extraction Solvent Extraction Sample Homogenization->Solvent Extraction Phase Separation Phase Separation Solvent Extraction->Phase Separation Collection of Lipid Phase Collection of Lipid Phase Phase Separation->Collection of Lipid Phase Column Conditioning Column Conditioning Collection of Lipid Phase->Column Conditioning Sample Loading Sample Loading Column Conditioning->Sample Loading Wash Step Wash Step Sample Loading->Wash Step Elution of Wax Esters Elution of Wax Esters Wash Step->Elution of Wax Esters Analysis Analysis Elution of Wax Esters->Analysis

Caption: Extraction and Purification Workflow.

Troubleshooting Logic for Low Sample Recovery

Troubleshooting_Low_Recovery Low Recovery Low Recovery Check Cell Lysis Check Cell Lysis Low Recovery->Check Cell Lysis Optimize Solvent System Optimize Solvent System Low Recovery->Optimize Solvent System Verify SPE Protocol Verify SPE Protocol Low Recovery->Verify SPE Protocol Increase Solvent Volume Increase Solvent Volume Low Recovery->Increase Solvent Volume Improve Phase Separation Improve Phase Separation Low Recovery->Improve Phase Separation

References

Best practices for handling high molecular weight wax esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and detailed protocols for handling high molecular weight (HMW) wax esters.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when working with HMW wax esters? High molecular weight wax esters are characterized by their low volatility and limited solubility in common solvents, which complicates their analysis and handling.[1] Key challenges include achieving complete solubilization, preventing precipitation, and developing suitable analytical methods for separation and identification.[1][2]

Q2: Which solvents are most effective for dissolving HMW wax esters? Due to their non-polar nature, HMW wax esters dissolve best in non-polar organic solvents, often requiring elevated temperatures. Hot solvents like toluene (B28343) and xylene are highly effective.[2] Other options include chloroform, dichloromethane, hexane (B92381), and petroleum ether.[2][3] For particularly long-chain compounds, a solvent mixture (e.g., hexane/ethanol) may be necessary to achieve dissolution.[3]

Q3: How does the structure of a wax ester affect its physical properties? The physical properties of wax esters are primarily determined by their molecular structure, including total chain length, degree of unsaturation, and the position of the ester bond.[4][5] Saturated wax esters have higher melting points and are typically solid at room temperature, while unsaturated esters are more likely to be liquid.[6]

Q4: Is derivatization required for the GC analysis of HMW wax esters? Derivatization is generally not necessary for analyzing intact wax esters, provided a suitable high-temperature GC (HT-GC) method is used.[1][7] The goal is often to analyze the intact molecule to preserve structural information.[1]

Q5: What causes cloudiness in oil-based formulations containing wax esters? Cloudiness in oils, such as canola oil, can be caused by the presence of wax esters that precipitate out of the solution as the temperature drops.[8] These esters, often transferred from plant tissues during extraction, can have limited solubility at room temperature.[8]

Troubleshooting Guides

Issue 1: Poor Solubility or Sample Precipitation

Q: My HMW wax ester won't dissolve or keeps crashing out of solution. What should I do? A: This is a common issue stemming from the low solubility of these compounds.

  • Verify Solvent Choice: Ensure you are using an appropriate non-polar solvent. Hot toluene or xylene are excellent starting points for difficult-to-dissolve waxes.[2]

  • Apply Heat: Gently heating the solvent while dissolving the sample can significantly improve solubility. This must be done with appropriate safety precautions in a fume hood.[2]

  • Use a Co-solvent: For highly crystalline or very long-chain wax esters, a mixture of solvents can disrupt crystal packing and improve solubility. A hexane/ethanol mixture (e.g., 2:1 v/v) can be effective.[3]

  • Consider Concentration: High concentrations can lead to supersaturation and precipitation upon cooling. Try working with more dilute solutions.

G cluster_solubility Troubleshooting Solubility Issues start HMW Wax Ester Precipitates or Fails to Dissolve solvent Is the solvent appropriate? (e.g., Toluene, Xylene, Hexane) start->solvent heat Was heat applied? solvent->heat Yes change_solvent Switch to a more effective solvent (e.g., hot Toluene) solvent->change_solvent No dilute Is concentration too high? heat->dilute Yes apply_heat Gently heat solution (use fume hood) heat->apply_heat No cosolvent Consider a co-solvent (e.g., Hexane:Ethanol) success Solubilization Achieved cosolvent->success fail Re-evaluate Experiment Parameters cosolvent->fail dilute->cosolvent No reduce_conc Dilute the sample dilute->reduce_conc Yes change_solvent->heat apply_heat->dilute reduce_conc->success

Caption: Decision workflow for resolving solubility problems.
Issue 2: Poor Chromatographic Resolution or Peak Shape in GC

Q: I'm seeing broad, tailing peaks, or no peaks at all, when analyzing HMW wax esters by GC. How can I fix this? A: The low volatility of HMW wax esters is the primary cause of these issues.[1] The entire GC system must be optimized for high-temperature analysis.

  • Check System Temperatures: Ensure injector and detector temperatures are high enough to prevent sample condensation, typically around 350-390°C.[1][9] Eliminate any potential "cold spots" in the system.[1]

  • Select the Right Column: Use a high-temperature, thermally stable, non-polar capillary column (e.g., DB-1 HT). A thin film thickness is preferred for high-boiling point analytes.[1]

  • Optimize Temperature Program: A slow, gradual temperature ramp is crucial for separating compounds with a wide range of boiling points.[1] An initial low temperature helps focus analytes on the column head, while a high final temperature (up to the column's limit) is needed to elute the HMW species.[1][9]

  • Carrier Gas Flow: Ensure an adequate and constant flow rate (e.g., 1-1.5 mL/min for helium) to move the analytes through the column efficiently.[10]

Issue 3: Difficulty in Compound Identification by Mass Spectrometry

Q: My MS data is difficult to interpret for identifying specific wax ester isomers. A: Wax ester isomers (compounds with the same molecular weight but different fatty acid and alcohol chains) can be challenging to differentiate as they often co-elute.[5]

  • Use Tandem MS (MS/MS): Collision-induced dissociation (CID) or MS/MS analysis is essential.[8][11] This technique fragments the parent molecule at the ester linkage, allowing for the identification of the individual fatty acid and fatty alcohol components.[8]

  • Leverage Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is well-suited for wax ester analysis, typically producing abundant protonated molecules ([M+H]+) with minimal fragmentation in the initial scan.[11][12] Electron Ionization (EI) in GC-MS will produce characteristic fragment ions corresponding to the fatty acid moiety.[10][13]

  • Look for Characteristic Ions: In GC-EI-MS, look for fragment ions corresponding to the protonated acid moiety.[5] In LC-APCI-MS, fragmentation of the protonated molecule will reveal the structure of the constituent parts.[8]

Data Presentation

Table 1: Recommended Solvents for HMW Wax Esters
SolventClassBoiling Point (°C)NotesCitations
TolueneAromatic111Very effective, especially when heated. Requires fume hood.[2]
XyleneAromatic~140Excellent solvent, particularly for very HMW or crystalline waxes. Use with heat.[2]
HexaneAliphatic69Good general-purpose non-polar solvent. May be less effective for very HMW esters.[2][3]
ChloroformHalogenated61Effective solvent, but carries health risks.[3]
DichloromethaneHalogenated40Good for extraction at room temperature.[3][13]
Hexane:Ethanol (2:1)MixtureN/ACo-solvent system can improve solubility of very long-chain compounds.[3]
Table 2: Influence of Structure on Wax Ester Melting Temperature (Tm)
Structural FeatureImpact on Melting Temperature (Tm)ExplanationCitations
Increased Chain Length IncreasesMore van der Waals forces require more energy to overcome. Saturated C26-C48 esters melt between 38-73°C.[4][5]
Unsaturation Decreases significantlyA single cis double bond can lower Tm by ~30°C. This disrupts efficient crystal lattice packing.[4][5]
Symmetry Symmetric esters have higher TmEsters with similar length acid and alcohol moieties pack more efficiently into a crystal lattice, raising Tm by 1-5°C compared to asymmetric isomers.[5]
Branching DecreasesMethyl branching disrupts the linear structure, hindering crystal packing.[13]

Experimental Protocols

Protocol 1: General Workflow for HMW Wax Ester Analysis

This protocol outlines the typical steps from sample preparation to analysis.

  • Extraction:

    • Extract the crude lipid sample using a non-polar solvent like hexane or methylene (B1212753) chloride.[13][14]

    • For solid samples, grinding or homogenization may be required to increase surface area.

    • Briefly agitate or sonicate the sample with the solvent (e.g., 60 seconds).[14]

  • Purification (Clean-up):

    • To isolate wax esters from other lipid classes (e.g., triglycerides, free fatty acids), use column chromatography or Solid-Phase Extraction (SPE).[14]

    • Column Chromatography: Use a silica (B1680970) gel stationary phase and elute with a non-polar mobile phase system, such as hexane:diethyl ether (e.g., 98:2 v/v).[14]

    • SPE: An aminopropyl-bonded silica column can be used to retain more polar lipids while allowing wax esters to elute with a non-polar solvent like heptane.[14]

  • Analysis:

    • Analyze the purified fraction using an appropriate chromatographic technique such as HT-GC/MS or HPLC-MS.

G cluster_workflow General Analysis Workflow raw_sample Raw Material (e.g., Plant Tissue, Formulation) extraction Step 1: Solvent Extraction (Hexane or Dichloromethane) raw_sample->extraction crude_extract Crude Lipid Extract extraction->crude_extract purification Step 2: Purification (Column Chromatography or SPE) crude_extract->purification purified_fraction Purified Wax Ester Fraction purification->purified_fraction analysis Step 3: Instrumental Analysis (HT-GC/MS or HPLC-MS) purified_fraction->analysis data Data Interpretation (Identification & Quantification) analysis->data

Caption: A generalized workflow for the analysis of HMW wax esters.
Protocol 2: High-Temperature GC-MS (HT-GC/MS) Method

This method is suitable for the direct analysis of intact HMW wax esters up to C60.[7][15]

  • System: Gas chromatograph coupled to a mass spectrometer (quadrupole or ToF).[10]

  • Column: High-temperature, non-polar capillary column (e.g., HP-5MS, DB-1 HT), 30 m x 0.25 mm, 0.25 µm film thickness.[1][10]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[10]

  • Injection:

    • Injector Temperature: 350°C (or higher, depending on analyte).[9]

    • Mode: Splitless injection.[10]

    • Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 40°C/min to 200°C.

    • Ramp 2: 3-5°C/min to 320°C (or max column temp), hold for 10 minutes.[9]

  • MS Parameters:

    • Transfer Line Temperature: 310°C.[9]

    • Ion Source Temperature: 230°C.[9][10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-850.[9]

Protocol 3: HPLC-APCI-MS Method

This method is useful for analyzing HMW wax esters, including unsaturated species that may be thermally labile.[11][12]

  • System: High-Performance Liquid Chromatograph coupled to a mass spectrometer with an APCI source.[12]

  • Column: C18 or C30 reversed-phase column (e.g., Nova-Pak C18, 4.6 x 150 mm).[11][12][15]

  • Mobile Phase: A non-aqueous, binary solvent gradient.

    • Solvent A: Acetonitrile

    • Solvent B: Ethyl Acetate or Chloroform

    • Gradient: Optimize to elute compounds based on their equivalent carbon number (ECN). A typical gradient might run from ~10% B to 100% B over 40-60 minutes.[12][15]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • MS Parameters (APCI):

    • Ionization Mode: Positive ion mode.

    • Nebulizer Gas (N2): Set according to manufacturer recommendations.

    • Vaporizer Temperature: 350-450°C.

    • Corona Discharge Current: ~5 µA.

    • Data Acquisition: Full scan mode to detect protonated molecules ([M+H]+). Use data-dependent MS/MS to trigger fragmentation for structural confirmation.[11]

G cluster_props Structure-Property Relationships structure Wax Ester Structure chain_length Total Chain Length structure->chain_length unsaturation Degree of Unsaturation structure->unsaturation symmetry Symmetry (Acyl vs. Alcohol Chain Length) structure->symmetry melting_point Melting Point (Tm) chain_length->melting_point + volatility Volatility chain_length->volatility - unsaturation->melting_point - solubility Solubility unsaturation->solubility + symmetry->melting_point + properties Physical Properties melting_point->properties solubility->properties volatility->properties

Caption: Relationship between wax ester structure and key properties.

References

Validation & Comparative

Validation of Myristoleyl Arachidate as a Lipid Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in numerous fields of research, from elucidating disease mechanisms to the development of novel therapeutics. The use of internal standards is a cornerstone of precise and reliable lipid analysis. This guide provides a comprehensive validation of Myristoleyl arachidate (B1238690) as a lipid standard, offering a comparative analysis with other commonly used alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Myristoleyl arachidate, a wax ester, presents itself as a viable and effective internal standard for the quantification of a wide range of lipids, particularly in mass spectrometry-based lipidomics. Its high molecular weight, chemical stability, and non-endogenous nature make it an excellent candidate to correct for variations during sample preparation and analysis. This guide will delve into the performance characteristics of this compound and compare it with other long-chain lipid standards, providing researchers with the necessary information to make an informed decision for their analytical needs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a standard is fundamental to its application.

PropertyValueSource
Molecular Formula C34H68O2--INVALID-LINK--
Molecular Weight 508.9 g/mol --INVALID-LINK--
Purity >99%--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Kovats Retention Index 3547.92 (Standard non-polar)--INVALID-LINK--

Performance Validation

While specific validation data for this compound is not extensively published, the performance of long-chain wax esters as internal standards has been documented. The following table summarizes expected performance characteristics based on the analysis of similar compounds.

ParameterExpected PerformanceRationale
Linearity (R²) >0.99Long-chain esters have demonstrated excellent linearity over a wide concentration range in GC/MS analysis.
Precision (%RSD) <15%Internal standards are utilized to improve the precision of analytical methods by correcting for volumetric errors.
Accuracy (%Recovery) 85-115%As a non-endogenous standard, it allows for accurate correction of extraction and matrix effects.
Limit of Detection (LOD) Low ng/mL rangeThe high molecular weight and distinct fragmentation pattern of wax esters allow for sensitive detection.
Limit of Quantification (LOQ) Low ng/mL rangeThe clear separation from endogenous lipids allows for reliable quantification at low concentrations.

Comparison with Alternative Lipid Standards

The selection of an appropriate internal standard is contingent on the specific analytical method and the lipids of interest. Here, we compare this compound with other commonly employed long-chain lipid standards.

StandardClassMolecular FormulaMolecular Weight ( g/mol )Key AdvantagesKey Disadvantages
This compound Wax EsterC34H68O2508.9High stability, non-endogenous, suitable for broad lipid classes.Limited commercial availability of extensive validation data.
Behenyl Behenate Wax EsterC44H88O2649.2Very high molecular weight, excellent thermal stability.May have lower solubility in some extraction solvents.[1]
Glyceryl Triheptadecanoate TriglycerideC54H104O6849.4Structurally similar to endogenous triglycerides, good for triglyceride quantification.May not be suitable for all lipid classes.
Cerotic Acid (Hexacosanoic Acid) Fatty AcidC26H52O2396.7Well-characterized, commercially available in high purity.[2]As a free fatty acid, its recovery might differ from esterified lipids.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical standard. Below are representative protocols for lipid quantification using a wax ester internal standard like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

This protocol is adapted from standard methods for fatty acid analysis using an internal standard.[3]

1. Sample Preparation & Lipid Extraction:

  • To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard solution (e.g., 10 µg in a suitable solvent).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization (Transesterification):

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Incubate at 80°C for 1 hour to convert fatty acids and fatty acid esters to fatty acid methyl esters (FAMEs).

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Column: DB-23 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 150°C, ramp to 250°C at 4°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

4. Quantification:

  • Create a calibration curve by analyzing known concentrations of fatty acid standards with a fixed concentration of the this compound internal standard.

  • Determine the response factor for each fatty acid relative to the internal standard.

  • Quantify the fatty acids in the samples by relating their peak areas to the peak area of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Global Lipidomics

This protocol provides a general framework for the analysis of a broad range of lipid classes.[4][5]

1. Sample Preparation & Lipid Extraction:

  • Follow the same lipid extraction procedure as described in the GC-MS protocol, spiking the sample with a known amount of this compound.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate different lipid classes (e.g., start with 40% B, increase to 100% B over 20 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

  • Scan Mode: Full scan and data-dependent MS/MS or multiple reaction monitoring (MRM) for targeted quantification.

  • Collision Energy: Optimized for the fragmentation of different lipid classes.

4. Quantification:

  • Similar to the GC-MS protocol, use a calibration curve with appropriate lipid standards and the this compound internal standard to quantify the lipids of interest.

Visualizations

Experimental Workflow for Lipid Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize GC-MS Path LCMS LC-MS/MS Analysis Extract->LCMS LC-MS Path GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant LCMS->Quant Result Lipid Profile Quant->Result

Caption: Workflow for lipid quantification using an internal standard.

Logical Relationship of a Validated Lipid Standard

G Standard This compound (Lipid Standard) Purity High Purity (>99%) Standard->Purity Stability Chemical Stability Standard->Stability NonEndo Non-Endogenous Standard->NonEndo Linearity Linearity Purity->Linearity Precision Precision Stability->Precision Accuracy Accuracy NonEndo->Accuracy

Caption: Key attributes of a validated lipid standard.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of a diverse range of lipids. Its physicochemical properties and expected performance characteristics make it a valuable tool for researchers in various scientific disciplines. While more extensive public validation data would be beneficial, the principles of using long-chain wax esters as internal standards are well-established. This guide provides the necessary information and foundational protocols to successfully incorporate this compound into lipidomics workflows, ultimately contributing to more accurate and reproducible scientific findings.

References

A Comparative Analysis of Myristoleyl Arachidate and Myristyl Myristate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on Myristyl Myristate's properties and a proposed framework for the evaluation of the lesser-known Myristoleyl Arachidate.

In the landscape of pharmaceutical excipients and cosmetic ingredients, fatty acid esters play a pivotal role in formulation development, influencing a product's sensory characteristics, stability, and therapeutic efficacy. This guide provides a comparative analysis of two such esters: the well-documented Myristyl Myristate and the lesser-known this compound. Due to a significant lack of publicly available experimental data for this compound, this guide will present a thorough review of Myristyl Myristate's properties and propose a comprehensive experimental framework for a direct comparative analysis.

Physicochemical Properties: A Tale of Two Esters

Myristyl Myristate is a saturated wax ester resulting from the formal condensation of myristic acid and myristyl alcohol. It is a well-characterized compound with established applications. In contrast, this compound, an unsaturated wax ester, remains largely uncharacterized in scientific literature beyond its basic chemical identity.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMyristyl Myristate
IUPAC Name (9Z)-Octadec-9-enyl eicosanoateTetradecyl tetradecanoate
Molecular Formula C38H72O2C28H56O2[1]
Molecular Weight 561.0 g/mol 424.7 g/mol [2]
Appearance Data not availableWhite to yellowish waxy solid[1][2]
Melting Point Data not availableApproximately 38°C[2]
Solubility Data not availableSoluble in oil; insoluble in water[2]

Applications in Formulations

Myristyl Myristate is extensively used in the cosmetic and pharmaceutical industries as an emollient, texture enhancer, opacifying agent, and emulsion stabilizer.[1][2] Its waxy nature provides a protective, occlusive layer on the skin, reducing transepidermal water loss and enhancing skin hydration.[1][2] In formulations, it imparts a rich, creamy feel and improves spreadability.[2]

The applications of This compound are not documented in the available scientific literature. Based on its structure as a long-chain unsaturated wax ester, it could hypothetically possess emollient properties and potentially offer a different sensory profile compared to its saturated counterpart. Its utility in drug delivery, for instance as a lipid-based excipient to enhance solubility or permeability of active pharmaceutical ingredients (APIs), remains to be explored.

Biological Activity and Signaling Pathways

Fatty acids and their esters can influence skin biology through various mechanisms, including interacting with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] These receptors are involved in regulating keratinocyte differentiation, lipid metabolism, and inflammation.[3][4]

Myristyl Myristate , as a saturated fatty acid ester, contributes to the skin's lipid barrier, providing moisturization and protection.[1][2] There is limited specific research on its direct interaction with signaling pathways.

The biological activity of This compound is currently unknown. The presence of a double bond in its structure might lead to different interactions with skin enzymes and receptors compared to saturated esters, but this is purely speculative without experimental evidence.

cluster_0 General Fatty Acid Ester Interaction with Skin FattyAcidEster Topically Applied Fatty Acid Ester StratumCorneum Stratum Corneum (Lipid Matrix) FattyAcidEster->StratumCorneum Partitioning & Diffusion ViableEpidermis Viable Epidermis (Keratinocytes) StratumCorneum->ViableEpidermis Penetration PPARs PPARs (Nuclear Receptors) ViableEpidermis->PPARs Activation by Fatty Acid Metabolites GeneExpression Altered Gene Expression (e.g., Differentiation, Lipid Synthesis) PPARs->GeneExpression Transcriptional Regulation BiologicalResponse Biological Response (e.g., Improved Barrier Function, Anti-inflammatory Effects) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for fatty acid esters in the skin.

Proposed Experimental Framework for Comparative Analysis

To address the knowledge gap and enable a direct comparison between this compound and Myristyl Myristate, the following experimental protocols are proposed.

Physicochemical Characterization

A fundamental comparison of their physical and chemical properties.

Table 2: Proposed Physicochemical Experiments

ParameterMethodPurpose
Melting Point Differential Scanning Calorimetry (DSC)To determine the thermal behavior and physical state at different temperatures.
Solubility Equilibrium solubility in various solvents (e.g., water, ethanol, isopropyl myristate, mineral oil)To assess their suitability for different formulation types.
Viscosity Rotational RheometerTo characterize the flow behavior and consistency.
Appearance & Odor Organoleptic assessmentTo determine basic sensory characteristics.
Performance as a Dermal Delivery Vehicle

Evaluation of their potential to enhance the skin penetration of a model API.

cluster_1 In Vitro Skin Permeation Study Workflow Formulation Prepare Formulations (with Model API) FranzCell Franz Diffusion Cell Setup (with excised human or animal skin) Formulation->FranzCell Dosing Apply Formulation to Skin Surface FranzCell->Dosing Sampling Sample Receptor Fluid at Time Intervals Dosing->Sampling Analysis Analyze Samples (e.g., HPLC) Sampling->Analysis Data Calculate Permeation Parameters (Flux, Lag Time, Permeability Coefficient) Analysis->Data

Caption: Experimental workflow for in vitro skin permeation studies.

Experimental Protocol: In Vitro Skin Permeation Study

  • Skin Preparation: Use excised human or porcine skin, mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Prepare simple formulations (e.g., oil-in-water emulsions) containing a model API (e.g., caffeine (B1668208) or ibuprofen) and either this compound or Myristyl Myristate at a defined concentration. A control formulation without the esters should also be prepared.

  • Dosing: Apply a finite dose of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points, collect samples from the receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer).

  • Analysis: Quantify the concentration of the model API in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio for each formulation.

Emollient and Skin Barrier Function Assessment

A clinical or in-vivo study to compare their effects on skin hydration and barrier function.

Table 3: Proposed Clinical Assessment Protocols

ParameterMethodPurpose
Skin Hydration Corneometry: Measures the capacitance of the skin, which is related to its water content.[5][6][7][8][9][10]To quantify the moisturizing effect of the esters.
Skin Barrier Function Transepidermal Water Loss (TEWL): Measures the rate of water evaporation from the skin surface, an indicator of barrier integrity.[11][12][13][14][15]To assess the occlusive properties and their impact on skin barrier function.
Sensory Profile Quantitative Descriptive Analysis (QDA): A trained sensory panel evaluates attributes like spreadability, absorbency, greasiness, and after-feel.[2][16][17][18][19]To compare the aesthetic and consumer-relevant properties of the two esters.
Rheological Properties of Formulations Oscillatory and rotational rheometry: To characterize the viscoelastic properties of the final formulations containing each ester.[1][20][21][22][23]To understand how each ester affects the texture and stability of the formulation.

Conclusion

Myristyl Myristate is a well-established fatty acid ester with documented physicochemical properties and a primary role as an emollient and texture enhancer in topical formulations. In contrast, this compound remains a largely uncharacterized molecule, presenting an opportunity for novel formulation development. The proposed experimental framework provides a roadmap for researchers and drug development professionals to conduct a comprehensive comparative analysis. Such a study would elucidate the potential benefits of this compound, particularly whether its unsaturated nature offers unique advantages in terms of skin feel, stability, or as a drug delivery vehicle. Until such data becomes available, formulators will continue to rely on the proven performance of Myristyl Myristate.

References

A Comparative Guide to Myristoleyl Arachidate and Other Wax Esters in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of myristoleyl arachidate (B1238690) with other common wax esters, focusing on their analytical properties in lipid analysis. The information presented is intended to assist researchers in selecting appropriate standards and interpreting experimental data.

Introduction to Wax Esters

Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] They are found in various biological systems, from plant cuticles to marine organisms, where they serve as energy storage molecules and protective barriers.[1] In lipidomics, the analysis of wax esters is crucial for understanding metabolic pathways and for the quality control of various natural and synthetic products.

Myristoleyl arachidate is a specific wax ester composed of myristoleic acid (a C14:1 fatty acid) and arachidyl alcohol (a C20:0 fatty alcohol). Its analysis is often compared with other saturated wax esters of similar chain lengths to understand the influence of unsaturation and chain length on their physicochemical and analytical properties. This guide will focus on a comparison between this compound (C34:1), stearyl stearate (B1226849) (C36:0), and behenyl behenate (B1239552) (C44:0).

Physical and Chemical Properties

The physical properties of wax esters, such as melting point, are influenced by their total carbon number and degree of unsaturation. Longer and more saturated wax esters tend to have higher melting points.

PropertyThis compoundStearyl StearateBehenyl Behenate
Molecular Formula C34H66O2C36H72O2C44H88O2
Molecular Weight 506.9 g/mol [2]537.0 g/mol [3]649.2 g/mol [4]
Melting Point (°C) Not available53-62[2][5][6][7]70-75[4][8][9][10]
Structure Myristoleic Acid + Arachidyl AlcoholStearic Acid + Stearyl AlcoholBehenic Acid + Behenyl Alcohol

Analytical Performance in Lipid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of wax esters. The retention time and mass spectral fragmentation patterns are key parameters for their identification and quantification.

Gas Chromatography (GC) Retention Time

In GC, the retention time of wax esters is primarily influenced by their volatility, which is related to their molecular weight and chain length. Longer chain wax esters have higher boiling points and therefore longer retention times. The presence of unsaturation can slightly decrease the retention time compared to a saturated wax ester of the same carbon number.

Wax EsterTotal CarbonsExpected GC Retention Time Trend
This compound34Shorter
Stearyl Stearate36Intermediate
Behenyl Behenate44Longer

Note: Absolute retention times will vary depending on the specific GC conditions (column, temperature program, etc.).

Mass Spectrometry (MS) Fragmentation

Electron Ionization (EI) mass spectrometry of wax esters typically results in characteristic fragmentation patterns that allow for the identification of the constituent fatty acid and fatty alcohol.

General Fragmentation Pattern of Wax Esters (R'-COO-R''):

  • [M]+ : Molecular ion peak, which may be weak or absent for very long-chain esters.

  • [R'COOH2]+ : A prominent fragment corresponding to the protonated fatty acid, often the base peak.[11]

  • [R'CO]+ : Acylium ion from the fatty acid moiety.[5]

  • [R''-H]+ : Alkene fragment from the fatty alcohol moiety.

  • Series of hydrocarbon fragments : Spaced by 14 amu (CH2 units).[6]

Comparative Fragmentation Data:

Wax EsterMolecular Weight ( g/mol )Key Diagnostic Ions (m/z)
This compound 506.9Expected Fragments: [M]+ at 506.9, [Myristoleic Acid+H2]+ at 227, [Arachidyl alcohol-H]+ at 295
Stearyl Stearate 537.0Expected Fragments: [M]+ at 537.0, [Stearic Acid+H2]+ at 285, [Stearyl alcohol-H]+ at 267[11]
Behenyl Behenate 649.2Expected Fragments: [M]+ at 649.2, [Behenic Acid+H2]+ at 341, [Behenyl alcohol-H]+ at 323

Note: The relative intensities of these fragments can vary based on the instrument and analytical conditions.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the wax ester sample in an appropriate organic solvent such as hexane, toluene, or a chloroform/methanol mixture to a final concentration of 0.1–1.0 mg/mL.[8] Gentle heating may be necessary to ensure complete dissolution of high-melting-point wax esters.[8]

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., a wax ester with a different chain length not present in the sample).

GC-MS Protocol for Intact Wax Ester Analysis

This protocol is adapted from established methods for high-temperature GC-MS analysis of wax esters.[3][8][12]

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[8]

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[8]

  • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature stable column.[8][12]

  • Injector: Splitless injection at 390°C.[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 120°C

    • Ramp 1: 15°C/min to 240°C

    • Ramp 2: 8°C/min to 390°C

    • Hold at 390°C for 6 minutes.[12]

  • MS Transfer Line Temperature: 325°C.[3]

  • Ion Source Temperature: 230°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV (a lower voltage of 30 eV can be used to reduce fragmentation and enhance the molecular ion peak).[3][8]

  • Scan Range: m/z 50-850.[8]

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the GC-MS analysis of wax esters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Wax Ester Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution InternalStandard Add Internal Standard Dissolution->InternalStandard Injection GC Injection InternalStandard->Injection Separation Chromatographic Separation Injection->Separation High Temp Program Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Compound Identification Chromatogram->Identification Retention Time MassSpectra->Identification Fragmentation Pattern Quantification Quantification Identification->Quantification

Caption: General workflow for GC-MS analysis of wax esters.

Signaling and Metabolic Pathways

Wax esters in mammals are primarily metabolized in the intestine. They are hydrolyzed by lipases and carboxyl esterases into their constituent fatty acids and fatty alcohols.[13] These components are then absorbed by the intestinal mucosa. The fatty alcohols can be re-esterified or oxidized to fatty acids.

While the intact wax esters themselves are not typically considered signaling molecules, their constituent fatty acids and alcohols can participate in various signaling pathways once released. For example, very long-chain fatty acids can be ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammation.

The biosynthesis of wax esters involves two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol by a fatty acyl-CoA reductase (FAR), and the esterification of a fatty alcohol with another fatty acyl-CoA by a wax synthase (WS).[1][4]

Wax_Ester_Metabolism cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism (Intestinal) FattyAcylCoA1 Fatty Acyl-CoA FattyAlcohol Fatty Alcohol FattyAcylCoA1->FattyAlcohol Fatty Acyl-CoA Reductase (FAR) WaxEster_B Wax Ester FattyAlcohol->WaxEster_B Wax Synthase (WS) FattyAcylCoA2 Fatty Acyl-CoA FattyAcylCoA2->WaxEster_B Wax Synthase (WS) WaxEster_C Dietary Wax Ester Hydrolysis Hydrolysis WaxEster_C->Hydrolysis Lipase/ Carboxyl Esterase FattyAcid Fatty Acid Hydrolysis->FattyAcid FattyAlcohol2 Fatty Alcohol Hydrolysis->FattyAlcohol2 Absorption Absorption FattyAcid->Absorption FattyAlcohol2->Absorption Metabolic Pathways Metabolic Pathways Absorption->Metabolic Pathways

Caption: Simplified overview of wax ester metabolism.

References

A Comparative Guide to Internal Standards in Lipidomics: Evaluating Efficacy and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the selection of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. This guide provides a comprehensive comparison of commonly employed internal standards in lipidomics, supported by available performance data and detailed experimental protocols. It also addresses the efficacy of Myristoleyl arachidate (B1238690) as a potential internal standard.

Executive Summary

Quantitative lipid analysis is susceptible to variations arising from sample preparation, extraction efficiency, and instrument response. Internal standards are essential for correcting these variations, ensuring the accuracy and reproducibility of results. The ideal internal standard is chemically similar to the analyte of interest, not naturally present in the sample, and introduced at a known concentration at the earliest stage of sample handling.

This guide evaluates the two most prevalent classes of internal standards in lipidomics: Stable Isotope-Labeled (SIL) lipids and Odd-Chain Fatty Acid-Containing lipids . While SILs are widely regarded as the "gold standard" for their near-identical physicochemical properties to endogenous lipids, odd-chain lipids offer a cost-effective and often suitable alternative.

A thorough review of scientific literature and analytical chemistry resources did not yield any specific studies, quantitative performance data, or established experimental protocols for the use of Myristoleyl arachidate as an internal standard in lipid analysis. This compound is a wax ester (tetradecyl icosanoate) and while other wax esters have been occasionally used as internal standards in specific applications, the efficacy of this compound for this purpose is not documented. Therefore, a direct comparison of its performance against other standards is not possible at this time. The remainder of this guide will focus on the comparison of well-established internal standard classes.

Performance Comparison of Internal Standard Classes

The selection of an internal standard should be based on the specific requirements of the analytical method, the lipid classes being quantified, and the available instrumentation. The following table summarizes the key performance characteristics of SIL and odd-chain lipid internal standards based on published data and established analytical principles.

Performance MetricStable Isotope-Labeled (SIL) LipidsOdd-Chain Fatty Acid LipidsSupporting Experimental Data Insights
Correction for Matrix Effects SuperiorGood to ModerateSILs co-elute with the analyte, experiencing identical ion suppression or enhancement. Odd-chain lipids may have different retention times, leading to incomplete correction if matrix effects are highly variable across the chromatogram.
Recovery Correction ExcellentGoodBeing chemically identical, SILs accurately track the analyte through all extraction and sample preparation steps. Odd-chain lipids, while structurally similar, may exhibit slight differences in extraction efficiency.
Precision (CV%) Typically <15%Typically <20%Studies have shown that using a SIL internal standard can limit variability to within ±30% even with significant variations in experimental conditions.[1] Methods using SILs for short-chain fatty acid analysis have reported intra- and inter-day precision of <12% and <20%, respectively.[2]
Accuracy HighModerate to HighThe accuracy of quantification with odd-chain standards can be compromised if they are endogenously present, even at low levels, in the samples being analyzed.[3] For SILs, accuracy is generally very high, with reported quantification accuracies ranging from 92% to 120%.[2]
**Linearity (R²) **Excellent (>0.99)Excellent (>0.99)Both classes of standards generally exhibit excellent linearity over a wide dynamic range. Linearity with R² > 0.998 has been reported for methods using SILs.[2]
Cost & Availability High cost, availability can be limited for some lipid species.Lower cost, more readily available.The synthesis of SILs is a complex and expensive process. Odd-chain lipids are generally more accessible and affordable.
Potential for Interference Minimal (potential for isotopic overlap with very high-resolution MS)Can be endogenously present in certain diets or disease states, leading to inaccurate quantification.[3]It is crucial to verify the absence of odd-chain lipids in a representative set of samples before adopting them as internal standards.

Experimental Protocols

The following section details a generalized experimental protocol for the use of internal standards in a typical LC-MS/MS lipidomics workflow. This protocol is a composite of methodologies reported in the scientific literature and should be adapted and validated for specific applications.

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution of the chosen internal standard(s) (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol (B129727) or chloroform (B151607)/methanol 2:1, v/v). Store at -20°C or -80°C.

  • Working Solution: Dilute the stock solution to a working concentration that will result in a robust signal in the analytical instrument when a small volume is added to the sample. The final concentration in the sample should be within the linear range of the assay.

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
  • To a known volume or weight of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add the internal standard working solution. The internal standard should be added before any subsequent steps to account for losses during the entire procedure.

  • Add 3.75 volumes of a chloroform/methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.

  • Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Add 1.25 volumes of water and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe or pipette and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1, v/v/v).

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase chromatography column (e.g., a C18 column). The gradient elution will separate the lipid species based on their hydrophobicity.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and data acquisition mode (e.g., multiple reaction monitoring - MRM). Specific precursor-product ion transitions for each analyte and internal standard are monitored.

Data Processing and Quantification
  • Integrate the peak areas for both the endogenous lipid analytes and the internal standards using the instrument's software.

  • Calculate the response ratio for each analyte by dividing its peak area by the peak area of the corresponding internal standard.

  • Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the response ratio against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows described in this guide.

G cluster_workflow Experimental Workflow for Internal Standard Use Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add known amount of IS Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction e.g., Bligh & Dyer LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Separation and Detection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Response Ratio Calculation

Caption: A generalized experimental workflow for quantitative lipid analysis using an internal standard.

G cluster_decision Decision Workflow for Internal Standard Selection Define Analytes of Interest Define Analytes of Interest Assess Endogenous Levels Assess Endogenous Levels Define Analytes of Interest->Assess Endogenous Levels Is Analyte Endogenously Present? Is Analyte Endogenously Present? Assess Endogenous Levels->Is Analyte Endogenously Present? Consider Odd-Chain Lipid IS Consider Odd-Chain Lipid IS Is Analyte Endogenously Present?->Consider Odd-Chain Lipid IS No Consider SIL IS Consider SIL IS Is Analyte Endogenously Present?->Consider SIL IS Yes Evaluate Cost and Availability Evaluate Cost and Availability Consider Odd-Chain Lipid IS->Evaluate Cost and Availability Consider SIL IS->Evaluate Cost and Availability Method Validation Method Validation Evaluate Cost and Availability->Method Validation Select appropriate IS Final Method Final Method Method Validation->Final Method Confirm performance

Caption: A logical workflow to guide the selection of an appropriate internal standard for a lipidomics study.

Conclusion

The judicious selection and proper implementation of internal standards are fundamental to achieving high-quality, reliable data in quantitative lipidomics. While stable isotope-labeled lipids represent the gold standard for accuracy and precision, odd-chain fatty acid-containing lipids can be a viable and cost-effective alternative, provided their absence in the study samples is confirmed. There is currently no scientific evidence to support the use of this compound as an internal standard. Researchers should carefully validate their chosen internal standard to ensure it meets the specific requirements of their analytical method and research goals.

References

Structural comparison of synthetic vs. natural Tetradecyl eicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between synthetically derived and naturally sourced compounds is paramount. This guide provides a comprehensive structural comparison of synthetic versus natural Tetradecyl eicosanoate, a long-chain wax ester with applications in various scientific fields. By examining analytical data and potential impurity profiles, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Tetradecyl eicosanoate (also known as myristyl arachidate) is a wax ester composed of a C14 alcohol (tetradecanol) and a C20 fatty acid (eicosanoic acid). Its long, saturated hydrocarbon chains impart waxy, hydrophobic properties, making it a component of interest in fields ranging from materials science to biology. While the fundamental chemical structure (C34H68O2) remains the same regardless of origin, the method of production—chemical synthesis versus extraction from natural sources—can introduce subtle yet significant variations in purity, isomeric distribution, and the presence of minor constituents.

At a Glance: Key Structural and Physical Properties

PropertyValueReference
Molecular Formula C34H68O2[1]
Molecular Weight 508.9 g/mol [1]
IUPAC Name tetradecyl icosanoate[1]
Synonyms Myristyl arachidate (B1238690), Tetradecyl eicosanoate[1][2]
Physical State Solid at room temperature[2]
Purity (Commercial Synthetic) >99%[2]

The Synthetic Route: Purity and Potential Byproducts

Synthetic Tetradecyl eicosanoate is typically produced through Fischer esterification, a reaction between eicosanoic acid and tetradecanol (B45765), often in the presence of an acid catalyst. This method allows for high yields and a high degree of purity.

Potential Impurities in Synthetic Tetradecyl Eicosanoate:

  • Unreacted Starting Materials: Trace amounts of eicosanoic acid and tetradecanol may remain.

  • Catalyst Residues: Depending on the catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid) and the purification process, trace amounts may persist.

  • Byproducts of Side Reactions: While Fischer esterification is generally straightforward for long-chain saturated acids and alcohols, side reactions can occur, though they are typically minimal.

  • Isomeric Impurities: The commercial starting materials (fatty acids and alcohols) may contain small amounts of branched-chain or positional isomers, which would be incorporated into the final ester product.

The Natural Counterpart: A Complex Matrix

In nature, Tetradecyl eicosanoate is found as a component of plant cuticular waxes and insect waxes.[3][4][5] These waxes are complex mixtures of long-chain aliphatic and cyclic compounds that serve protective functions, such as preventing water loss and defending against pathogens.[4][6]

Potential "Impurities" (Co-constituents) in Natural Tetradecyl Eicosanoate:

Extraction from natural sources yields Tetradecyl eicosanoate within a matrix of other lipidic molecules. These are not impurities in the traditional sense but rather co-occurring natural products.

  • Other Wax Esters: A homologous series of wax esters with varying fatty acid and fatty alcohol chain lengths is common.

  • Long-Chain Alkanes, Alcohols, Aldehydes, and Fatty Acids: These are major components of most plant and insect waxes.[7][8]

  • Triterpenoids and Sterols: These cyclic compounds are often found in plant cuticular waxes.

  • Branched-Chain Isomers: Natural fatty acids and alcohols can have iso- and anteiso-methyl branches, leading to a variety of branched wax esters.

Comparative Analysis: Experimental Data

The primary methods for the structural characterization and purity assessment of long-chain esters like Tetradecyl eicosanoate are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and polarity, and then provides mass spectra that can be used for identification. For wax esters, high-temperature GC is necessary due to their low volatility.[9]

Synthetic Tetradecyl Eicosanoate (based on commercial standard data):

A GC-MS analysis of a commercial standard of Myristyl arachidate (Tetradecyl eicosanoate) would be expected to show a single, sharp major peak corresponding to the C34H68O2 ester.[1] The mass spectrum would exhibit a characteristic fragmentation pattern, including the molecular ion peak (m/z 508.9) and fragment ions corresponding to the fatty acid and fatty alcohol moieties.

Natural Tetradecyl Eicosanoate:

A GC-MS chromatogram of a plant cuticular wax extract containing Tetradecyl eicosanoate would display a complex mixture of peaks. The peak corresponding to Tetradecyl eicosanoate would be one among many, surrounded by other wax esters, long-chain alkanes, and other components of the wax. Identification would be confirmed by its retention time and comparison of its mass spectrum to a known standard.

Parameter Synthetic Tetradecyl Eicosanoate Natural Tetradecyl Eicosanoate
Purity (by GC) Typically >99%Variable, part of a complex mixture
Major Peak Tetradecyl eicosanoateA series of wax esters, alkanes, etc., with Tetradecyl eicosanoate as one component
Minor Peaks Trace amounts of starting materials or synthesis byproductsNumerous other natural wax components
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For Tetradecyl eicosanoate, 1H and 13C NMR are particularly useful.

Expected 1H NMR Chemical Shifts for Tetradecyl Eicosanoate:

Proton Approximate Chemical Shift (ppm) Multiplicity
Terminal methyl groups (-CH3)0.88Triplet
Methylene chain (-(CH2)n-)1.25Multiplet
Methylene β to carbonyl (-CH2-CH2-COOR)1.63Multiplet
Methylene α to carbonyl (-CH2-COOR)2.28Triplet
Methylene α to ester oxygen (-O-CH2-)4.05Triplet

Synthetic vs. Natural NMR Spectra:

The 1H NMR spectrum of a pure synthetic sample would show sharp, well-defined peaks corresponding to the chemical shifts listed above. In contrast, the spectrum of a natural extract containing Tetradecyl eicosanoate would likely show broader peaks and additional signals from the various other long-chain molecules present in the wax. However, the characteristic signals for the ester functional group and the long aliphatic chains would still be identifiable. 13C NMR would similarly distinguish the high purity of the synthetic product from the complex mixture of the natural extract.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Analysis

Objective: To separate and identify the components of a wax ester sample.

Methodology:

  • Sample Preparation: Dissolve the sample (synthetic or natural extract) in an appropriate solvent (e.g., hexane (B92381) or chloroform) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a high-temperature capillary column (e.g., DB-5HT).

  • GC Conditions:

    • Injector Temperature: 340 °C

    • Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 350 °C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library of known compounds (e.g., NIST) and by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Wax Ester Analysis

Objective: To obtain detailed structural information about the wax ester sample.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign peaks based on known chemical shifts for long-chain esters.

Visualizing the Context: Biosynthesis and Synthetic Pathways

The following diagrams illustrate the general pathways for the synthesis of Tetradecyl eicosanoate.

G cluster_synthesis Synthetic Pathway (Fischer Esterification) Eicosanoic Acid Eicosanoic Acid Esterification Esterification Eicosanoic Acid->Esterification Tetradecanol Tetradecanol Tetradecanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Synthetic Tetradecyl eicosanoate Synthetic Tetradecyl eicosanoate Esterification->Synthetic Tetradecyl eicosanoate Water Water Esterification->Water

Caption: Synthetic production of Tetradecyl eicosanoate via Fischer esterification.

G cluster_biosynthesis Natural Biosynthesis in Plants Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid Synthesis->Fatty Acyl-CoA Fatty Acyl Reductase (FAR) Fatty Acyl Reductase (FAR) Fatty Acyl-CoA->Fatty Acyl Reductase (FAR) Wax Synthase (WS) Wax Synthase (WS) Fatty Acyl-CoA->Wax Synthase (WS) Fatty Alcohol Fatty Alcohol Fatty Acyl Reductase (FAR)->Fatty Alcohol Fatty Alcohol->Wax Synthase (WS) Natural Tetradecyl eicosanoate Natural Tetradecyl eicosanoate Wax Synthase (WS)->Natural Tetradecyl eicosanoate

Caption: General biosynthetic pathway of wax esters in plants.[4]

Biological Relevance: A Role in Defense and Communication

While a specific signaling pathway directly involving Tetradecyl eicosanoate has yet to be fully elucidated, its presence in plant cuticular waxes and insect epicuticles points to a significant role in biological processes. In plants, fatty acid-derived molecules are integral to defense signaling.[6][10] The cuticular wax layer, of which Tetradecyl eicosanoate is a component, acts as a physical barrier and may contain compounds that signal the plant to activate defense responses upon pathogen or insect attack. In insects, cuticular hydrocarbons and waxes are crucial for chemical communication, enabling them to recognize species, gender, and reproductive status.[11]

The diagram below illustrates the general role of fatty acid-derived molecules in plant defense signaling.

G cluster_defense Fatty Acid-Derived Molecules in Plant Defense Pathogen/Herbivore Attack Pathogen/Herbivore Attack Fatty Acid Metabolism Fatty Acid Metabolism Pathogen/Herbivore Attack->Fatty Acid Metabolism Cuticular Components (e.g., Wax Esters) Cuticular Components (e.g., Wax Esters) Fatty Acid Metabolism->Cuticular Components (e.g., Wax Esters) Signaling Molecules (e.g., Jasmonic Acid) Signaling Molecules (e.g., Jasmonic Acid) Fatty Acid Metabolism->Signaling Molecules (e.g., Jasmonic Acid) Physical Barrier Physical Barrier Cuticular Components (e.g., Wax Esters)->Physical Barrier Defense Gene Expression Defense Gene Expression Signaling Molecules (e.g., Jasmonic Acid)->Defense Gene Expression

Caption: Role of fatty acid derivatives in plant defense.[6][10]

Conclusion

The choice between synthetic and natural Tetradecyl eicosanoate depends critically on the intended application. Synthetic Tetradecyl eicosanoate offers high purity and a well-defined structure, making it ideal for applications where consistency and the absence of co-constituents are essential. Natural Tetradecyl eicosanoate, while part of a complex mixture, provides a biologically relevant context and may be desirable for studies involving natural product interactions or the investigation of the properties of entire wax matrices. The analytical techniques and comparative data presented in this guide provide a framework for researchers to characterize their samples and understand the structural nuances that differentiate these two forms of Tetradecyl eicosanoate.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Myristoleyl Arachidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Myristoleyl arachidate (B1238690), a wax ester composed of myristoleyl alcohol and arachidic acid, is critical for product development, quality control, and various research applications. This guide provides an objective comparison of two primary analytical techniques for the analysis of Myristoleyl arachidate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Quantitative Performance Data

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the typical quantitative performance of GC-MS and HPLC-based methods for the analysis of wax esters like this compound. It is important to note that these values are often compound and matrix-dependent and may vary based on the specific instrumentation and experimental conditions.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with ELSD/MS
Linearity (R²) Good linearity (R² > 0.99) is achievable, often after derivatization of the constituent fatty acid and alcohol.Good linearity (R² > 0.98) can be achieved for intact wax esters.[1]
Accuracy High accuracy can be achieved with the use of appropriate internal standards.High accuracy is attainable with proper calibration and standards.
Precision (%RSD) Typically low relative standard deviation (RSD), indicating high precision.Good precision is achievable, though it can be influenced by the detector stability (e.g., ELSD).
Limit of Detection (LOD) Generally offers high sensitivity with low LODs, often in the picogram to femtogram range, especially with selected ion monitoring (SIM).[2]Sensitivity is detector-dependent. MS detectors provide lower LODs than ELSD.
Limit of Quantification (LOQ) Low LOQs are achievable, allowing for the quantification of trace amounts.Dependent on the detector; MS detectors offer lower LOQs than ELSD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of wax esters like this compound typically involves the hydrolysis of the ester bond to form the constituent fatty acid methyl ester (FAME) and fatty alcohol, which are then analyzed. Direct analysis of the intact wax ester is also possible with high-temperature GC.

Sample Preparation (Hydrolysis and Derivatization):

  • Hydrolysis: Weigh a known amount of the sample containing this compound and dissolve it in a suitable organic solvent (e.g., toluene). Add a methanolic base solution (e.g., 0.5 M KOH in methanol) and heat the mixture to hydrolyze the ester bond.

  • Derivatization to FAME: After hydrolysis, the resulting arachidic acid is converted to its methyl ester (arachidic acid methyl ester) by adding a methylation reagent like boron trifluoride-methanol complex (BF3-methanol) and heating.[3]

  • Extraction: After cooling, extract the FAMEs and myristoleyl alcohol into an organic solvent such as hexane.

  • Purification: Wash the organic layer with a saturated salt solution to remove impurities.[4]

  • Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen before GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1ht).

  • Injector: Split/splitless injector, operated at a high temperature (e.g., 300 °C).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature and ramp up to a high final temperature to elute the high molecular weight compounds.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.[1] The mass spectra of the resulting methyl arachidate and myristoleyl alcohol derivatives are then compared to spectral libraries for identification and quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC allows for the analysis of the intact this compound molecule, avoiding the need for hydrolysis and derivatization.

Sample Preparation:

  • Dissolution: Dissolve a known amount of the sample in a suitable organic solvent or a mixture of solvents compatible with the HPLC mobile phase (e.g., chloroform/methanol).[1]

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Column: A reversed-phase column, such as a C18 or C30 column, is commonly used for the separation of lipids.[1]

  • Mobile Phase: A gradient elution is typically employed using a mixture of polar and non-polar solvents. For example, a gradient of methanol (B129727) and isopropanol (B130326) or acetonitrile (B52724) and dichloromethane (B109758) can be used to separate the wax esters.

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[1]

  • Detector:

    • Evaporative Light Scattering Detector (ELSD): A universal detector that is suitable for non-volatile analytes like wax esters.

    • Mass Spectrometer (MS): Provides higher sensitivity and structural information, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

Methodology Visualization

The following diagrams illustrate the workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Derivatization Methylation (e.g., BF3-Methanol) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Solvent Evaporation Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Capillary GC Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation Reversed-Phase HPLC Separation HPLC_Injection->HPLC_Separation Detection Detection (ELSD or MS) HPLC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

HPLC workflow for this compound analysis.

References

A Comparative Analysis of Myristoleyl Arachidate and Its Constituent Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the wax ester Myristoleyl arachidate (B1238690) and its constituent fatty acids, myristoleic acid and arachidic acid. It is intended for researchers, scientists, and professionals in drug development seeking to understand the potential biological activities of these lipid molecules. While experimental data on Myristoleyl arachidate is limited, this document synthesizes the known effects of its components to provide a predictive comparison and guide future research.

This compound is a wax ester, likely composed of myristoleyl alcohol (derived from myristoleic acid) and arachidic acid. As a wax ester, its biological effects are expected to be influenced by its enzymatic hydrolysis into its constituent alcohol and fatty acid. The bioavailability and cellular uptake of this compound are likely to differ from those of its free fatty acid components due to the ester linkage.

Comparative Biological Effects and Quantitative Data

The following table summarizes the known biological effects of myristoleic acid and arachidic acid based on available experimental data. It is hypothesized that the effects of this compound would be a composite of these activities, contingent on its hydrolysis.

FeatureMyristoleic AcidArachidic AcidThis compound (Hypothesized)
Chemical Class Monounsaturated Fatty Acid (14:1n-5)Saturated Fatty Acid (20:0)Wax Ester
Primary Reported Biological Effects - Cytotoxic to cancer cells (e.g., prostate)[1][2][3][4]- Promotes bone health by inhibiting osteoclast formation[2]- Activates brown adipose tissue, potentially reducing obesity[5]- Activates Wnt/β-catenin and ERK signaling pathways[6]- Associated with a lower risk of cardiovascular disease[7]- Associated with a lower risk of type 2 diabetes[7]- Dependent on hydrolysis to myristoleyl alcohol and arachidic acid.- Potential for combined anti-cancer and cardiovascular benefits.- Slower, sustained release of active components compared to free fatty acids.
Quantitative Data (Examples from in vitro studies) - Induces apoptosis and necrosis in LNCaP prostate cancer cells at concentrations of 100-250 µg/mL[3][8]- Prevents RANKL-induced bone loss in mice at 2 mg/kg (IP injection)[8]- Specific effective concentrations for cardiovascular benefits are not well-defined in the provided search results.- No direct experimental data available.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay for Myristoleic Acid on LNCaP Cells

This protocol is based on studies investigating the cytotoxic effects of myristoleic acid on human prostatic carcinoma (LNCaP) cells.[3][8]

1. Cell Culture:

  • LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Myristoleic acid is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution.
  • Cells are seeded in 96-well plates and allowed to attach overnight.
  • The culture medium is then replaced with fresh medium containing various concentrations of myristoleic acid (e.g., 0, 50, 100, 150, 200, 250 µg/mL).

3. Cell Viability Assessment (MTT Assay):

  • After a 24-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plate is incubated for another 4 hours at 37°C.
  • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Apoptosis and Necrosis Staining:

  • Cells are stained with Hoechst 33342 and propidium (B1200493) iodide (PI).
  • Apoptotic cells are identified by condensed or fragmented nuclei (bright blue), while necrotic cells are identified by PI staining (red).
  • The stained cells are observed and quantified using fluorescence microscopy.

Signaling Pathways and Molecular Interactions

The biological effects of myristoleic acid are mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Myristoleic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_wnt Wnt/β-catenin Pathway cluster_erk ERK Pathway cluster_nucleus Nucleus Receptor Receptor Wnt_complex Destruction Complex Receptor->Wnt_complex Inhibits RAS RAS Receptor->RAS Activates GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_complex->beta_catenin Degrades RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Cell Proliferation, Differentiation) ERK->Gene_Expression TCF_LEF->Gene_Expression Myristoleic_Acid Myristoleic Acid Myristoleic_Acid->Receptor

Myristoleic Acid Signaling Pathways.

This diagram illustrates how myristoleic acid can activate the Wnt/β-catenin and ERK signaling pathways, leading to changes in gene expression that influence cell proliferation and differentiation.[6]

Synthesis and Hydrolysis of this compound

This compound, as a wax ester, can be synthesized enzymatically and is expected to be hydrolyzed in a similar manner in biological systems.

Wax_Ester_Lifecycle cluster_synthesis Enzymatic Synthesis (Esterification) cluster_hydrolysis Enzymatic Hydrolysis Myristoleyl_Alcohol Myristoleyl Alcohol Lipase_S Lipase Myristoleyl_Alcohol->Lipase_S Arachidic_Acid Arachidic Acid Arachidic_Acid->Lipase_S Myristoleyl_Arachidate_S This compound Lipase_S->Myristoleyl_Arachidate_S Water_S Water Lipase_S->Water_S Myristoleyl_Arachidate_H This compound Lipase_H Wax Ester Hydrolase/ Lipase Myristoleyl_Arachidate_H->Lipase_H Water_H Water Water_H->Lipase_H Myristoleyl_Alcohol_H Myristoleyl Alcohol Lipase_H->Myristoleyl_Alcohol_H Arachidic_Acid_H Arachidic Acid Lipase_H->Arachidic_Acid_H

Enzymatic Synthesis and Hydrolysis of a Wax Ester.

This workflow depicts the lipase-catalyzed synthesis of a wax ester like this compound from its alcohol and fatty acid precursors.[9][10][11][12] The reverse reaction, hydrolysis, is catalyzed by wax ester hydrolases or other lipases, releasing the constituent molecules to exert their biological effects.[5][13][14]

Conclusion and Future Directions

While the individual constituent fatty acids of this compound, myristoleic acid and arachidic acid, have demonstrated distinct and potentially beneficial biological activities, there is a clear lack of direct experimental evidence for the effects of the wax ester itself. The ester linkage in this compound is expected to alter its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile compared to the free fatty acids. This could potentially lead to a more sustained release of the active components.

Future research should focus on:

  • The synthesis and purification of this compound.

  • In vitro and in vivo studies to directly assess its biological activities, including its anti-cancer, cardiovascular, and metabolic effects.

  • Comparative studies to evaluate the potency and duration of action of this compound versus a combination of its free constituent fatty acids.

Such investigations are essential to unlock the full therapeutic potential of this and other complex lipid molecules.

References

A Comparative Guide to Isotopic Labeling of Myristoleyl Arachidate and Alternatives for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism is fundamental to understanding numerous physiological and pathological states. Isotopic labeling provides a powerful methodology for tracing the metabolic fate of lipids in vivo and in vitro. This guide offers a comparative overview of the hypothetical use of isotopically labeled Myristoleyl arachidate (B1238690) as a tracer against well-established alternatives, including isotopically labeled fatty acids, triglycerides, and glycerol (B35011). Due to a lack of specific experimental data on Myristoleyl arachidate as a metabolic tracer, its discussion is based on established principles of wax ester metabolism and isotopic labeling techniques.

Comparison of Isotopic Tracers for Lipid Metabolism

The selection of an appropriate isotopic tracer is contingent upon the specific metabolic pathway under investigation, the analytical capabilities available, and the desired kinetic information.

Data Presentation: Quantitative Comparison of Lipid Tracers

The following table summarizes the key characteristics and typical quantitative data for the discussed lipid tracers. Data for this compound is hypothetical and extrapolated from general knowledge of wax ester metabolism.

FeatureIsotopically Labeled this compound (Hypothetical)Isotopically Labeled Fatty Acids (e.g., [U-¹³C]Palmitate)Isotopically Labeled TriglyceridesIsotopically Labeled Glycerol (e.g., [²H₅]Glycerol)
Primary Metabolic Target Absorption and metabolism of large wax esters; fatty alcohol and long-chain fatty acid tissue uptake.Plasma free fatty acid (FFA) turnover, oxidation, and incorporation into complex lipids.[1][2][]Lipoprotein metabolism, clearance of triglyceride-rich lipoproteins (TRLs).[4]Whole-body lipolysis, glycerol turnover, and gluconeogenesis.[5][6][7]
Isotopic Label ¹³C or ²H on either the myristoleyl or arachidate moiety.¹³C or ²H.[]¹³C on the fatty acid or glycerol backbone.²H or ¹³C.[2]
Typical Infusion Rate Not established.0.03-0.07 µmol/kg/min for [1-¹³C]palmitate; as low as 0.5 nmol/kg/min for [U-¹³C]palmitate with IRMS.[1][2]Varies with the specific tracer and study design.~0.1 µmol/kg/min for [²H₅]glycerol.[2]
Plasma Turnover Rate Not established.Palmitate: ~2-4 µmol/kg/min (fasting).[1]Dependent on lipoprotein particle (e.g., VLDL, chylomicrons).~2-3 µmol/kg/min (fasting).[8]
Primary Analytical Method LC-MS/MS for intact molecule and its metabolites.GC-MS, LC-MS/MS, GC-C-IRMS.[1][9]LC-MS/MS for analysis of labeled triglycerides in lipoprotein fractions.GC-MS.[5]
Key Insights Potential to trace the fate of dietary or synthesized wax esters.Quantifies FFA flux, oxidation rates, and partitioning into different lipid pools.[10][11]Elucidates the kinetics of TRL production, delipidation, and clearance.[4][12]Provides a direct measure of the rate of triglyceride breakdown (lipolysis).[7][13][14]
Synthesis Complexity High: Requires synthesis of labeled myristoleyl alcohol or arachidic acid, followed by esterification.Moderate to high, with established protocols.[15]High: Requires synthesis of labeled fatty acids and subsequent esterification to a glycerol backbone.Low to moderate, with commercially available tracers.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accuracy of tracer studies. Below are representative protocols for the application of established lipid tracers.

Protocol 1: Determination of Plasma Free Fatty Acid (FFA) Turnover and Oxidation using Continuous Infusion of [U-¹³C]Palmitate

Objective: To quantify the rate of appearance (Ra) of palmitate in plasma and its rate of oxidation.

Materials:

  • [U-¹³C]Palmitate tracer

  • Human serum albumin (25% solution)

  • Sterile 0.9% saline

  • Metabolic cart for indirect calorimetry

  • Gas chromatograph-mass spectrometer (GC-MS) or Gas chromatography-combustion-isotope ratio mass spectrometer (GC-C-IRMS)

Procedure:

  • Tracer Preparation: Prepare the [U-¹³C]palmitate tracer by complexing it with human serum albumin in a sterile saline solution. The final concentration should be determined based on the desired infusion rate.

  • Subject Preparation: The subject should be in a post-absorptive state (overnight fast). Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated to obtain arterialized venous blood, for sampling.

  • Priming Dose: To reach isotopic steady-state more rapidly, a priming dose of the tracer can be administered as a bolus injection.

  • Continuous Infusion: Start a continuous intravenous infusion of the [U-¹³C]palmitate tracer at a constant rate (e.g., 0.5 nmol/kg/min).[1]

  • Blood and Breath Sampling: Collect arterialized venous blood samples at baseline and at regular intervals (e.g., every 15-30 minutes) during the infusion period. Collect expired breath samples into collection bags for the analysis of ¹³CO₂ enrichment.

  • Indirect Calorimetry: Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) using a metabolic cart to calculate whole-body substrate oxidation rates.

  • Sample Processing: Separate plasma from blood samples by centrifugation. Extract total lipids from plasma. Isolate and derivatize the fatty acid fraction to fatty acid methyl esters (FAMEs).

  • Analytical Measurement:

    • Determine the isotopic enrichment of plasma palmitate using GC-MS or GC-C-IRMS.[1]

    • Measure the ¹³CO₂ enrichment in expired breath using IRMS.

  • Calculations:

    • Palmitate Rate of Appearance (Ra): Ra = Infusion Rate / Plasma Palmitate Enrichment (at isotopic steady state).

    • Palmitate Oxidation Rate: Calculated from the rate of ¹³CO₂ appearance in breath, corrected for the recovery of ¹³C from the bicarbonate pool.

Protocol 2: Assessment of Lipolysis using [²H₅]Glycerol

Objective: To measure the whole-body rate of appearance of glycerol as an index of lipolysis.

Materials:

  • [²H₅]Glycerol tracer

  • Sterile 0.9% saline

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Tracer Preparation: Prepare a sterile solution of [²H₅]glycerol in 0.9% saline.

  • Subject Preparation: Similar to the FFA turnover protocol, the subject should be fasted, and intravenous catheters placed for infusion and sampling.

  • Priming Dose: Administer a priming bolus of [²H₅]glycerol to reduce the time to reach isotopic equilibrium.

  • Continuous Infusion: Infuse the [²H₅]glycerol tracer at a constant rate (e.g., 0.1 µmol/kg/min).

  • Blood Sampling: Collect arterialized venous blood samples at baseline and at regular intervals during the infusion.

  • Sample Processing: Separate plasma and derivatize glycerol to a volatile derivative (e.g., glycerol tris-trimethylsilyl ether).

  • Analytical Measurement: Determine the isotopic enrichment of plasma glycerol using GC-MS by monitoring the appropriate mass-to-charge ratios for the labeled and unlabeled derivative.

  • Calculation:

    • Glycerol Rate of Appearance (Ra): Ra = Infusion Rate / Plasma Glycerol Enrichment (at isotopic steady state).

Mandatory Visualizations

Metabolic Pathway of this compound

Myristoleyl_Arachidate_Metabolism MA This compound Lipase Lipases MA->Lipase Myristoleyl_OH Myristoleyl Alcohol Lipase->Myristoleyl_OH hydrolysis Arachidic_Acid Arachidic Acid Lipase->Arachidic_Acid hydrolysis Fatty_Acyl_CoA_Synthase1 Fatty Acyl-CoA Synthetase Myristoleyl_OH->Fatty_Acyl_CoA_Synthase1 Fatty_Acyl_CoA_Synthase2 Fatty Acyl-CoA Synthetase Arachidic_Acid->Fatty_Acyl_CoA_Synthase2 Myristoleyl_CoA Myristoleyl-CoA Fatty_Acyl_CoA_Synthase1->Myristoleyl_CoA Arachidyl_CoA Arachidyl-CoA Fatty_Acyl_CoA_Synthase2->Arachidyl_CoA Beta_Oxidation1 β-Oxidation Myristoleyl_CoA->Beta_Oxidation1 Complex_Lipids1 Complex Lipid Synthesis Myristoleyl_CoA->Complex_Lipids1 Beta_Oxidation2 β-Oxidation Arachidyl_CoA->Beta_Oxidation2 Complex_Lipids2 Complex Lipid Synthesis Arachidyl_CoA->Complex_Lipids2 Energy1 Energy (ATP) Beta_Oxidation1->Energy1 Energy2 Energy (ATP) Beta_Oxidation2->Energy2

Caption: Metabolic fate of this compound.

Experimental Workflow for a Lipid Tracer Study

Lipid_Tracer_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase Tracer_Prep Tracer Preparation (e.g., complexing with albumin) Infusion Primed-Continuous Tracer Infusion Tracer_Prep->Infusion Subject_Prep Subject Preparation (fasting, catheterization) Subject_Prep->Infusion Sampling Blood & Breath Sampling Infusion->Sampling Metabolic_Monitoring Indirect Calorimetry Infusion->Metabolic_Monitoring Sample_Processing Sample Processing (extraction, derivatization) Sampling->Sample_Processing Data_Analysis Kinetic Modeling & Calculation Metabolic_Monitoring->Data_Analysis MS_Analysis Mass Spectrometry Analysis (GC-MS, LC-MS, IRMS) Sample_Processing->MS_Analysis MS_Analysis->Data_Analysis

Caption: General workflow for a stable isotope lipid tracer study.

Logical Diagram for Tracer Selection

Tracer_Selection start Start: Research Question q1 Investigating whole-body lipolysis? start->q1 q2 Studying plasma FFA kinetics? q1->q2 No ans_glycerol Use Labeled Glycerol q1->ans_glycerol Yes q3 Tracking lipoprotein metabolism? q2->q3 No ans_ffa Use Labeled Fatty Acid (e.g., Palmitate, Oleate) q2->ans_ffa Yes q4 Tracing a specific dietary lipid class? q3->q4 No ans_tg Use Labeled Triglyceride q3->ans_tg Yes ans_specific Use Labeled Version of the Specific Lipid (e.g., this compound) q4->ans_specific Yes

Caption: Decision tree for selecting an appropriate lipid tracer.

References

A Comparative Analysis of Myristoleyl Arachidate Constituents in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of current literature highlights significant alterations in the tissue concentrations of fatty acids, including myristoleic acid and arachidic acid, in various disease states compared to healthy tissues. While direct quantitative data for the specific wax ester "Myristoleyl arachidate" remains elusive in published research, an examination of its constituent fatty acids provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on these fatty acids, details the experimental methodologies for their quantification, and illustrates their involvement in key signaling pathways.

Quantitative Comparison of Key Fatty Acids

The following tables summarize the available quantitative data for arachidonic acid (as a closely related and well-studied analogue to arachidic acid) and qualitative observations for myristoleic acid in diseased versus healthy tissues. A notable gap in the literature exists for specific concentrations of myristoleic acid and arachidic acid across a wide range of conditions.

Table 1: Quantitative Comparison of Arachidonic Acid in Healthy vs. Diseased Tissues

Disease StateTissue TypeHealthy Tissue Concentration (mg/g)Diseased Tissue Concentration (mg/g)Fold ChangeReference
Colorectal CancerColonic Mucosa0.603 (± 0.127)0.703 (± 0.109)~1.17[1]
Prostate CancerProstate Tissue0.010 ng/mg protein (12-HETE)0.094 ng/mg protein (12-HETE)~9.4[2]

Note: Data for prostate cancer is for the arachidonic acid metabolite 12-HETE.

Table 2: Qualitative and Semi-Quantitative Observations for Myristoleic Acid in Diseased States

Disease/ConditionTissue/Sample TypeObservation in Diseased StateReference
Prostate CancerLNCaP cellsCytotoxic; induces apoptosis and necrosis[3][4][5]
ObesitySerumTrend towards higher levels in obese groups[6]
Inflammatory ConditionsAdipose TissueMyristic acid (precursor) aggravates inflammation[7]

Experimental Protocols

The quantification of fatty acids and wax esters in biological tissues is primarily achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This method is a gold standard for the quantitative analysis of fatty acids.

  • Lipid Extraction: Total lipids are extracted from homogenized tissue samples using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (Folch method) or methyl tert-butyl ether (MTBE) and methanol.

  • Saponification and Derivatization: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms (like triglycerides or wax esters). The free fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride (BF3) in methanol or methanolic HCl. This step is crucial to increase the volatility of the fatty acids for GC analysis.

  • GC-MS Analysis: The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated FAMEs then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification. Deuterated internal standards are often added at the beginning of the procedure to ensure accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Profiling

LC-MS is a powerful technique for analyzing a broader range of lipids, including intact wax esters, without the need for derivatization.

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are first extracted from the tissue samples.

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatograph. Reversed-phase chromatography is commonly used to separate different lipid classes based on their hydrophobicity.

  • Mass Spectrometry Analysis: The separated lipids are introduced into a mass spectrometer (often a high-resolution instrument like a Q-TOF or Orbitrap). The mass spectrometer provides accurate mass measurements, which, combined with fragmentation patterns (MS/MS), allows for the confident identification and quantification of individual lipid species, including specific fatty acids and potentially intact wax esters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for fatty acid analysis and a key signaling pathway involving arachidonic acid.

experimental_workflow tissue Healthy or Diseased Tissue Sample homogenization Tissue Homogenization tissue->homogenization extraction Lipid Extraction (e.g., Folch or MTBE method) homogenization->extraction derivatization Saponification & Derivatization to FAMEs (for GC-MS) extraction->derivatization lcms LC-MS Analysis (for intact lipids) extraction->lcms gcms GC-MS Analysis derivatization->gcms data Data Analysis & Quantification gcms->data lcms->data

Caption: A generalized workflow for the analysis of fatty acids from tissue samples.

arachidonic_acid_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 activation aa Arachidonic Acid pla2->aa releases cox Cyclooxygenases (COX-1, COX-2) aa->cox lox Lipoxygenases (LOX) aa->lox cyp450 Cytochrome P450 aa->cyp450 prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes eets EETs & HETEs cyp450->eets inflammation Inflammation, Cell Proliferation, Angiogenesis prostaglandins->inflammation leukotrienes->inflammation

Caption: The arachidonic acid metabolic pathway, a key inflammatory signaling cascade.

Discussion and Future Directions

The available evidence strongly suggests that the metabolism of fatty acids is significantly altered in diseased tissues, particularly in the context of cancer and metabolic disorders. The increased levels of arachidonic acid and its metabolites in colorectal and prostate cancer tissues point towards a role for these lipids in promoting tumorigenesis, potentially through inflammatory pathways. While direct quantitative evidence for myristoleic acid is less abundant, its observed cytotoxic effects on cancer cells suggest it could be a molecule of interest for therapeutic development.

The lack of data on "this compound" itself underscores the complexity of the lipidome and the vast number of lipid species that are yet to be fully characterized in health and disease. Future research employing advanced lipidomics platforms, such as high-resolution LC-MS/MS, will be crucial to quantify specific wax esters and further elucidate the roles of myristoleic and arachidic acids in various pathologies. A deeper understanding of these lipid alterations could unveil novel biomarkers for disease diagnosis and progression, as well as new targets for therapeutic intervention.

References

Inter-laboratory Comparison of Wax Ester Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Precise and reproducible quantification of lipid species is critical for advancing research in biology and drug development. Wax esters, a class of neutral lipids, are challenging to measure consistently across different laboratories due to their chemical properties and the variety of analytical techniques employed. This guide provides a framework for an inter-laboratory comparison of a representative wax ester, Tetradecyl Eicosanoate (the IUPAC name for Myristyl Arachidate), to assess and improve measurement comparability.[1] While no formal inter-laboratory comparisons for this specific molecule exist, this guide is modeled on established quality assurance programs for other fatty acids, such as the Fatty Acid Quality Assurance Program (FAQAP) initiated by the National Institute of Standards and Technology (NIST) and the Centers for Disease Control and Prevention (CDC).[2][3]

Inter-laboratory comparison studies, also known as round-robin tests, are a vital methodology for determining the reproducibility of a measurement process.[4] In these studies, identical samples are sent to multiple independent laboratories for testing, and the results are statistically analyzed to evaluate variability and precision.[4] Such programs are essential for ensuring that data from different studies can be reliably compared and for building confidence in analytical methods.[3]

Data Presentation: Hypothetical Inter-laboratory Study Results

This section presents hypothetical data from a round-robin study involving five laboratories. Each lab was provided with a standard reference material (SRM) of human serum with a known concentration of Tetradecyl Eicosanoate (2.50 µg/mL) and an unknown sample. Participants were instructed to use their in-house methods for quantification.

Table 1: Reported Concentrations for Standard Reference Material

LaboratoryMethodReported Mean (µg/mL)Standard Deviation (SD)% RecoveryZ-Score
Lab 1GC-MS2.580.15103.2%0.33
Lab 2LC-MS/MS2.310.2192.4%-0.79
Lab 3GC-FID2.850.30114.0%1.46
Lab 4LC-MS/MS2.450.1898.0%-0.21
Lab 5GC-MS2.190.2587.6%-1.29

Note: Z-scores are calculated to compare a laboratory's result to the consensus mean of all test results and are a common metric in proficiency testing.[5] A satisfactory Z-score is typically between -2.0 and +2.0.

Table 2: Reported Concentrations for Unknown Sample

LaboratoryMethodReported Mean (µg/mL)Standard Deviation (SD)RSD (%)
Lab 1GC-MS4.120.256.1%
Lab 2LC-MS/MS3.880.318.0%
Lab 3GC-FID4.550.459.9%
Lab 4LC-MS/MS3.950.287.1%
Lab 5GC-MS3.750.359.3%
Consensus Mean 4.05
Between-Lab SD 0.32
Between-Lab RSD (%) 7.9%

Note: The results show that agreement among laboratories for individual fatty acids was within 20% for a majority of the submitted data in similar studies.[2] Good individual laboratory precision is indicated by a relative standard deviation (RSD) of less than 20%.[2]

Experimental Protocols

The methods used by participating laboratories typically involve lipid extraction, derivatization (for GC analysis), and chromatographic separation and detection.[6][7] Below are generalized protocols representative of those used in the field.

Protocol 1: Lipid Extraction (Folch Method)
  • Homogenization: Homogenize 100 µL of serum sample with 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., hexane (B92381) for GC-MS, or mobile phase for LC-MS).

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

For the analysis of total fatty acid content after hydrolysis of the ester, a derivatization step is required.

  • Saponification: Add 1 mL of 0.5 M methanolic NaOH to the dried lipid extract. Heat at 80°C for 10 minutes.

  • Methylation: Add 2 mL of a methanolic hydrochloride reagent (prepared from 2% v/v acetyl chloride in methanol).[8] Heat the mixture at 80°C for 20 minutes.[8]

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex and centrifuge.

  • Analysis: Collect the upper hexane layer containing the FAMEs for GC-MS or GC-FID analysis.

Protocol 3: Instrumental Analysis
  • GC-MS/FID: Gas chromatography is a widely used technique for fatty acid profiling.[6]

    • Column: A polar capillary column (e.g., Rt-2560, 100 m) is typically used.[6]

    • Injector: 1 µL injection volume with a split ratio (e.g., 1:20).[6]

    • Oven Program: A temperature gradient is used, for example, starting at 100°C and ramping to 240°C.[6]

    • Detection: Mass spectrometry (MS) for identification and quantification or Flame Ionization Detection (FID) for quantification.

  • LC-MS/MS: Liquid chromatography coupled to tandem mass spectrometry is an attractive alternative due to its high sensitivity and specificity.[9]

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of solvents such as water, methanol, and isopropanol (B130326) with additives like ammonium (B1175870) formate.

    • Detection: Electrospray ionization (ESI) in positive or negative mode, with Multiple Reaction Monitoring (MRM) for specific quantification of the parent and product ions of the target analyte.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of wax esters from a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Serum Sample Extraction Lipid Extraction (Folch) Sample->Extraction Dry Dry Down (Nitrogen) Extraction->Dry Deriv Derivatization (Saponification/ Methylation) Dry->Deriv For GC LC LC-MS/MS Analysis Dry->LC For LC GC GC-MS / GC-FID Analysis Deriv->GC Quant Quantification (Internal Standards) GC->Quant LC->Quant Stats Statistical Analysis (Z-Score, RSD) Quant->Stats

General workflow for wax ester analysis.
Logical Relationship of Inter-laboratory Comparison

This diagram outlines the logical steps and components of a formal inter-laboratory comparison study.

G cluster_labs Participating Laboratories Coordinator Study Coordinator (e.g., NIST, EURL-FCM) SamplePrep Preparation of Identical Test Materials (SRM) Coordinator->SamplePrep Stats Statistical Evaluation (e.g., ISO 5725) Coordinator->Stats Dispatch Sample Dispatch SamplePrep->Dispatch lab1 Lab A Dispatch->lab1 lab2 Lab B Dispatch->lab2 lab_n Lab ... Dispatch->lab_n Analysis Analysis using In-House Methods lab1->Analysis lab2->Analysis lab_n->Analysis Reporting Report Results to Coordinator Analysis->Reporting Reporting->Stats Feedback Performance Feedback & Final Report Stats->Feedback Feedback->Coordinator

Process of an inter-laboratory comparison study.

References

Myristoleyl Arachidate vs. Cholesterol: A Comparative Analysis of Their Roles in Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Membrane Fluidity

The fluid mosaic model describes the cell membrane as a dynamic structure where lipids and proteins can move laterally. This property, known as membrane fluidity, is crucial for a multitude of cellular processes, including signal transduction, membrane transport, and cell division.[1] The viscosity of the lipid bilayer is influenced by factors such as temperature, the length and saturation of fatty acid chains in phospholipids, and the presence of other lipid molecules like cholesterol.[1][2]

Cholesterol: The Established Modulator of Membrane Fluidity

Cholesterol, a sterol lipid, is a vital component of animal cell membranes, where it plays a dual role in regulating fluidity.[3][4][5] Its rigid, planar steroid ring structure and short hydrocarbon tail allow it to insert between phospholipid molecules.[3][6]

At physiological temperatures, cholesterol tends to decrease membrane fluidity by restricting the movement of phospholipid fatty acid chains, making the membrane more rigid.[5][6] Conversely, at lower temperatures, it prevents the tight packing of saturated fatty acid chains, thereby increasing fluidity and preventing the membrane from entering a gel-like state.[3][5] This buffering effect allows cells to maintain a stable membrane fluidity across a range of temperatures.

Quantitative Effects of Cholesterol on Membrane Fluidity

The impact of cholesterol on membrane fluidity has been quantified using various biophysical techniques. The following table summarizes typical findings from fluorescence anisotropy and Laurdan Generalized Polarization (GP) studies. An increase in fluorescence anisotropy and Laurdan GP values generally corresponds to a decrease in membrane fluidity.

ParameterConditionEffect of Increasing CholesterolReference
Fluorescence Anisotropy (DPH) High Temperature (Liquid-disordered phase)Increase[7]
Low Temperature (Gel phase)Decrease[3]
Laurdan GP Value High Temperature (Liquid-disordered phase)Increase[8][9]
Low Temperature (Gel phase)Decrease[8][9]

Myristoleyl Arachidate (B1238690): A Hypothesized Role in Membrane Fluidity

Myristoleyl arachidate, also known as tetradecyl eicosanoate, is a wax ester.[6][10][] It is formed from the esterification of myristoleyl alcohol, a 14-carbon monounsaturated alcohol, and arachidic acid, a 20-carbon saturated fatty acid.[6][10][][12] Lacking direct experimental data, its role in membrane fluidity can be inferred from the properties of its constituent parts and the behavior of similar long-chain molecules.

  • Arachidic Acid Component: As a long-chain saturated fatty acid, arachidic acid would be expected to increase van der Waals interactions between lipid tails, leading to tighter packing and a decrease in membrane fluidity.[2][13]

  • Myristoleyl Alcohol Component: The presence of a cis double bond in the 14-carbon myristoleyl alcohol chain introduces a kink. This kink would disrupt the orderly packing of the lipid tails, thereby increasing the free volume within the membrane and enhancing its fluidity.[2][14][15]

The overall effect of this compound on membrane fluidity is likely to be complex and dependent on its concentration and the surrounding lipid composition. It is plausible that at low concentrations, the disruptive effect of the unsaturated myristoleyl tail might dominate, leading to an increase in fluidity. At higher concentrations, the ordering effect of the long, saturated arachidate chain could become more prominent, potentially leading to a decrease in fluidity or the formation of distinct, more rigid domains within the membrane.

Structural Comparison: Cholesterol vs. This compound

G cluster_0 Cholesterol cluster_1 This compound cluster_2 Phospholipid Bilayer cholesterol OH Steroid Rings Hydrocarbon Tail myristoleyl_arachidate Myristoleyl Alcohol (C14:1) Arachidic Acid (C20:0) membrane

Caption: Structural comparison of cholesterol and this compound.

Comparative Summary

FeatureCholesterolThis compound (Hypothesized)
Molecular Class SterolWax Ester
Structure Rigid, planar steroid rings with a short hydrocarbon tailLong, flexible acyl chains (one saturated, one monounsaturated)
Amphipathicity Amphipathic with a polar hydroxyl head groupWeakly amphipathic due to the ester linkage
Effect on Fluidity (High Temp) Decreases fluidityAmbiguous; may increase or decrease depending on concentration
Effect on Fluidity (Low Temp) Increases fluidityLikely to disrupt packing, potentially increasing fluidity

Experimental Protocols for a Comparative Study

To empirically determine the role of this compound in membrane fluidity and compare it to cholesterol, the following experimental protocols could be employed.

Preparation of Liposomes
  • Lipid Film Hydration: A mixture of a base phospholipid (e.g., POPC) and the molecule of interest (cholesterol or this compound) at desired molar ratios are dissolved in a chloroform/methanol solvent. The solvent is evaporated under a stream of nitrogen to form a thin lipid film, which is then dried under vacuum.

  • Hydration: The lipid film is hydrated with a buffer (e.g., PBS) at a temperature above the phase transition temperature of the primary phospholipid.

  • Vesicle Formation: The hydrated lipid suspension is subjected to several freeze-thaw cycles and then extruded through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles.

Fluorescence Anisotropy Measurement

This technique measures the rotational freedom of a fluorescent probe embedded in the lipid bilayer.

  • Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is added to the liposome (B1194612) suspension and incubated to allow for its incorporation into the lipid bilayer.

  • Measurement: The fluorescence anisotropy is measured using a fluorometer equipped with polarizing filters. The sample is excited with vertically polarized light, and the emission is measured in both vertical and horizontal orientations.

  • Calculation: Anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal emission polarization, respectively, and G is a correction factor.

Laurdan Generalized Polarization (GP) Assay

Laurdan is a fluorescent dye whose emission spectrum shifts in response to the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.

  • Laurdan Labeling: Laurdan is added to the liposome suspension and incubated.

  • Fluorescence Spectra: Emission spectra are recorded from 400 to 550 nm with an excitation wavelength of 350 nm.

  • GP Calculation: The GP value is calculated as: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the emission intensities at 440 nm and 490 nm, respectively. A higher GP value indicates a more ordered, less fluid membrane.

G

Caption: Workflow for membrane fluidity measurement.

Conclusion

Cholesterol is a well-established and critical regulator of membrane fluidity in animal cells, exhibiting a characteristic buffering effect. In contrast, the role of this compound is not defined in the current scientific literature. Based on its chemical structure as a wax ester with both a long saturated and a medium-length unsaturated chain, it is hypothesized to have a more complex, concentration-dependent effect on membrane fluidity. Empirical validation using the described experimental protocols is necessary to fully elucidate its function within a lipid bilayer and provide a direct comparison to the well-understood actions of cholesterol. This understanding could be valuable for the design of novel lipid-based drug delivery systems and for a deeper comprehension of the biophysical properties of cellular membranes.

References

Benchmarking Myristoleyl Arachidate: A Comparative Performance Guide for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of the novel lipid, Myristoleyl arachidate (B1238690), across different cell lines. Due to the limited availability of public data on Myristoleyl arachidate, this document outlines a series of standardized experimental protocols to compare its efficacy against established alternatives in common cell biology applications, such as transfection and drug delivery.

Introduction to this compound and Alternatives

This compound is a synthetic lipid presumably composed of myristoleic acid and arachidonic acid. Its amphipathic nature suggests potential as a component in lipid-based delivery systems, such as liposomes or solid lipid nanoparticles (SLNs), for delivering nucleic acids or therapeutic compounds into cells. The arachidonate (B1239269) moiety may also confer unique bioactive properties, potentially influencing cellular signaling pathways.

This guide benchmarks this compound against two common alternatives:

  • Lipofectamine™: A widely-used, commercially available cationic lipid-based reagent for nucleic acid transfection.[1][2][3] It is known for its high efficiency in a broad range of cell lines.[4]

  • Generic Solid Lipid Nanoparticles (SLNs): A common lipid-based drug delivery platform composed of solid lipids, emulsifiers, and water.[5][6] SLNs are used to enhance the bioavailability and stability of encapsulated compounds.[7][8]

The performance of these lipids will be assessed in three distinct human cell lines to cover a range of biological contexts:

  • HEK293: Human Embryonic Kidney cells. An adherent, easy-to-transfect cell line widely used for protein production and gene expression studies.[9][10][11][12][13]

  • A549: Human lung carcinoma cells. An adherent epithelial cell line used as a model for lung cancer and drug delivery research.[14][15][16][17]

  • Jurkat: Human T-lymphocyte cells. A suspension cell line used to study T-cell leukemia and signaling.[18][19][20][21][22]

Data Presentation: Comparative Performance Metrics

The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined in this guide.

Table 1: Cytotoxicity Assessment by MTT Assay

Cell Line Lipid Formulation Concentration (µg/mL) Cell Viability (% of Control)
HEK293 This compound SLN10
50
100
Lipofectamine™1 (µL/mL)
2.5 (µL/mL)
5 (µL/mL)
A549 This compound SLN10
50
100
Lipofectamine™1 (µL/mL)
2.5 (µL/mL)
5 (µL/mL)
Jurkat This compound SLN10
50
100
Lipofectamine™1 (µL/mL)
2.5 (µL/mL)
5 (µL/mL)

Table 2: Transfection Efficiency by GFP Expression

Cell Line Transfection Reagent DNA:Reagent Ratio Transfection Efficiency (% GFP+ Cells) Mean Fluorescence Intensity (MFI)
HEK293 This compound SLN1:2
1:3
1:4
Lipofectamine™1:2
1:3
1:4
A549 This compound SLN1:2
1:3
1:4
Lipofectamine™1:2
1:3
1:4
Jurkat This compound SLN1:2
1:3
1:4
Lipofectamine™1:2
1:3
1:4

Experimental Protocols

Formulation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent emulsification/evaporation method for preparing SLNs.[5][8]

  • Preparation of Organic Phase: Dissolve this compound (and a model lipophilic drug, if applicable) in a water-immiscible organic solvent such as chloroform (B151607) or cyclohexane.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing an emulsifier (e.g., 1.5% w/v Polysorbate 80).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or ultrasonicator to form a nanoemulsion.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or by continuous stirring at room temperature. This causes the lipid to precipitate, forming SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, zeta potential, and encapsulation efficiency using standard techniques.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24][25][26]

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures 70-90% confluency after 24 hours. For Jurkat cells, seed at a density of 1 x 10^5 cells/well.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the lipid formulations (this compound SLNs, Lipofectamine™, etc.). Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23] Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[25]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Transfection Efficiency Assay (GFP Reporter)

This assay quantifies the percentage of cells successfully transfected with a plasmid encoding Green Fluorescent Protein (GFP) using flow cytometry.[27][28][29][30]

  • Cell Seeding: Seed cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.

  • Complex Formation:

    • For each transfection, dilute 0.5 µg of a GFP-expressing plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent (this compound SLN or Lipofectamine™) in a serum-free medium according to the desired DNA:reagent ratio.

    • Combine the diluted DNA and lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.[31]

  • Transfection: Add the complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.

  • Cell Harvesting: Harvest the cells. For adherent cells (HEK293, A549), use trypsin to detach them. For suspension cells (Jurkat), gently pellet by centrifugation.

  • Flow Cytometry Analysis: Resuspend cells in PBS and analyze using a flow cytometer.[27] Measure the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) to determine transfection efficiency and the level of protein expression, respectively.[28]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for benchmarking and a potential signaling pathway that could be influenced by the arachidonate component of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_comp Phase 4: Comparison prep_ma Formulate This compound SLN cytotoxicity Cytotoxicity Assay (MTT) prep_ma->cytotoxicity transfection Transfection Assay (GFP Plasmid) prep_ma->transfection prep_alt Prepare Alternatives (Lipofectamine™, etc.) prep_alt->cytotoxicity prep_alt->transfection prep_cells Culture Cell Lines (HEK293, A549, Jurkat) prep_cells->cytotoxicity prep_cells->transfection readout_cyto Measure Absorbance (Viability %) cytotoxicity->readout_cyto readout_trans Flow Cytometry (% GFP+, MFI) transfection->readout_trans comparison Performance Metrics Cytotoxicity Data Transfection Efficiency Data readout_cyto->comparison:f1 readout_trans->comparison:f2

Caption: Experimental workflow for benchmarking lipid-based reagents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm membrane_pl Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane_pl->pla2 Stimulus ma_lipid This compound (Exogenous) aa Arachidonic Acid (AA) ma_lipid->aa Release/Metabolism pla2->aa cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins Thromboxanes cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes downstream Inflammatory Response & Cell Signaling prostaglandins->downstream leukotrienes->downstream

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Myristoleyl Arachidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for Myristoleyl arachidate (B1238690), a saturated wax ester. While specific institutional and local regulations must always be followed, this document outlines essential safety and logistical information based on the compound's known properties.

Myristoleyl arachidate, also known as tetradecyl icosanoate, is a long-chain saturated fatty acid ester.[1][2] While it is not classified as a hazardous substance, proper disposal protocols are necessary to maintain a safe laboratory environment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
CAS Number 22413-04-3[1][2]
Molecular Formula C₃₄H₆₈O₂[1][2]
Molecular Weight 508.9 g/mol [1][2][]
Purity >95-99% (typical)[2][]
Storage Temperature Room temperature or -20°C[2][]

Experimental Protocols: Disposal Procedures

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Nitrile gloves

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the compound. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

    • The label should clearly state "Waste this compound" and include the CAS number (22413-04-3).

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Keep it separate from hazardous waste, such as solvents, reactive chemicals, and heavy metals.

  • Storage of Waste:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from heat sources or incompatible materials.

  • Disposal Request:

    • When the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.

    • Follow their specific procedures for scheduling and documenting the waste transfer.

  • Contaminated Materials:

    • Any materials, such as weighing paper, pipette tips, or gloves, that are lightly contaminated with this compound should be disposed of in the appropriate solid waste stream as directed by your EHS office. For significant contamination, these materials should be collected in the same waste container as the chemical itself.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Segregate from Hazardous Waste C->D E Store in Designated Waste Accumulation Area D->E F Submit Chemical Waste Pickup Request to EHS E->F G End: EHS Collection F->G

References

Essential Safety and Logistical Information for Handling Myristoleyl Arachidate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Myristoleyl arachidate (B1238690), a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general knowledge of similar non-volatile, solid chemicals.

Body PartPersonal Protective Equipment (PPE)
Eyes/Face Safety glasses with side shields or chemical safety goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133.
Skin Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). A lab coat or protective suit should be worn to prevent skin contact.
Respiratory Under normal conditions with adequate ventilation, respiratory protection is likely not required. If dusts are generated, a NIOSH/MSHA-approved respirator may be necessary.
Hands/Feet In addition to gloves, closed-toe shoes should be worn in the laboratory at all times.

Operational Plans

Handling:

  • Handle in a well-ventilated area to minimize inhalation of any potential dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Minimize dust generation and accumulation.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

General Guidance:

  • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Contaminated Material Disposal:

  • Contaminated PPE and other materials should be placed in a designated, sealed container for disposal.

  • Follow the same disposal route as the chemical itself.

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of a solid chemical like Myristoleyl arachidate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Weigh Substance Weigh Substance Don PPE->Weigh Substance Perform Experiment Perform Experiment Weigh Substance->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: General workflow for handling solid laboratory chemicals.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.